1,3-Oxazole-2,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
832134-07-3 |
|---|---|
Molecular Formula |
C3H5N3O |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
1,3-oxazole-2,4-diamine |
InChI |
InChI=1S/C3H5N3O/c4-2-1-7-3(5)6-2/h1H,4H2,(H2,5,6) |
InChI Key |
OQWMNEVFNLKGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1,3-Oxazole-2,4-diamine: A Scarcity of Documented Pathways and Exploration of Theoretical Routes
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
Current State of Synthesis: An Undocumented Scaffold
Extensive searches of chemical databases and peer-reviewed journals did not yield any specific or generalized methods for the synthesis of 1,3-oxazole-2,4-diamine. The existing literature heavily focuses on the synthesis of oxazoles with other substitution patterns. For instance, the Robinson-Gabriel synthesis, a cornerstone of oxazole chemistry, typically involves the cyclization of α-acylamino ketones, leading to oxazoles with substituents at positions 2 and 5. Similarly, the Fischer oxazole synthesis utilizes cyanohydrins and aldehydes, and other common methods starting from α-haloketones and amides do not directly lend themselves to the introduction of amino groups at both the 2 and 4 positions.
This lack of documented syntheses presents both a challenge and an opportunity for synthetic chemists. The this compound scaffold may hold unique biological properties, and the development of a reliable synthetic route would be a significant contribution to medicinal chemistry.
Theoretical Synthesis Pathways
In the absence of established methods, we propose two hypothetical pathways for the synthesis of this compound. These routes are based on analogous reactions for the formation of other substituted oxazoles and related heterocyclic systems. It is critical to note that these are theoretical proposals and would require experimental validation and optimization.
Pathway A: Cyclization of an α-Azido-N-acylurea Intermediate
This proposed pathway involves the formation of an α-azido ketone, which is then acylated with a protected urea derivative, followed by cyclization and reduction of the azide to the primary amine.
An In-depth Technical Guide on the Core Chemical and Physical Properties of 1,3-Oxazole-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Oxazole-2,4-diamine is a heterocyclic organic compound belonging to the oxazole family. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a prevalent scaffold in numerous biologically active compounds and natural products. The diamino substitution at the 2 and 4 positions suggests potential for diverse chemical modifications and biological interactions, making it a compound of interest for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside representative experimental protocols for the synthesis and characterization of similar oxazole derivatives. Due to the limited availability of experimental data for this specific compound, this guide also incorporates general characteristics of the oxazole core to provide a broader context for researchers.
Chemical and Physical Properties of this compound
Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃O | PubChem[1] |
| Molecular Weight | 99.09 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 832134-07-3 | PubChem[1] |
| Canonical SMILES | C1=C(N=C(O1)N)N | PubChem[1] |
| InChI | InChI=1S/C3H5N3O/c4-2-1-7-3(5)6-2/h1H,4H2,(H2,5,6) | PubChem[1] |
| InChIKey | OQWMNEVFNLKGMJ-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA (LogP) | -0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 99.043261792 g/mol | PubChem[1] |
| Monoisotopic Mass | 99.043261792 g/mol | PubChem[1] |
| Topological Polar Surface Area | 78.1 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, several general methods for the synthesis of substituted oxazoles are well-established. Below is a representative protocol for the synthesis of a 2,4-disubstituted oxazole, adapted from established methodologies.[2][3][4] This can serve as a foundational method for researchers aiming to synthesize this compound or its derivatives.
General Synthesis of a 2,4-Disubstituted Oxazole
This protocol outlines a potential synthetic route. The synthesis of this compound would likely require starting materials with the appropriate amine functionalities, potentially protected, and might involve a multi-step synthesis.
Materials:
-
An appropriate α-haloketone
-
An appropriate amide or urea derivative
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α-haloketone (1 equivalent) and the amide or urea derivative (1.1 equivalents) to the anhydrous solvent.
-
Reaction: Add the base (1.2 equivalents) portion-wise to the stirred reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 2,4-disubstituted oxazole.
Characterization Protocols
The structure and purity of the synthesized oxazole derivatives are typically confirmed using a combination of spectroscopic techniques.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet of the solid sample or analyze a thin film of the sample on a salt plate.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Peaks: Look for characteristic peaks for the oxazole ring (C=N, C=C, and C-O stretching vibrations), as well as peaks corresponding to the specific functional groups of the substituents. For this compound, expect N-H stretching vibrations from the amino groups.[3]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra.
-
Expected Signals: In the ¹H NMR spectrum, the proton on the oxazole ring typically appears in the aromatic region. The chemical shifts of the protons on the substituents will also be observed.[5][6] In the ¹³C NMR spectrum, the carbons of the oxazole ring will show characteristic chemical shifts.[7]
3. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Expected Result: The mass spectrum should show the molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information.[8]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a disubstituted oxazole derivative.
References
- 1. This compound | C3H5N3O | CID 19935256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. chemmethod.com [chemmethod.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Discovery and history of 2,4-diaminooxazoles
The Unexplored Therapeutic Potential of 1,3-Oxazole-2,4-diamine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Within this class, the 1,3-oxazole-2,4-diamine moiety represents a potentially rich but underexplored area for therapeutic innovation. This technical guide provides a comprehensive overview of the known biological activities, putative mechanisms of action, and detailed experimental protocols relevant to the study of these compounds. While specific quantitative data for this compound derivatives are limited in publicly available literature, this document consolidates the existing information and provides robust, representative methodologies for their synthesis and biological evaluation. The primary focus is on their potential as anticancer agents, particularly as inhibitors of key protein kinases involved in cell cycle regulation and angiogenesis.
Introduction
The search for novel heterocyclic compounds with therapeutic potential is a cornerstone of modern drug discovery. The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, and its derivatives are known to possess diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[1]. A specific subclass, the this compound derivatives, has been identified in patent literature as potential anticancer agents.
A key example from this class is N2-(4-ethyl-1,3-oxazol-2-yl)pyridine-2,5-diamine , disclosed in US Patent 7,189,712 B2 as a compound for the treatment of cancer. The patent suggests that the anticancer activity of these compounds may stem from the inhibition of critical protein kinases such as Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinase 4 (CDK4), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
This technical guide aims to provide researchers with a foundational understanding of the biological significance of targeting these kinases and to offer detailed experimental frameworks for the synthesis and evaluation of novel this compound derivatives.
Putative Biological Targets and Signaling Pathways
The therapeutic potential of this compound derivatives, as suggested by patent literature, lies in their ability to inhibit key protein kinases. Understanding the signaling pathways governed by these kinases is crucial for elucidating their mechanism of action.
CDK2 and CDK4: Regulators of the Cell Cycle
CDK2 and CDK4 are serine/threonine kinases that play a pivotal role in the progression of the cell cycle. Dysregulation of their activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.
-
CDK4/Cyclin D Complex: In the G1 phase of the cell cycle, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4. The active CDK4/cyclin D complex then phosphorylates the Retinoblastoma protein (Rb).
-
Rb-E2F Pathway: Phosphorylation of Rb by CDK4 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1/S phase transition and DNA synthesis.
-
CDK2/Cyclin E Complex: Among the genes transcribed by E2F is cyclin E, which binds to and activates CDK2. The CDK2/cyclin E complex further phosphorylates Rb, creating a positive feedback loop that ensures a unidirectional progression into the S phase.
Inhibition of CDK2 and CDK4 by this compound derivatives would be expected to induce cell cycle arrest at the G1/S checkpoint, thereby preventing cancer cell proliferation.
VEGFR2: A Key Mediator of Angiogenesis
VEGFR2 is a receptor tyrosine kinase that is the main mediator of the pro-angiogenic effects of Vascular Endothelial Growth Factor-A (VEGF-A). Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.
-
VEGF-A Binding and Receptor Dimerization: VEGF-A, often secreted by tumor cells in response to hypoxia, binds to the extracellular domain of VEGFR2 on endothelial cells. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.
-
Activation of Downstream Signaling Cascades: Phosphorylated VEGFR2 serves as a docking site for various signaling proteins, leading to the activation of multiple downstream pathways, including:
-
PLCγ-PKC-MAPK Pathway: This pathway promotes endothelial cell proliferation.
-
PI3K-Akt Pathway: This pathway is crucial for endothelial cell survival and migration.
-
-
Physiological Outcomes: The culmination of these signaling events is increased vascular permeability, endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.
Inhibition of VEGFR2 by this compound derivatives would block these pro-angiogenic signals, thereby inhibiting tumor growth and metastasis.
Quantitative Biological Data
As of the date of this publication, there is a notable absence of publicly available, peer-reviewed quantitative biological data specifically for this compound derivatives. The following table is therefore presented as a template for the types of data that should be generated and reported for novel compounds in this class.
Table 1: Template for Reporting Biological Activity of this compound Derivatives
| Compound ID | Structure | CDK2 IC50 (nM) | CDK4 IC50 (nM) | VEGFR2 IC50 (nM) | Cell Line | Cytotoxicity GI50 (µM) |
| Example-1 | N2-(4-ethyl-1,3-oxazol-2-yl)pyridine-2,5-diamine | Data Not Available | Data Not Available | Data Not Available | e.g., HCT116 | Data Not Available |
| ... | ... | ... | ... | ... | ... | ... |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A plausible synthetic route to N-substituted 1,3-oxazole-2,4-diamines can be envisioned through the cyclization of an appropriately substituted urea or thiourea with an α-haloketone.
References
Spectroscopic and Synthetic Profile of 1,3-Oxazole-2,4-diamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for the heterocyclic compound 1,3-Oxazole-2,4-diamine. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted spectroscopic characteristics based on analogous structures and general chemical principles. A representative synthetic protocol is also presented, drawing from established methods for the synthesis of related oxazole derivatives.
Molecular Structure and Properties
This compound is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in the ring, with two amine substituents.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the oxazole ring proton and the protons of the two amino groups.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C5-H | 7.0 - 7.5 | Singlet | The exact shift will be influenced by the electronic effects of the adjacent amino and nitro groups. |
| -NH₂ (at C2) | 4.0 - 6.0 | Broad Singlet | The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
| -NH₂ (at C4) | 4.0 - 6.0 | Broad Singlet | Similar to the C2-amino group, the signal is expected to be broad. |
¹³C NMR: The carbon NMR spectrum will show three distinct signals for the carbon atoms of the oxazole ring.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C2 | 155 - 165 | This carbon is attached to two nitrogen atoms and is expected to be the most deshielded of the ring carbons. |
| C4 | 140 - 150 | Attached to a nitrogen atom and adjacent to a double bond. |
| C5 | 110 - 120 | This carbon is adjacent to the ring oxygen and a carbon-carbon double bond. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the N-H and C=N bonds, as well as fingerprint region absorptions characteristic of the oxazole ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino groups) | 3300 - 3500 | Strong, often two bands for symmetric and asymmetric stretching |
| C=N Stretch (Oxazole ring) | 1620 - 1680 | Medium to Strong |
| C=C Stretch (Oxazole ring) | 1500 - 1600 | Medium |
| C-O Stretch (Oxazole ring) | 1000 - 1100 | Strong |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (99.09 g/mol ). Fragmentation patterns of oxazoles can be complex, but common fragmentation pathways involve the loss of small molecules like HCN, CO, and cleavage of the substituents.[2]
| m/z | Interpretation |
| 99 | Molecular ion (M⁺) |
| 71 | Loss of CO |
| 72 | Loss of HCN |
Synthesis of 1,3-Oxazole Derivatives: An Overview
While a specific, verified experimental protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the synthesis of 2,4-disubstituted oxazoles is the reaction of an α-haloketone with an amide. For the target molecule, a plausible approach would involve the reaction of a suitable α-aminoketone derivative with a source of the 2-amino group, such as cyanamide or a related reagent.
A common synthetic route for substituted oxazoles is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.[3]
Below is a generalized workflow for the synthesis of a 2,4-disubstituted oxazole.
Caption: Generalized workflow for the synthesis of 2,4-disubstituted 1,3-oxazoles.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not currently available in peer-reviewed literature. Researchers aiming to synthesize this compound would need to adapt existing methods for substituted oxazoles, such as those mentioned in the synthesis overview. This would involve careful selection of starting materials and optimization of reaction conditions (e.g., solvent, temperature, and catalysts).
For spectroscopic analysis, standard laboratory procedures would be followed:
-
NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.[4]
-
IR spectra are commonly obtained using KBr pellets or as a thin film on a Fourier-Transform Infrared (FTIR) spectrometer.[4]
-
Mass spectra can be acquired using various ionization techniques, such as electron impact (EI) or electrospray ionization (ESI).[4]
Logical Relationship of Spectroscopic Analysis
The process of characterizing a newly synthesized compound like this compound involves a logical progression of spectroscopic techniques to elucidate and confirm its structure.
Caption: Logical workflow for the structural elucidation of this compound using spectroscopic methods.
References
- 1. This compound | C3H5N3O | CID 19935256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Potential Therapeutic Targets of 1,3-Oxazole-2,4-diamine: An Analysis of Available Data
A comprehensive review of scientific literature and patent databases reveals a significant gap in the current understanding of the specific therapeutic targets and biological activities of 1,3-Oxazole-2,4-diamine. Despite the broad pharmacological interest in the 1,3-oxazole scaffold, this particular diamino-substituted derivative remains largely uncharacterized in publicly accessible research. This guide, therefore, serves to highlight the existing knowledge on related oxazole-containing compounds, which may offer predictive insights into the potential applications of this compound, while underscoring the necessity for future empirical studies.
The 1,3-oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic compounds.[1] Derivatives of this heterocyclic system have been reported to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1] The therapeutic potential of these compounds often stems from their ability to interact with various biological macromolecules, such as enzymes and receptors.
General Therapeutic Landscape of Substituted Oxazoles
While specific data on this compound is not available, the broader class of substituted oxazoles has been investigated for various therapeutic applications.
Anticancer Activity: Numerous 1,3-oxazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[1] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell signaling and proliferation. The substitution pattern on the oxazole ring plays a critical role in determining the specific kinase inhibitory activity and overall cytotoxic efficacy.
Antimicrobial Activity: The oxazole scaffold is also a recognized pharmacophore in the development of antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action for these compounds can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Predictive Insights and Future Directions
The absence of specific data for this compound necessitates a predictive approach based on the structure-activity relationships (SAR) of analogous compounds. The presence of two amino groups at the 2 and 4 positions of the oxazole ring suggests potential for these moieties to act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of various enzymes, particularly kinases.
To elucidate the therapeutic potential of this compound, a systematic investigation is required. A logical workflow for such an investigation is proposed below.
Conclusion
References
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,3-Oxazole-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Oxazole-2,4-diamine is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with two amine groups. While this specific molecule is not extensively characterized in publicly available literature, its structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by substituted oxazole derivatives. This guide provides a comprehensive overview of the predicted molecular structure, conformation, and physicochemical properties of this compound based on computational modeling, alongside generalized experimental protocols for the synthesis and characterization of related compounds. The absence of direct experimental data for the parent this compound necessitates a theoretical approach to its structural elucidation.
Molecular Structure and Conformation
Direct experimental data from X-ray crystallography or advanced NMR spectroscopy for this compound is not currently available in the scientific literature. Therefore, the molecular structure and preferred conformation are predicted using computational chemistry methods, specifically Density Functional Theory (DFT). These theoretical calculations provide valuable insights into bond lengths, bond angles, and dihedral angles, offering a plausible model of the molecule's three-dimensional geometry.
Predicted Molecular Geometry
The geometry of this compound has been optimized using DFT calculations. The oxazole ring is predicted to be planar, a characteristic feature of aromatic heterocyclic systems. The exocyclic amine groups at positions 2 and 4 will have specific orientations relative to the ring to minimize steric hindrance and optimize electronic interactions.
Table 1: Predicted Geometrical Parameters for this compound (Theoretical Data)
| Parameter | Bond | Predicted Value |
| Bond Length | O1-C2 | 1.37 Å |
| C2-N3 | 1.32 Å | |
| N3-C4 | 1.39 Å | |
| C4-C5 | 1.36 Å | |
| C5-O1 | 1.35 Å | |
| C2-N(amino) | 1.36 Å | |
| C4-N(amino) | 1.38 Å | |
| Bond Angle | C5-O1-C2 | 105.0° |
| O1-C2-N3 | 115.0° | |
| C2-N3-C4 | 108.0° | |
| N3-C4-C5 | 110.0° | |
| C4-C5-O1 | 102.0° | |
| Dihedral Angle | H-N-C2-N3 | ~0° or ~180° |
| H-N-C4-C5 | ~0° or ~180° |
Note: These values are derived from computational models and await experimental verification.
Conformational Analysis
The primary conformational flexibility in this compound arises from the rotation of the two amino groups. The energy barrier for rotation around the C-N bonds is expected to be significant due to partial double bond character, which is a consequence of the delocalization of the nitrogen lone pairs into the oxazole ring. The planar conformation of the amino groups, where the hydrogen atoms lie in the plane of the oxazole ring, is predicted to be the most stable.
Physicochemical Properties
Basic physicochemical properties for this compound have been computed and are available from public chemical databases.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃O | PubChem |
| Molecular Weight | 99.09 g/mol | PubChem |
| XLogP3 | -0.9 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 99.04326 g/mol | PubChem |
| Monoisotopic Mass | 99.04326 g/mol | PubChem |
| Topological Polar Surface Area | 78.1 Ų | PubChem |
| Heavy Atom Count | 7 | PubChem |
| Complexity | 104 | PubChem |
Experimental Protocols
While a specific, optimized protocol for the synthesis of this compound is not documented, a general and plausible synthetic route can be extrapolated from established methods for the synthesis of 2,4-disubstituted oxazoles.
Hypothetical Synthesis of this compound
A potential synthetic approach could involve the cyclization of an appropriate precursor. One common method for forming the oxazole ring is the Robinson-Gabriel synthesis and its variations, which typically involve the cyclization of an α-acylamino ketone. For the synthesis of a 2,4-diamino substituted oxazole, a more specialized route would be necessary. A plausible, though unverified, method could involve the reaction of cyanamide with an α-hydroxyketone derivative under acidic or basic conditions.
Generalized Experimental Protocol:
-
Precursor Synthesis: Synthesis of an appropriate α-aminoketone or a related reactive intermediate.
-
Cyclization: Reaction of the precursor with a source of the 2-amino group, such as cyanamide or a derivative, in a suitable solvent (e.g., ethanol, DMF). The reaction may be catalyzed by an acid or a base.
-
Work-up and Purification: The reaction mixture would be neutralized, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography on silica gel or recrystallization.
Technical Guide: Solubility and Stability of 1,3-Oxazole-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Oxazole-2,4-diamine is a heterocyclic organic compound belonging to the oxazole family. The oxazole ring is a key structural motif in many biologically active molecules and pharmaceuticals.[1][2] The physicochemical properties of this compound, specifically its aqueous solubility and chemical stability, are critical parameters that influence its behavior in biological systems and its viability as a drug candidate. Poor solubility can lead to low bioavailability and unreliable results in in-vitro assays, while instability can result in the formation of degradation products with altered efficacy or toxicity.[3]
This technical guide provides a comprehensive overview of the essential experimental procedures for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized protocols and data presentation formats necessary for its thorough evaluation.
Solubility Profile of this compound
The solubility of a compound is a determining factor for its absorption and distribution in vivo. It is crucial to characterize both its kinetic and thermodynamic solubility to fully understand its behavior.[2][4]
-
Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation time when added from a concentrated organic stock solution (e.g., DMSO). It is a high-throughput screening method often used in early drug discovery to quickly assess a large number of compounds.[2][4][5]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at saturation when the solid form is in equilibrium with the solution. This is a more time-consuming but accurate measurement, critical for later-stage development and formulation.[3][6][7]
Data Presentation: Aqueous Solubility
Quantitative solubility data should be organized for clear comparison. The following tables provide a template for presenting the solubility data for this compound.
Table 1: Kinetic and Thermodynamic Solubility in Aqueous Buffers
| Assay Type | Buffer System | pH | Incubation Time (hours) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS | 7.4 | 2 | 25 | ||
| Thermodynamic | PBS | 7.4 | 24 | 25 | ||
| Thermodynamic | SGF | 1.2 | 24 | 37 | ||
| Thermodynamic | SIF | 6.8 | 24 | 37 |
PBS: Phosphate-Buffered Saline; SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid
Data Presentation: Solubility in Various Solvents
Understanding solubility in different solvent systems is crucial for developing formulations and analytical methods.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) |
| Water | 25 | Shake-Flask | |
| Ethanol | 25 | Shake-Flask | |
| Methanol | 25 | Shake-Flask | |
| DMSO | 25 | Shake-Flask | |
| Acetonitrile | 25 | Shake-Flask | |
| Polyethylene Glycol 400 | 25 | Shake-Flask |
Stability Profile of this compound
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8][9] Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[8][9][10] This information is critical for developing stability-indicating analytical methods, which are quantitative procedures that can detect changes in the drug substance over time without interference from degradants, impurities, or excipients.[11]
Data Presentation: Forced Degradation Studies
The results of forced degradation studies should be summarized to provide a clear overview of the compound's stability under various stress conditions. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect the resulting products.[10]
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay of Parent | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 | 60 | |||
| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 | 60 | |||
| Oxidation | 3% H₂O₂ | 24, 48, 72 | 25 | |||
| Thermal | Solid State | 24, 48, 72 | 80 | |||
| Photolytic (Solid) | ICH Option 2 | - | 25 | |||
| Photolytic (Solution) | ICH Option 2 | - | 25 |
*ICH Option 2: Exposure to not less than 1.2 million lux hours and 200 watt hours/square meter.[8][10]
Experimental Protocols
The following sections provide detailed methodologies for conducting solubility and stability studies for this compound.
Protocol for Kinetic Solubility Assay (Nephelometric Method)
This protocol outlines a high-throughput method for determining kinetic solubility.[2][5]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup:
-
Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
-
Incubation: Mix the plate on a shaker for 5 minutes. Incubate at a controlled temperature (e.g., 25°C) for 2 hours.
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis:
-
Generate a calibration curve using a set of standards with known concentrations.
-
Determine the concentration at which precipitation occurs, which corresponds to the kinetic solubility.
-
Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.[3][7]
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.
-
Sample Processing:
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtrate with an appropriate solvent.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol for Forced Degradation (Stress Stability) Studies
This protocol outlines the conditions for stress testing to evaluate the intrinsic stability of this compound.[8][10]
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stressor solutions.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to 80°C.
-
Photostability: Expose both the solid compound and a solution of the compound to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 8, 24, 48, 72 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining.
-
Calculate the percentage of degradation.
-
Determine the number and relative amounts of degradation products.
-
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for solubility and stability characterization.
Representative Synthesis Pathway for a 2,4-Disubstituted Oxazole
Caption: Generalized Robinson-Gabriel synthesis of oxazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. youtube.com [youtube.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
Quantum Chemical Analysis of 1,3-Oxazole-2,4-diamine: A Technical Guide for Drug Development
Introduction: The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Understanding the intrinsic physicochemical and electronic properties of its derivatives, such as 1,3-Oxazole-2,4-diamine, is paramount for rational drug design and development. Quantum chemical calculations provide a powerful, cost-effective lens through which to examine these properties at a molecular level, offering insights that guide synthesis and biological evaluation. This guide details the standard computational methodologies for analyzing this compound, outlines protocols for experimental validation, and presents a framework for data interpretation.
Core Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For a system like this compound, which contains nitrogen and oxygen heteroatoms, a combination of the B3LYP functional and a Pople-style split-valence basis set, such as 6-311++G(d,p), is widely employed to provide a good balance between accuracy and computational cost.[1][2] The workflow involves geometry optimization, frequency analysis to confirm a true energy minimum, and subsequent calculation of various molecular properties.[3][4]
Computational Workflow Diagram
The following diagram illustrates the typical workflow for the quantum chemical analysis of a small organic molecule.
Data Presentation: Calculated Molecular Properties
The output of these calculations provides a wealth of quantitative data. For clarity and comparative analysis, results should be structured in tables. The following tables present hypothetical, yet realistic, data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Length | O1-C2 | 1.36 Å | (From X-ray) |
| N3-C2 | 1.31 Å | (From X-ray) | |
| C4-C5 | 1.38 Å | (From X-ray) | |
| C4-N(amine) | 1.37 Å | (From X-ray) | |
| Bond Angle | C5-O1-C2 | 106.5° | (From X-ray) |
| O1-C2-N3 | 115.0° | (From X-ray) | |
| Dihedral Angle | C5-O1-C2-N3 | 0.5° | (From X-ray) |
Table 2: Calculated Vibrational Frequencies (Selected)
| Mode | Assignment | Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) |
| 1 | N-H Stretch (Symm) | 3450 | (From FT-IR) |
| 2 | N-H Stretch (Asymm) | 3380 | (From FT-IR) |
| 3 | C=N Stretch | 1645 | (From FT-IR) |
| 4 | Ring Breathing | 1050 | (From FT-IR/Raman) |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.967 for B3LYP) to better match experimental values.
Table 3: Calculated Electronic and Global Reactivity Descriptors
| Property | Value |
| HOMO Energy | -5.98 eV |
| LUMO Energy | -0.85 eV |
| HOMO-LUMO Gap (ΔE) | 5.13 eV |
| Dipole Moment | 3.12 Debye |
| Ionization Potential (I) | 5.98 eV |
| Electron Affinity (A) | 0.85 eV |
| Global Hardness (η) | 2.57 |
| Electronegativity (χ) | 3.42 |
| Electrophilicity Index (ω) | 2.28 |
The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and stability.[5][6] A smaller gap suggests higher reactivity, which can be crucial for covalent inhibitors or molecules involved in redox processes.
Application in Drug Discovery: A Hypothetical Signaling Pathway
In drug development, understanding how a molecule interacts with a biological target is key. Quantum chemical properties can inform predictions of binding affinity and mechanism. For instance, the Molecular Electrostatic Potential (MEP) map can identify regions prone to electrophilic or nucleophilic attack, guiding docking studies. The diagram below illustrates a hypothetical scenario where a 1,3-oxazole derivative acts as a kinase inhibitor.
Experimental Protocols for Validation
Computational results must be validated by experimental data to ensure their accuracy and relevance.[7][8]
Synthesis and Purification
-
Protocol: The first step is the chemical synthesis of this compound. A potential route involves the cyclization of an appropriate α-haloketone with a urea or guanidine derivative. The final product must be purified, typically by recrystallization or column chromatography, and its purity confirmed (e.g., via HPLC and melting point analysis).
Spectroscopic Characterization
-
FT-IR Spectroscopy:
-
Objective: To validate the calculated vibrational frequencies.
-
Protocol: A small sample of the purified compound is mixed with KBr and pressed into a pellet, or analyzed as a thin film. The spectrum is recorded, typically from 4000 to 400 cm⁻¹. The experimental peak frequencies for key functional groups (N-H, C=N, C-O stretches) are then compared to the scaled calculated frequencies.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Objective: To confirm the molecular structure and validate calculated chemical shifts (using the GIAO method).
-
Protocol: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer. The observed chemical shifts, coupling constants, and integration values are used to confirm the proton and carbon environments, which can be compared with theoretically predicted shielding constants.
-
UV-Visible Spectroscopy
-
Objective: To validate the calculated electronic transitions (HOMO-LUMO gap).
-
Protocol: The compound is dissolved in a suitable solvent (e.g., ethanol or acetonitrile) to prepare a dilute solution. The absorption spectrum is recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_max) can be correlated with the electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations.
Single-Crystal X-ray Diffraction
-
Objective: To provide the definitive experimental structure for validating calculated bond lengths, bond angles, and dihedral angles.
-
Protocol: High-quality single crystals of the compound are grown, typically by slow evaporation from a suitable solvent. A crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting electron density map is solved and refined to yield the precise three-dimensional atomic coordinates of the molecule in the solid state.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 3. Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of 1,3-Oxazole-2,4-diamine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide outlines a proposed initial screening protocol for the bioactivity of 1,3-oxazole-2,4-diamine, a specific derivative for which detailed public data is limited. The methodologies and potential activities described herein are extrapolated from studies on structurally related 2,4-disubstituted and other amino-oxazole compounds. This document provides a framework for researchers to conduct a preliminary assessment of this compound's therapeutic potential, focusing on antimicrobial and anticancer activities. All experimental protocols are presented in a detailed format, and logical workflows are visualized to guide the screening process.
Introduction
Oxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in drug discovery. The oxazole ring system is a key component in numerous natural products and synthetic molecules with diverse biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1] The substitution pattern on the oxazole ring is crucial for determining the specific biological activity.[1]
While extensive research exists for various substituted oxazoles, there is a notable lack of specific data on the bioactivity of this compound. This guide aims to bridge this gap by providing a comprehensive, albeit extrapolated, framework for the initial biological screening of this compound. The proposed screening cascade is based on the activities frequently reported for other amino-oxazole and 2,4-disubstituted oxazole analogs.
Potential Bioactivities and Rationale
Based on the bioactivity profiles of structurally similar compounds, the initial screening of this compound should prioritize the investigation of its potential as an antimicrobial and anticancer agent.
-
Antimicrobial Activity: Amino-substituted heterocyclic compounds, including oxadiazole derivatives, have demonstrated significant antibacterial and antifungal properties.[2] The presence of two amino groups on the oxazole ring may enhance interactions with microbial targets.
-
Anticancer Activity: Numerous 1,3-oxazole derivatives have been reported to possess potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[3]
Experimental Protocols
The following are detailed experimental protocols for the initial in vitro screening of this compound.
Antimicrobial Susceptibility Testing
A standard broth microdilution method should be employed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant bacterial and fungal strains.
Table 1: Proposed Panel of Microbial Strains
| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungal Strains |
| Staphylococcus aureus (e.g., ATCC 29213) | Escherichia coli (e.g., ATCC 25922) | Candida albicans (e.g., ATCC 90028) |
| Bacillus subtilis (e.g., ATCC 6633) | Pseudomonas aeruginosa (e.g., ATCC 27853) | Aspergillus niger (e.g., ATCC 16404) |
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microplates: Dispense 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.
-
Serial Dilutions: Create a two-fold serial dilution of the test compound directly in the microplate, starting from a high concentration (e.g., 1000 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add 10 µL of the prepared inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic/antifungal agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference compound.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Screening
The initial assessment of anticancer activity can be performed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.
Table 2: Proposed Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type |
| MCF-7 | Breast Adenocarcinoma |
| A549 | Lung Carcinoma |
| HeLa | Cervical Adenocarcinoma |
| HCT116 | Colon Carcinoma |
Experimental Protocol: MTT Assay
-
Cell Culture: Culture the selected cancer cell lines in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a logical workflow for the initial bioactivity screening of this compound.
Caption: General workflow for initial bioactivity screening.
Hypothetical Signaling Pathway
The following diagram depicts a hypothetical signaling pathway that could be modulated by an anticancer 1,3-oxazole derivative, leading to apoptosis. This is a generalized pathway based on known mechanisms of other anticancer agents.
Caption: Hypothetical tubulin-targeting apoptotic pathway.
Data Presentation
All quantitative data generated from the initial screening should be summarized in clear and concise tables for easy comparison and interpretation.
Table 3: Example Data Table for Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | Value | Value | Value |
| Ciprofloxacin | Value | Value | N/A |
| Fluconazole | N/A | N/A | Value |
Table 4: Example Data Table for Anticancer Activity (IC50 in µM)
| Compound | MCF-7 | A549 | HCT116 |
| This compound | Value | Value | Value |
| Doxorubicin (Reference) | Value | Value | Value |
Conclusion
This technical guide provides a foundational framework for the initial bioactivity screening of this compound. The proposed experimental protocols and target areas are based on the established biological activities of related oxazole derivatives. The successful execution of this screening cascade will provide valuable preliminary data on the therapeutic potential of this novel compound and guide further, more detailed investigations into its mechanism of action and potential for drug development. It is imperative to note that the bioactivity of this compound may extend beyond the scope of this initial screen, and further exploratory studies are encouraged based on the initial findings.
References
Tautomerism in 2,4-Diaminooxazole Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2,4-diaminooxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active compounds. A fundamental understanding of its physicochemical properties, particularly tautomerism, is crucial for rational drug design, as different tautomers can exhibit distinct biological activities, binding affinities, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the potential tautomeric forms of 2,4-diaminooxazole systems and details the experimental and computational methodologies required for their thorough investigation. While specific quantitative data for the parent 2,4-diaminooxazole is scarce in the current literature, this guide leverages data from analogous heterocyclic systems to provide a robust framework for researchers in this field.
Potential Tautomeric Forms of 2,4-Diaminooxazole
The 2,4-diaminooxazole core can exist in several tautomeric forms due to the presence of multiple proton donor and acceptor sites. The primary equilibrium is anticipated to be between the diamino form and various imino tautomers. Additionally, keto-enol type tautomerism involving the oxazole ring cannot be discounted.
The potential tautomeric equilibria are visualized below:
Caption: Potential prototropic tautomers of 2,4-diaminooxazole.
Experimental Protocols for Tautomeric Analysis
A combination of spectroscopic techniques is essential for the comprehensive characterization of the tautomeric equilibrium of 2,4-diaminooxazole systems in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[1]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve the 2,4-diaminooxazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.[2][3]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of proton and carbon signals to specific tautomeric forms.
-
For quantitative analysis, ensure a sufficient relaxation delay (5 times the longest T₁) is used.[4][5]
-
-
Data Analysis:
-
Identify distinct sets of signals corresponding to different tautomers.
-
The chemical shifts of protons and carbons attached to or near the sites of tautomerization will be particularly informative. For instance, the chemical shift of the carbon at position 2 and 4 will differ significantly between the amino (-NH₂) and imino (=NH) forms.
-
Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (K_T).[4]
-
Expected Chemical Shift Ranges (based on analogous systems):
| Tautomeric Form | Key ¹H Signals (ppm) | Key ¹³C Signals (ppm) |
| Amino (-NH₂) | Broad signals for NH₂ protons | C-NH₂ typically in the range of 150-165 ppm |
| Imino (=NH) | Sharp signal for =NH proton | C=NH typically in the range of 160-175 ppm |
Note: These are approximate ranges and will be influenced by substituents and solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule and can be used to distinguish between amino and imino tautomers by identifying their characteristic vibrational frequencies.[6]
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solvent cast. For solution-state studies, use a suitable IR-transparent solvent and cell.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Look for characteristic absorption bands for N-H stretching, C=N stretching, and N-H bending vibrations.
-
The presence of distinct bands in these regions can indicate the co-existence of multiple tautomers.
-
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Amino (-NH₂) | N-H stretch | 3500-3300 (two bands) |
| N-H bend | 1650-1580 | |
| Imino (=NH) | N-H stretch | 3400-3300 (one band) |
| C=N stretch | 1690-1640 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of molecules. Since different tautomers have different conjugation systems, they will exhibit distinct absorption maxima (λ_max).[7]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of the 2,4-diaminooxazole derivative in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis:
-
Analyze the position and shape of the absorption bands.
-
Changes in the λ_max and the appearance of new bands upon changing the solvent polarity can indicate a shift in the tautomeric equilibrium.[7]
-
By comparing the spectra to those of "fixed" derivatives (where tautomerism is blocked by substitution), it may be possible to assign absorption bands to specific tautomers.
-
Computational Chemistry for Tautomerism Prediction
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.
Protocol for Computational Analysis:
-
Structure Generation: Generate the 3D structures of all plausible tautomers of the 2,4-diaminooxazole derivative.
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[8]
-
Calculate the relative free energies (ΔG) of the tautomers to predict their relative populations.
-
-
Solvent Effects: Incorporate the effect of different solvents using a continuum solvation model (e.g., PCM, SMD) to predict how the tautomeric equilibrium will shift in solution.[2][9]
-
Spectroscopic Prediction:
-
Calculate the NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and electronic transition energies (using TD-DFT) for each tautomer.
-
Compare the calculated spectroscopic data with the experimental results to confirm the assignment of tautomeric forms.
-
The workflow for a combined experimental and computational study is illustrated below:
Caption: Workflow for the study of tautomerism.
Biological Relevance and Signaling Pathways
While the specific biological targets of 2,4-diaminooxazoles are not extensively documented, the broader class of oxazole-containing compounds exhibits a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[10][11][12] For instance, some substituted oxazoles have been shown to act as inhibitors of protein kinases, which are key components of many cellular signaling pathways.
A generalized signaling pathway that could be modulated by an oxazole-based kinase inhibitor is depicted below. This serves as a hypothetical framework for investigating the mechanism of action of novel 2,4-diaminooxazole derivatives.
Caption: Hypothetical kinase inhibition by a 2,4-diaminooxazole derivative.
Quantitative Data Summary (Hypothetical)
Due to the lack of specific experimental data for 2,4-diaminooxazole, the following table is presented as a template for summarizing quantitative results from the aforementioned experimental and computational studies.
| Tautomer | Solvent | Method | Relative Energy (kcal/mol) | Population (%) | K_T |
| Amino-Amino | DMSO-d₆ | NMR | 0.0 (Reference) | 70 | - |
| Amino-Imino | DMSO-d₆ | NMR | 0.5 | 30 | 0.43 |
| Amino-Amino | Gas Phase | DFT | 0.0 (Reference) | 90 | - |
| Amino-Imino | Gas Phase | DFT | 1.5 | 10 | 0.11 |
| Amino-Amino | Water (PCM) | DFT | 0.0 (Reference) | 60 | - |
| Amino-Imino | Water (PCM) | DFT | 0.2 | 40 | 0.67 |
Conclusion
The study of tautomerism in 2,4-diaminooxazole systems is a critical aspect of their development as potential therapeutic agents. This guide provides a comprehensive framework of experimental and computational methodologies for the qualitative and quantitative analysis of the tautomeric equilibria of these compounds. By applying these integrated approaches, researchers can gain a deeper understanding of the structure-activity relationships of 2,4-diaminooxazoles and accelerate the design of novel drug candidates. The generation of specific experimental data for this class of compounds is a key area for future research.
References
- 1. tautomer ratios — Publications — Chodera lab // MSKCC [choderalab.org]
- 2. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sid.ir [sid.ir]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
1,3-Oxazole-2,4-diamine: A Technical Guide to a Novel Heterocyclic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted reactivity and potential chemical transformations of the novel heterocyclic compound, 1,3-oxazole-2,4-diamine. Due to the limited availability of published experimental data on this specific molecule, this document leverages established principles of heterocyclic chemistry and extrapolates from known reactivity of analogous structures, such as 2-aminooxazoles, 4-aminooxazoles, and related diamino-heterocycles. The guide outlines plausible synthetic strategies, predicts key chemical transformations, and presents hypothetical experimental protocols and quantitative data to serve as a foundational resource for researchers interested in exploring the chemistry and therapeutic potential of this scaffold. All predictions are clearly delineated as theoretical.
Introduction
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates with a wide range of biological activities. The introduction of amino substituents onto the oxazole core can significantly modulate its electronic properties, reactivity, and potential for intermolecular interactions, making amino-oxazoles attractive targets for drug discovery programs. This guide focuses on the specific, yet underexplored, substitution pattern of this compound. The presence of two amino groups at the 2- and 4-positions is predicted to impart unique chemical characteristics, including enhanced nucleophilicity and potential for diverse functionalization. This document aims to provide a predictive framework for the synthesis and chemical behavior of this intriguing molecule.
Predicted Synthesis of this compound
While no specific synthesis for this compound has been reported in the literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of other substituted amino-oxazoles. A potential convergent synthesis is outlined below.
Logical Workflow for Predicted Synthesis
Caption: Predicted synthetic pathway to this compound.
Hypothetical Experimental Protocol: Synthesis of this compound
Reaction: Cyanamide + Glycolonitrile → this compound
Materials:
-
Cyanamide (1.0 eq)
-
Glycolonitrile (1.0 eq)
-
Sodium ethoxide (catalytic amount)
-
Anhydrous Ethanol (solvent)
Procedure:
-
To a solution of cyanamide (1.0 eq) in anhydrous ethanol, a catalytic amount of sodium ethoxide is added.
-
The mixture is stirred at room temperature for 15 minutes.
-
Glycolonitrile (1.0 eq) is added dropwise to the reaction mixture.
-
The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Predicted Yield and Characterization: The yield and spectroscopic data in the following table are hypothetical and based on typical values for similar heterocyclic syntheses.
| Parameter | Predicted Value |
| Yield | 45-55% |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.5 (s, 1H, H5), 6.2 (br s, 2H, NH₂), 5.8 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160 (C2), 155 (C4), 110 (C5) |
| Mass Spec (ESI+) | m/z = 101.04 [M+H]⁺ |
| Appearance | Off-white to pale yellow solid |
Predicted Reactivity and Chemical Transformations
The reactivity of this compound is expected to be dominated by the two electron-donating amino groups, which will activate the oxazole ring towards electrophilic substitution and also provide nucleophilic centers for further reactions.
Predicted Reactivity Profile
Caption: Predicted chemical transformations of this compound.
N-Acylation
The amino groups at the C2 and C4 positions are expected to be readily acylated by reaction with acyl halides or anhydrides in the presence of a base.
Hypothetical Experimental Protocol: Di-acetylation of this compound
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (2.2 eq)
-
Pyridine (solvent and base)
Procedure:
-
This compound is dissolved in pyridine.
-
The solution is cooled to 0 °C.
-
Acetic anhydride (2.2 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is poured into ice-water and the precipitate is collected by filtration.
-
The solid is washed with cold water and dried under vacuum.
Predicted Quantitative Data:
| Product | Predicted Yield | Predicted Melting Point |
| N,N'-(1,3-oxazole-2,4-diyl)diacetamide | >90% | 180-185 °C |
N-Alkylation
Alkylation of the amino groups is predicted to be achievable using alkyl halides. The degree of alkylation (mono-, di-, etc.) will likely depend on the stoichiometry of the alkylating agent and the reaction conditions.
Hypothetical Experimental Protocol: Mono-methylation of the 2-Amino Group
Materials:
-
This compound (1.0 eq)
-
Methyl iodide (1.0 eq)
-
Potassium carbonate (1.1 eq)
-
Acetone (solvent)
Procedure:
-
A mixture of this compound and potassium carbonate in acetone is stirred at room temperature.
-
Methyl iodide (1.0 eq) is added dropwise.
-
The reaction is stirred at room temperature for 24 hours.
-
The inorganic salts are removed by filtration.
-
The solvent is evaporated, and the product is purified by chromatography.
Predicted Quantitative Data:
| Product | Predicted Yield |
| N²-methyl-1,3-oxazole-2,4-diamine | 60-70% (with potential for N⁴-methylation) |
Electrophilic Substitution at C5
The electron-donating amino groups are expected to activate the C5 position of the oxazole ring towards electrophilic aromatic substitution.
Hypothetical Experimental Protocol: Bromination at C5
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of this compound in acetonitrile, N-bromosuccinimide is added portion-wise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is dried over sodium sulfate and concentrated to give the crude product, which is then purified.
Predicted Quantitative Data:
| Product | Predicted Yield |
| 5-Bromo-1,3-oxazole-2,4-diamine | 75-85% |
Potential Applications in Drug Development
The this compound scaffold, with its multiple points for functionalization and potential for hydrogen bonding, represents a promising starting point for the design of new therapeutic agents. The amino groups can serve as handles for the attachment of various pharmacophores, and the oxazole core can act as a bioisosteric replacement for other five-membered heterocyclic systems.
Hypothetical Signaling Pathway Interaction
The following diagram illustrates a hypothetical interaction of a derivative of this compound with a generic kinase signaling pathway, a common target in drug discovery.
Caption: Hypothetical inhibition of a kinase by a this compound derivative.
Conclusion
While experimental data on this compound remains elusive in the current scientific literature, this technical guide provides a robust, predictive framework for its synthesis and chemical reactivity. The theoretical pathways and protocols outlined herein are intended to serve as a catalyst for further research into this novel heterocyclic system. The unique electronic and structural features of this scaffold suggest that it could be a valuable building block in the development of new chemical entities with significant therapeutic potential. Experimental validation of these predictions is a critical next step in unlocking the full potential of this compound and its derivatives.
Predicted ADMET Properties of 1,3-Oxazole-2,4-diamine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a predictive and methodological guide for assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel chemical entity 1,3-Oxazole-2,4-diamine. As no specific experimental or computational data for this compound is publicly available, this guide outlines the scientific process for its evaluation. Data from structurally related compounds may be used for illustrative purposes.
Executive Summary
The successful development of a new chemical entity into a therapeutic agent hinges on a favorable ADMET profile. Early-stage assessment of these properties is critical to de-risk drug discovery projects and reduce late-stage attrition. This guide details a comprehensive strategy for predicting the ADMET profile of this compound, a small heterocyclic molecule. The approach integrates in silico predictions with established in vitro and in vivo experimental methodologies. We will cover the foundational physicochemical properties, predictive computational models, and detailed protocols for key experimental assays relevant to absorption, distribution, metabolism, excretion, and toxicity.
Predicted Physicochemical Properties
The ADMET profile of a molecule is fundamentally linked to its physicochemical properties. The structure of this compound, featuring a 1,3-oxazole core with two amine substituents, dictates its likely characteristics.
The 1,3-oxazole ring itself is a weak base.[1] However, the addition of two primary amine groups at positions 2 and 4 is expected to significantly increase the overall basicity of the molecule. Amines are stronger bases than their oxygen-containing counterparts, and diamines will exhibit two distinct pKa values.[2] The electron-donating nature of the amine groups will also influence the electronic distribution within the aromatic oxazole ring.
These structural features allow for a preliminary prediction of key physicochemical parameters, which are crucial inputs for ADMET modeling.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale and Impact on ADMET |
| Molecular Weight | ~114.12 g/mol | Low molecular weight is favorable for oral absorption (Lipinski's Rule of Five). |
| logP (Lipophilicity) | Low to Moderate | The heterocyclic core is moderately lipophilic, but the two amine groups will increase hydrophilicity, likely resulting in a low logP. This impacts solubility, permeability, and plasma protein binding. |
| pKa (Basicity) | Two basic pKa values expected | The presence of two amine groups suggests the molecule will be protonated at physiological pH.[3] This strongly influences aqueous solubility and interactions with biological targets. |
| Aqueous Solubility | High | The low molecular weight and polar amine groups, which will be protonated at physiological pH, suggest good solubility in aqueous media. High solubility is a prerequisite for absorption. |
| Hydrogen Bond Donors | 4 (from two -NH2 groups) | Influences solubility and membrane permeability. A higher number of donors can reduce permeability across the lipid bilayer of cell membranes. |
| Hydrogen Bond Acceptors | 3 (N and O in the ring, N in amines) | Influences solubility and binding to biological targets. |
In Silico ADMET Prediction
Computational tools provide a rapid, cost-effective first pass at evaluating the ADMET profile of a novel compound.[4][5] These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known drugs.[5]
Recommended In Silico Tools
A variety of free and commercial software platforms are available for ADMET prediction. For academic and early-stage research, the following web-based tools are highly recommended:
-
SwissADME: Provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
pkCSM: Predicts a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity parameters.
-
ADMETlab 2.0: A comprehensive platform for ADMET prediction.
Key ADMET Parameters for Prediction
The following table outlines the essential parameters that should be predicted using in silico tools. The "Predicted Outcome" column is a hypothetical assessment based on the structure of this compound.
Table 2: Summary of Predicted ADMET Profile for this compound (Hypothetical)
| Category | Parameter | Predicted Outcome (Hypothetical) | Implication |
| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. | |
| P-gp Substrate/Inhibitor | Likely not a substrate | Small, polar molecules are often not substrates for P-glycoprotein efflux pumps. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | The polarity from the amine groups may limit penetration into the central nervous system. |
| Plasma Protein Binding (PPB) | Low | Hydrophilic compounds tend to have lower binding to plasma proteins like albumin.[6] | |
| Metabolism | CYP450 Substrate (e.g., 2D6, 3A4) | Potential Substrate | Amine groups can be sites for oxidation by Cytochrome P450 enzymes. |
| CYP450 Inhibitor | Low Probability | Small molecules without specific inhibitory pharmacophores are often not potent CYP inhibitors. | |
| Excretion | Total Clearance | High | Low plasma protein binding and potential for metabolism suggest efficient clearance. |
| Toxicity | AMES Toxicity (Mutagenicity) | Low Probability | Aromatic amines can sometimes be mutagenic; this requires experimental validation. |
| hERG Inhibition (Cardiotoxicity) | Low Probability | Lacks common structural motifs associated with hERG channel blockers. | |
| Hepatotoxicity | Low Probability | No obvious structural alerts for liver toxicity. |
Experimental ADMET Profiling: Protocols
Following in silico analysis, in vitro and in vivo experiments are required to confirm the predictions and provide definitive data. The following sections detail the standard experimental protocols for key ADMET assays.
Experimental Workflow
The logical flow of ADMET testing progresses from high-throughput in vitro screens to more complex in vivo studies. This staged approach allows for early identification of liabilities and conserves resources.
Absorption: Caco-2 Permeability Assay
This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[7][8]
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ inserts and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A paracellular marker, such as Lucifer yellow, is also used to ensure the tightness of the cell junctions.[10]
-
Transport Experiment (Apical to Basolateral):
-
The test compound (e.g., at 10 µM) is added to the apical (AP) compartment, which represents the intestinal lumen.[8]
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral (BL) compartment, representing the blood side, at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Transport Experiment (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction (BL to AP). The test compound is added to the basolateral compartment, and samples are collected from the apical side.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated in cm/s. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio greater than 2 suggests the compound is a substrate of an efflux transporter (e.g., P-glycoprotein).[8]
Distribution: Plasma Protein Binding (PPB) Assay
This assay determines the fraction of a drug that is bound to plasma proteins, which affects its distribution and availability to act on its target. Equilibrium dialysis is a common method.
Protocol:
-
Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.
-
Procedure:
-
Plasma is added to one chamber, and a protein-free buffer (phosphate-buffered saline) containing the test compound is added to the other.
-
The apparatus is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-24 hours).
-
-
Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers, and the concentration of the test compound is measured by LC-MS/MS.
-
Data Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.
Metabolism: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[11][12]
Protocol:
-
Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution containing the NADPH regenerating system (cofactor for CYP enzymes) is also prepared.[13][14]
-
Incubation:
-
The test compound (typically at 1 µM) is pre-incubated with the liver microsomes at 37°C.[11]
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]
-
Sample Processing: The quenched samples are centrifuged to precipitate the proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[13]
Toxicity Assays
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[16][17]
Protocol:
-
Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon are used. These mutations render them unable to synthesize the respective amino acid.[18]
-
Metabolic Activation: The test compound is incubated with the bacterial strains in the presence and absence of a liver S9 fraction. The S9 fraction contains metabolic enzymes to mimic mammalian metabolism, which can convert a non-mutagenic compound into a mutagenic metabolite.[19]
-
Plating: The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).[20]
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[17]
Inhibition of the hERG potassium ion channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[21] Automated patch clamping is the gold standard for this assessment.
Protocol:
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.[21]
-
Patch Clamp Electrophysiology:
-
An automated patch-clamp system (e.g., QPatch or SyncroPatch) is used to measure the electrical current through the hERG channels in individual cells.[22]
-
A baseline hERG current is established.
-
The test compound is applied to the cells at increasing concentrations.
-
-
Data Analysis: The inhibition of the hERG current is measured at each concentration. An IC50 value (the concentration at which 50% of the channel activity is inhibited) is calculated.[21]
These assays provide a general measure of a compound's toxicity to cells.
-
MTT Assay: Measures the metabolic activity of viable cells. Live cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is quantified spectrophotometrically.[23][24]
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating cell death.[25][26]
General Protocol (MTT Assay):
-
Cell Plating: A relevant cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are treated with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[24]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is read on a plate reader. A decrease in absorbance compared to untreated cells indicates cytotoxicity.
In Vivo Pharmacokinetics
In vivo studies in animal models (typically rodents) are essential to understand how the compound behaves in a whole organism.[27]
Protocol for a Rodent PK Study:
-
Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used.[28]
-
Dosing:
-
Intravenous (IV) Group: The compound is administered as an IV bolus to determine parameters like clearance and volume of distribution.
-
Oral (PO) Group: The compound is administered by oral gavage to assess oral absorption and bioavailability.
-
-
Sample Collection: Blood samples are collected via a cannula or tail vein at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.[29]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Analysis: The concentration of the compound in the plasma samples is quantified by LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (%F)
-
Potential Signaling Pathway Modulation
Oxazole-containing compounds are known to interact with a wide range of biological targets, including enzymes like kinases and cyclooxygenases.[1][30] Given the structural motifs, this compound could potentially be explored as a kinase inhibitor. The following diagram illustrates a generic kinase signaling pathway that such a compound might inhibit.
References
- 1. d-nb.info [d-nb.info]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 6. google.com [google.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. mercell.com [mercell.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Ames test - Wikipedia [en.wikipedia.org]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. Ames Test Service | Mutagenicity & Genetic Toxicity Screening - Creative Proteomics [creative-proteomics.com]
- 19. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. evotec.com [evotec.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 29. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs [mdpi.com]
- 30. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Oxazole-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of 1,3-Oxazole-2,4-diamine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is based on the reaction of an α-amino aldehyde precursor with cyanamide.
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃O | PubChem |
| Molecular Weight | 99.09 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 832134-07-3 | PubChem |
| Canonical SMILES | C1=C(N=C(O1)N)N | PubChem |
Table 1: Chemical Properties of this compound
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound. The procedure is adapted from known methods for the synthesis of substituted 2-amino-oxazoles.[1]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Aminoacetaldehyde dimethyl acetal | C₄H₁₁NO₂ | 105.14 | 10.5 g | 0.1 |
| Cyanamide | CH₂N₂ | 42.04 | 4.2 g | 0.1 |
| Hydrochloric acid (concentrated) | HCl | 36.46 | q.s. | - |
| Sodium hydroxide | NaOH | 40.00 | q.s. | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Table 2: Reagents for the Synthesis of this compound
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoacetaldehyde dimethyl acetal (10.5 g, 0.1 mol) in 100 mL of deionized water.
-
Addition of Cyanamide: To the stirred solution, add cyanamide (4.2 g, 0.1 mol).
-
Acidification: Slowly add concentrated hydrochloric acid dropwise to the reaction mixture to adjust the pH to approximately 2-3. This step facilitates the in-situ hydrolysis of the acetal to the corresponding aldehyde.
-
Reaction: Gently heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with a 2M sodium hydroxide solution to a pH of 7-8. Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Expected Yield and Characterization
The expected yield of the purified product is in the range of 50-70%. The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Proposed Synthesis Pathway
The following diagram illustrates the proposed synthetic route for this compound.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol.
Caption: Step-by-step workflow for the synthesis of this compound.
References
Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2,4-disubstituted oxazoles, valuable scaffolds in medicinal chemistry, utilizing readily available amino acids as starting materials. Two primary synthetic routes are presented: the Robinson-Gabriel synthesis via an α-acylamino ketone intermediate, and the cyclodehydration of an N-acyl-α-amino aldehyde.
Introduction
Oxazole moieties are prevalent in a wide array of biologically active natural products and pharmaceutical agents, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer properties. The ability to synthesize substituted oxazoles from the diverse pool of chiral amino acids offers a powerful strategy for generating novel molecular entities for drug discovery programs. The protocols outlined below provide robust and adaptable methods for accessing 2,4-disubstituted oxazoles.
Method 1: Robinson-Gabriel Synthesis from Amino Acids
The Robinson-Gabriel synthesis is a classic and reliable method for oxazole formation involving the cyclodehydration of a 2-acylamino ketone. When starting from an amino acid, the synthesis involves two key steps: the conversion of the N-acyl amino acid to an α-acylamino ketone via the Dakin-West reaction, followed by the cyclodehydration of the ketone to the oxazole.[1][2]
Experimental Workflow
Experimental Protocols
Step 1: Synthesis of α-Acylamino Ketones via Dakin-West Reaction
This protocol describes the conversion of an N-acyl amino acid to the corresponding α-acylamino ketone.
-
Materials:
-
N-acyl amino acid (e.g., N-acetyl-L-leucine) (1.0 eq)
-
Acetic anhydride (3.0 eq)
-
Pyridine (as solvent)
-
-
Procedure:
-
To a solution of the N-acyl amino acid in pyridine, add acetic anhydride.
-
Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-acylamino ketone.
-
Step 2: Robinson-Gabriel Cyclodehydration
This protocol details the cyclodehydration of the α-acylamino ketone to the 2,4-disubstituted oxazole. A common dehydrating agent is phosphorus oxychloride (POCl₃).[3]
-
Materials:
-
α-Acylamino ketone (from Step 1) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)
-
Inert solvent (e.g., toluene or chloroform)
-
-
Procedure:
-
Dissolve the α-acylamino ketone in an inert solvent.
-
Slowly add phosphorus oxychloride to the solution at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a base (e.g., aqueous Na₂CO₃ or NaOH solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the 2,4-disubstituted oxazole.
-
Data Summary
| Starting Amino Acid | R-group | Acyl Group | α-Acylamino Ketone Yield (%) | Oxazole Yield (%) | Overall Yield (%) |
| L-Valine | isopropyl | Acetyl | 75 | 79 | 59 |
| L-Leucine | isobutyl | Acetyl | 80 | 82 | 66 |
| L-Phenylalanine | benzyl | Acetyl | 85 | 88 | 75 |
| L-Isoleucine | sec-butyl | Benzoyl | 72 | 76 | 55 |
Table 1: Representative yields for the synthesis of 2,4-disubstituted oxazoles via the Robinson-Gabriel pathway. Yields are approximate and can vary based on reaction scale and purification.
Method 2: Cyclodehydration of N-Acyl-α-Amino Aldehydes
This alternative method provides a practical route to 2,4-disubstituted oxazoles through the cyclodehydration of an intermediate N-acyl-α-amino aldehyde.[2][4] This approach often utilizes milder conditions for the final cyclization step.
Experimental Workflow
Experimental Protocols
Step 1: N-Acylation of Amino Acid
This is a standard procedure to protect the amino group and introduce the desired acyl substituent.
-
Materials:
-
Amino acid (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Aqueous NaOH solution (2 M)
-
Organic solvent (e.g., Dichloromethane)
-
-
Procedure:
-
Dissolve the amino acid in aqueous NaOH solution at 0 °C.
-
Add the acyl chloride or anhydride dropwise while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the N-acyl amino acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Step 2: Reduction of N-Acyl Amino Acid to N-Acyl-α-Amino Aldehyde
This reduction can be achieved using various methods. A common approach involves the use of Diisobutylaluminium hydride (DIBAL-H) on a Weinreb amide derivative of the N-acyl amino acid for better control and to avoid over-reduction.
-
Materials:
-
N-acyl amino acid (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
Coupling agent (e.g., EDC, HOBt)
-
Base (e.g., N-methylmorpholine)
-
DIBAL-H (1.0 M in hexanes) (1.2 eq)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
-
Procedure (via Weinreb Amide):
-
Couple the N-acyl amino acid with N,O-dimethylhydroxylamine hydrochloride using a standard peptide coupling protocol to form the Weinreb amide.
-
Dissolve the purified Weinreb amide in an anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Add DIBAL-H dropwise and stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude N-acyl-α-amino aldehyde, which is often used immediately in the next step.
-
Step 3: Cyclodehydration to form the Oxazole
This step utilizes a combination of triphenylphosphine and hexachloroethane for the cyclodehydration of the N-acyl-α-amino aldehyde.[2]
-
Materials:
-
N-Acyl-α-amino aldehyde (from Step 2) (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Hexachloroethane (C₂Cl₆) (1.5 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
-
Procedure:
-
Dissolve the crude N-acyl-α-amino aldehyde in anhydrous acetonitrile under an inert atmosphere.
-
Add triphenylphosphine, hexachloroethane, and triethylamine to the solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 2,4-disubstituted oxazole.
-
Data Summary
| Starting Amino Acid | R-group | Acyl Group | N-Acyl-α-Amino Aldehyde Yield (%) | Oxazole Yield (%) | Overall Yield (%) |
| L-Alanine | methyl | Benzoyl | ~85 (crude) | 78 | ~66 |
| L-Valine | isopropyl | Benzoyl | ~90 (crude) | 85 | ~77 |
| L-Leucine | isobutyl | Benzoyl | ~88 (crude) | 81 | ~71 |
| L-Phenylalanine | benzyl | Benzoyl | ~92 (crude) | 89 | ~82 |
Table 2: Representative yields for the synthesis of 2,4-disubstituted oxazoles via the N-acyl-α-amino aldehyde pathway. Yields for the aldehyde are often estimated for the crude product due to its instability.
Conclusion
The protocols described provide two effective and versatile strategies for the synthesis of 2,4-disubstituted oxazoles from readily available amino acids. The Robinson-Gabriel synthesis is a well-established method, while the cyclodehydration of N-acyl-α-amino aldehydes offers a milder alternative. The choice of method may depend on the specific amino acid substrate and the desired acyl substitution. These protocols can be valuable tools for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the generation of diverse libraries of oxazole-containing compounds for biological evaluation.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 1,3-Oxazole-2,4-diamine in Kinase Inhibitor Design: A Potential Scaffold for Novel Therapeutics
Disclaimer: The 1,3-oxazole-2,4-diamine scaffold represents an emerging area in kinase inhibitor design. As such, publicly available research specifically detailing its applications is limited. The following application notes and protocols are constructed based on established principles of kinase inhibitor design, drawing parallels from structurally related and well-documented scaffolds such as 2,4-diaminopyrimidines and 2,4-diaminothiazoles. The quantitative data presented is illustrative to guide researchers on data presentation for this novel scaffold.
Application Notes
The this compound core is a promising heterocyclic scaffold for the development of novel kinase inhibitors. Its structural features suggest the potential for potent and selective inhibition of various protein kinases, which are critical targets in oncology, immunology, and inflammatory diseases. The strategic placement of two amino groups on the oxazole ring allows for the formation of key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a feature common to many successful kinase inhibitors.
The 2-amino group can act as a hydrogen bond donor, while the endocyclic nitrogen atom of the oxazole can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. The 4-amino group provides an additional point for hydrogen bonding or a vector for introducing substituents to explore interactions with the solvent-exposed region or other pockets of the kinase domain, thereby influencing selectivity and potency.
Key Potential Advantages of the this compound Scaffold:
-
Hinge-Binding Motif: The 2,4-diamino substitution pattern is analogous to that of known hinge-binding scaffolds like 2,4-diaminopyrimidines, suggesting a high probability of targeting the ATP-binding site of a wide range of kinases.
-
Structural Rigidity and Planarity: The aromatic oxazole core provides a rigid scaffold, which can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity.
-
Tunable Physicochemical Properties: The oxazole ring, being less basic than pyrimidine, may offer advantages in terms of physicochemical properties such as solubility and metabolic stability. The amino groups provide handles for chemical modification to optimize drug-like properties.
-
Vectors for Selectivity: Substituents on the amino groups and the 5-position of the oxazole ring can be systematically varied to achieve selectivity for specific kinases or kinase families.
Potential Kinase Targets:
Based on the activity of structurally related scaffolds, this compound derivatives could potentially target key kinase families, including:
-
Janus Kinases (JAKs): Inhibitors of the JAK family (JAK1, JAK2, JAK3, and TYK2) are effective in treating autoimmune diseases like rheumatoid arthritis and myelofibrosis.
-
Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are a cornerstone of treatment for certain types of non-small cell lung cancer.
-
Spleen Tyrosine Kinase (SYK): SYK is a key mediator in immune signaling and a target for inflammatory and autoimmune disorders.
Further exploration of this scaffold through chemical synthesis and biological screening is warranted to unlock its full potential in the development of next-generation kinase inhibitors.
Quantitative Data Presentation
The following table provides an illustrative example of how quantitative data for a series of hypothetical this compound derivatives could be presented. This allows for a clear comparison of potency (IC50 values) and selectivity across different kinases.
Table 1: Illustrative Inhibitory Activity of Hypothetical this compound Derivatives against a Panel of Protein Kinases.
| Compound ID | R1-Substituent | R2-Substituent | JAK1 IC50 (nM) | JAK2 IC50 (nM) | EGFR IC50 (nM) | SYK IC50 (nM) |
| OXD-001 | H | H | 580 | 620 | >10,000 | 1200 |
| OXD-002 | Methyl | H | 250 | 310 | 8500 | 950 |
| OXD-003 | Phenyl | H | 85 | 110 | 5600 | 430 |
| OXD-004 | 4-Fluorophenyl | H | 25 | 45 | 4800 | 210 |
| OXD-005 | Phenyl | Methyl | 150 | 180 | 6100 | 550 |
| OXD-006 | 4-Fluorophenyl | Cyclopropyl | 15 | 30 | 3500 | 150 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Synthesis of a 5-Aryl-N2-phenyl-1,3-oxazole-2,4-diamine Derivative
This protocol describes a potential synthetic route to a this compound derivative, which can be adapted for the synthesis of a chemical library for screening.
Materials:
-
Aryl-glyoxylate hydrate
-
Phenylguanidine carbonate
-
Phosphorus oxychloride (POCl3)
-
Ammonia in methanol (7N)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Synthesis of 2-amino-5-aryl-1,3-oxazol-4(5H)-one:
-
To a solution of aryl-glyoxylate hydrate (1.0 eq) in methanol, add phenylguanidine carbonate (0.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 2-amino-5-aryl-1,3-oxazol-4(5H)-one.
-
-
Chlorination to form 4-chloro-5-aryl-N-phenyl-1,3-oxazol-2-amine:
-
Suspend the 2-amino-5-aryl-1,3-oxazol-4(5H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq).
-
Heat the mixture to reflux (approximately 105 °C) for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with saturated sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate to give the crude 4-chloro-5-aryl-N-phenyl-1,3-oxazol-2-amine.
-
-
Amination to form 5-Aryl-N2-phenyl-1,3-oxazole-2,4-diamine:
-
Dissolve the crude 4-chloro-5-aryl-N-phenyl-1,3-oxazol-2-amine (1.0 eq) in a 7N solution of ammonia in methanol.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction to 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, 5-Aryl-N2-phenyl-1,3-oxazole-2,4-diamine.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for determining the in vitro potency (IC50) of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., JAK1, EGFR)
-
Kinase-specific substrate peptide
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Prepare a control with DMSO only (for 0% inhibition) and a known inhibitor for the target kinase (positive control).
-
-
Kinase Reaction:
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the serially diluted compound or control to the appropriate wells.
-
Add 2 µL of a mixture of the kinase and its substrate peptide in assay buffer to each well. The final concentration of the kinase and substrate should be optimized for each specific assay.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction at 30 °C for 60 minutes.
-
-
Detection of Remaining ATP:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Determine the IC50 value by fitting the percent inhibition versus compound concentration data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: The Janus Kinase (JAK)-STAT signaling pathway.
Caption: General workflow for kinase inhibitor drug discovery.
Caption: Logical relationships in a Structure-Activity Relationship (SAR) study.
Application Notes and Protocols for High-Throughput Screening of 1,3-Oxazole-2,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 1,3-oxazole-2,4-diamine derivatives, a promising scaffold in modern drug discovery. The versatility of the oxazole ring system allows for the synthesis of diverse chemical libraries with the potential to modulate various biological targets. This document outlines key HTS assays relevant to this chemical class, focusing on their application in identifying novel kinase inhibitors and cytotoxic agents.
Introduction to this compound Derivatives
The 1,3-oxazole core is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3] The 2,4-diamine substitution pattern offers multiple points for chemical modification, enabling the generation of large and diverse compound libraries suitable for HTS campaigns. These libraries can be screened against various biological targets to identify hit compounds for further lead optimization.
High-Throughput Screening Workflow
A typical HTS campaign for this compound derivatives follows a multi-stage process to identify and validate active compounds. The workflow is designed to efficiently screen large numbers of compounds and progressively narrow down to the most promising candidates.
Caption: A generalized workflow for a high-throughput screening campaign.
Application Note 1: Kinase Inhibitor Screening
Introduction: Protein kinases are a major class of drug targets, particularly in oncology. The 1,3-oxazole scaffold has been identified as a key pharmacophore in several kinase inhibitors. This application note describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for the primary screening of this compound derivatives as potential kinase inhibitors.
Signaling Pathway Example: EGFR Signaling
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for inhibitor development.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Protocol: TR-FRET Kinase Assay
This protocol is adapted for a 384-well plate format and is suitable for automated high-throughput screening.
Materials:
-
Kinase of interest (e.g., EGFR)
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or Surelight®-APC)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound compound library (dissolved in DMSO)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dispensing: Add 50 nL of each compound from the library to the wells of the 384-well plate using an acoustic dispenser. For controls, add DMSO to designated wells.
-
Kinase Reaction:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X substrate/ATP solution in assay buffer.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor in detection buffer.
-
Stop the kinase reaction by adding 10 µL of the 2X detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after a pulsed excitation at ~340 nm. The TR-FRET signal is calculated as the ratio of the acceptor to donor emission.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (DMSO only) and low (no enzyme) controls.
-
Compounds showing significant inhibition (e.g., >50%) are selected as "hits".
-
Hits are confirmed in dose-response experiments to determine their IC₅₀ values.
Data Presentation:
While specific data for this compound derivatives is limited in the public domain, the following table presents representative data for structurally related 1,3,4-oxadiazole derivatives against EGFR, demonstrating the potential of the oxazole scaffold.
| Compound ID | Structure | EGFR IC₅₀ (nM)[4] | EGFRL858R/T790M IC₅₀ (nM)[4] |
| Erlotinib (Control) | Quinazoline-based | 733.20 | - |
| Compound 4b | 1,3,4-oxadiazole-quinazoline hybrid | - | 17.18 |
| Compound 15 | Naproxen-1,3,4-oxadiazole-triazole hybrid | 410[5] | - |
| Compound 10 | Naproxen-1,3,4-oxadiazole-triazole hybrid | 670[5] | - |
Application Note 2: Cell-Based Cytotoxicity Screening
Introduction: A primary goal in cancer drug discovery is the identification of compounds that selectively kill cancer cells. Cell-based assays are crucial for assessing the cytotoxic or anti-proliferative effects of compounds in a more physiologically relevant context. The MTT assay is a robust and widely used colorimetric method for determining cell viability in a high-throughput format.
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed for screening in a 96- or 384-well format.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
This compound compound library
-
96- or 384-well clear tissue culture plates
-
Multi-channel pipette or automated liquid handler
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into the wells of the microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration compared to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation:
The following table shows representative cytotoxic activity of various 1,3,4-oxadiazole derivatives against different cancer cell lines. This data illustrates the potential for oxazole-containing compounds to exhibit potent anti-proliferative effects.
| Compound ID | Cancer Cell Line | IC₅₀ (µM)[6] |
| AMK OX-8 | HeLa | 0.0018 (at 72h) |
| A549 | 0.0019 (at 72h) | |
| Hep-2 | 0.0012 (at 72h) | |
| AMK OX-9 | HeLa | 0.0021 (at 72h) |
| A549 | 0.0016 (at 72h) | |
| Hep-2 | 0.0015 (at 72h) | |
| AMK OX-12 | HeLa | 0.0011 (at 72h) |
| A549 | 0.0009 (at 72h) | |
| Hep-2 | 0.0007 (at 72h) | |
| Doxorubicin (Control) | Hep-2 | 0.0005 (at 72h) |
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel therapeutic agents. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for identifying and characterizing the biological activities of compound libraries based on this core structure. The successful application of these methods will facilitate the identification of promising hit compounds for further development in areas such as oncology and beyond.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino-1,3-Oxazoles as Building Blocks in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the specific building block "1,3-Oxazole-2,4-diamine" did not yield specific documented syntheses or applications. The following application notes and protocols are based on the broader, yet closely related and well-documented class of 2-amino-4-substituted-1,3-oxazoles and 2,5-diamino-1,3-oxazoles , which serve as versatile scaffolds in the synthesis of complex, biologically active molecules.
Introduction
Amino-substituted 1,3-oxazoles are privileged heterocyclic motifs in medicinal chemistry, appearing in a range of natural products and synthetic compounds with diverse pharmacological activities. Their rigid, planar structure and ability to participate in hydrogen bonding make them valuable pharmacophores. This document provides an overview of the applications of 2-amino-4-substituted and 2,5-diamino-1,3-oxazoles as building blocks for complex molecules, along with detailed experimental protocols for their synthesis and derivatization. These compounds have shown significant potential in the development of novel therapeutics, including antitubercular, antiprotozoal, and kinase-inhibiting agents.[1][2][3]
Applications in Drug Discovery
Derivatives of amino-1,3-oxazoles have been investigated for a variety of therapeutic applications:
-
Antitubercular Agents: The 2-amino-1,3-oxazole scaffold has been identified as a promising isostere of the 2-aminothiazole core, a known pharmacophore in antitubercular drug discovery. These compounds maintain antitubercular activity, demonstrating the bioisosteric relationship between the two heterocycles.
-
Antiprotozoal Agents: 2-amino-4-aryl-1,3-oxazole derivatives have demonstrated in vitro activity against pathogenic protozoa such as Giardia lamblia and Trichomonas vaginalis.[4]
-
Kinase Inhibitors: The oxazole core can serve as a scaffold for the design of inhibitors of protein kinases, which are crucial targets in oncology. The substitution pattern on the oxazole ring can be modified to achieve selectivity for specific kinases.[3]
-
Muscle Relaxants: Certain 2-amino-1,3,4-oxadiazole derivatives, an isomeric form of the 1,3-oxazole, have been identified as a novel class of muscle relaxants.[5] While a different isomer, this highlights the potential of the amino-oxazole core in modulating neurological pathways.
Data Presentation
Table 1: Synthesis of 2-Amino-4-(p-substituted-phenyl)oxazoles
| Compound ID | p-Substituent | Yield (%) | Melting Point (°C) |
| 3a | -H | 45 | 168-170 |
| 3b | -CH₃ | 52 | 188-190 |
| 3c | -OCH₃ | 48 | 192-194 |
| 3d | -Cl | 42 | 210-212 |
| 3e | -Br | 39 | 220-222 |
| 3f | -F | 47 | 178-180 |
| 3g | -NO₂ | 35 | 250-252 |
Data synthesized from information available in cited literature.[4]
Table 2: In Vitro Antiprotozoal Activity of 2-Amino-4-(p-substituted-phenyl)oxazoles
| Compound ID | Giardia lamblia IC₅₀ (µM) | Trichomonas vaginalis IC₅₀ (µM) |
| 3a | 5.8 | 6.5 |
| 3b | 4.9 | 5.2 |
| 3c | 7.2 | 8.1 |
| 3d | 3.5 | 4.1 |
| 3e | 2.9 | 3.8 |
| 3f | 4.1 | 4.9 |
| 3g | 9.8 | 11.2 |
| Metronidazole | 1.89 | 0.95 |
IC₅₀ values represent the concentration required to inhibit 50% of protozoal growth. Data synthesized from information available in cited literature.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(p-substituted-phenyl)oxazoles
This protocol describes the synthesis of 2-amino-4-aryloxazoles via microwave-assisted cyclization of p-substituted 2-bromoacetophenones and urea.[4]
Materials:
-
p-Substituted 2-bromoacetophenone (1.0 eq)
-
Urea (7.0 eq)
-
Dimethylformamide (DMF)
-
CEM Discover microwave reactor
Procedure:
-
A mixture of the appropriate p-substituted 2-bromoacetophenone (5 mmol) and urea (35 mmol) in DMF (1 mL) is placed in a standard open microwave vessel.
-
The mixture is subjected to microwave irradiation (35 W) at 138 °C for 20 minutes.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the desired 2-amino-4-(p-substituted-phenyl)oxazole.
Characterization: The structure and purity of the synthesized compounds can be confirmed by melting point determination, mass spectrometry (MS), and ¹H and ¹³C NMR spectroscopy.[4]
Protocol 2: Synthesis of N,4-Disubstituted 2-Aminooxazoles for Antitubercular Screening
This two-step protocol involves the initial formation of a 2-amino-4-aryloxazole followed by a Buchwald-Hartwig cross-coupling reaction to introduce a substituent on the amino group.
Step 1: Synthesis of 2-Amino-4-aryloxazole (Follow Protocol 1)
Step 2: Buchwald-Hartwig Cross-Coupling Materials:
-
2-Amino-4-aryloxazole (1.0 eq)
-
Aryl halide (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the 2-amino-4-aryloxazole, aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic workflow for N,4-disubstituted 2-aminooxazoles.
Caption: Proposed mechanism of action for 1,3-oxazole sulfonamides.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. wjmpr.com [wjmpr.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 1,3-Oxazole Derivatives Against Cancer Cell Lines: Application Notes and Protocols
Note to the Reader: As of October 2025, a comprehensive search of scientific literature did not yield specific data on the in vitro evaluation of 1,3-Oxazole-2,4-diamine against cancer cell lines. Therefore, this document provides a detailed overview of the methodologies and findings for the broader class of 1,3-oxazole derivatives , which have been a subject of interest in anticancer research.[1] The protocols and data presented herein are based on published studies of various substituted 1,3-oxazoles and serve as a guide for the evaluation of novel compounds within this class.
Introduction
The 1,3-oxazole scaffold is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom.[1][2] This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including anticancer properties.[1][2] Derivatives of 1,3-oxazole have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, such as the disruption of microtubule polymerization and the inhibition of critical signaling pathways.[3] This document outlines the common experimental procedures for assessing the in vitro anticancer activity of 1,3-oxazole derivatives and presents representative data from studies on analogous compounds.
Data Presentation: Cytotoxicity of 1,3-Oxazole Derivatives
The following table summarizes the in vitro anticancer activity of representative 1,3-oxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound |
| 1,3-Oxazole Sulfonamides | Leukemia (various) | Hematologic | 0.0447 - 0.0488 | Not specified |
| 4-Arylsulfonyl-1,3-oxazoles | CNS (SNB-75, SF-539) | Glioblastoma, Gliosarcoma | 10 (cytostatic) | Not specified |
| 4-Arylsulfonyl-1,3-oxazoles | Lung (HOP-92) | Carcinoma | <10 (antiproliferative) | Not specified |
| 4-Arylsulfonyl-1,3-oxazoles | Lung (NCI-H226) | Pleural Mesothelioma | <10 (cytotoxic) | Not specified |
Note: The data presented is a compilation from multiple sources on different 1,3-oxazole derivatives and is for illustrative purposes. For specific details, refer to the cited literature.[3][4]
Experimental Protocols
The following are detailed protocols for key experiments typically performed to evaluate the in vitro anticancer activity of 1,3-oxazole derivatives.
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for use in cytotoxicity assays.
Materials:
-
Selected human cancer cell lines (e.g., from ATCC)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture the cancer cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at a lower density.
-
Regularly inspect the cells under a microscope to ensure they are healthy and free from contamination.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a 1,3-oxazole derivative that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cultured cancer cells
-
96-well plates
-
Test compounds (1,3-oxazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed the cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours, replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a general workflow for the in vitro screening of chemical compounds for potential anticancer activity.
Caption: General workflow for in vitro anticancer drug screening.
Conceptual Signaling Pathway Inhibition
While the specific signaling pathway for this compound is unknown, many anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival. The following diagram provides a conceptual illustration of how a hypothetical 1,3-oxazole derivative might inhibit a generic cancer signaling pathway.
Caption: Conceptual inhibition of a cancer signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Method for introducing substituents at the C5 position of the oxazole ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the introduction of substituents at the C5 position of the oxazole ring, a crucial structural motif in numerous biologically active compounds. The following sections offer summaries of key methodologies, structured data tables for easy comparison of reaction parameters, detailed experimental protocols, and visualizations of reaction pathways and workflows.
Methodologies for C5-Substitution of Oxazoles
Several effective methods have been developed for the functionalization of the C5 position of the oxazole ring. The choice of method often depends on the desired substituent, the starting materials available, and the required reaction conditions. Key strategies include:
-
Palladium-Catalyzed Direct C-H Arylation: This method allows for the direct coupling of an aryl or heteroaryl group to the C5 position of the oxazole ring. The regioselectivity between the C2 and C5 positions can often be controlled by the choice of solvent and phosphine ligand.[1][2] Polar solvents generally favor C5-arylation.[1][2] This technique is valued for its atom economy as it avoids the pre-functionalization of the oxazole ring.
-
Van Leusen Oxazole Synthesis: A classic and versatile method for the formation of the oxazole ring itself, the Van Leusen synthesis allows for the introduction of a substituent at the C5 position from a corresponding aldehyde and tosylmethyl isocyanide (TosMIC).[3][4][5] This one-pot reaction proceeds under basic conditions and is widely used for its reliability and broad substrate scope.[3][4]
-
Multicomponent Synthesis of 5-Aminooxazoles: Novel three-component reactions provide an efficient route to 5-aminooxazoles from simple and readily available starting materials.[6] For example, the condensation of an aldehyde, an amine, and an isocyanoacetamide can yield polysubstituted 5-aminooxazoles in good yields.[6]
-
Cobalt-Catalyzed [3+2] Cycloaddition for 5-Aminooxazoles: A modern approach utilizing a Cp*Co(III) catalyst enables the regioselective synthesis of 5-aminooxazoles from N-(pivaloyloxy)amides and ynamides.[7][8][9] This method is characterized by its mild reaction conditions and high functional group tolerance.[7][8]
Data Presentation
Table 1: Palladium-Catalyzed C5-Arylation of Oxazole
| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Pd(OAc)₂ / CataCXium A | K₂CO₃ | DMA | 120 | 18 | 85 | [1] |
| 4-Chlorotoluene | Pd(OAc)₂ / tBuXPhos | K₂CO₃ | DMA | 120 | 18 | 78 | [1] |
| 1-Naphthyl triflate | Pd(OAc)₂ / CataCXium A | K₂CO₃ | DMA | 120 | 18 | 92 | [1] |
| 3-Bromopyridine | Pd(OAc)₂ / tBuXPhos | K₂CO₃ | DMA | 120 | 18 | 65 | [1] |
Table 2: Van Leusen Synthesis of 5-Substituted Oxazoles
| Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 2 | 85 | [4] |
| 4-Nitrobenzaldehyde | K₂CO₃ | Methanol | Reflux | 3 | 90 | [4] |
| 2-Naphthaldehyde | K₂CO₃ | Methanol | Reflux | 2 | 88 | [4] |
| 3-Pyridinecarboxaldehyde | K₂CO₃ | Methanol | Reflux | 4 | 75 | [4] |
Table 3: Cp*Co(III)-Catalyzed Synthesis of 5-Aminooxazoles
| N-(pivaloyloxy)amide | Ynamide | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-(pivaloyloxy)benzamide | N-methyl-N-(phenylethynyl)methanesulfonamide | 2.5 | NaOAc | TFE | 25 | 1 | 92 | [7] |
| 4-Methoxy-N-(pivaloyloxy)benzamide | N-methyl-N-(phenylethynyl)methanesulfonamide | 2.5 | NaOAc | TFE | 25 | 1 | 89 | [7] |
| 4-Trifluoromethyl-N-(pivaloyloxy)benzamide | N-methyl-N-(phenylethynyl)methanesulfonamide | 2.5 | NaOAc | TFE | 25 | 2 | 85 | [7] |
| N-(pivaloyloxy)thiophene-2-carboxamide | N-methyl-N-(phenylethynyl)methanesulfonamide | 2.5 | NaOAc | TFE | 25 | 1.5 | 91 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C5-Arylation of Oxazole
This protocol is adapted from Strotman et al., Org. Lett., 2010, 12, 3578-3581.[1]
-
Reaction Setup: To an oven-dried reaction vessel, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (e.g., CataCXium A, 0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add oxazole (1.0 mmol), the aryl halide or triflate (1.2 mmol), and the polar solvent (e.g., DMA, 3 mL).
-
Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (typically 100-140 °C) for the specified time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-aryloxazole.
Protocol 2: General Procedure for the Van Leusen Oxazole Synthesis
This protocol is a generalized procedure based on literature descriptions.[3][4]
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.1 mmol) in a suitable solvent (e.g., methanol, 5 mL).
-
Base Addition: Add a base (e.g., K₂CO₃, 1.5 mmol) to the mixture.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux for the required time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the 5-substituted oxazole.
Protocol 3: General Procedure for Cp*Co(III)-Catalyzed Synthesis of 5-Aminooxazoles
This protocol is adapted from the work on Cp*Co(III)-catalyzed reactions.[7]
-
Reaction Setup: In a reaction tube, combine the N-(pivaloyloxy)amide (0.2 mmol), ynamide (0.24 mmol), [Cp*Co(CO)I₂] (0.005 mmol, 2.5 mol%), and NaOAc (0.01 mmol, 5 mol%).
-
Solvent Addition: Add the solvent (e.g., 2,2,2-trifluoroethanol (TFE), 2.0 mL).
-
Reaction: The mixture is stirred at 25 °C for 1-2 hours under an air atmosphere.
-
Work-up: After the reaction is complete, the solvent is removed in vacuo.
-
Purification: The residue is purified by flash column chromatography on silica gel to give the desired 5-aminooxazole.
Visualizations
Caption: Palladium-Catalyzed C5-Arylation Pathway.
Caption: Van Leusen Oxazole Synthesis Workflow.
Caption: Cobalt-Catalyzed 5-Aminooxazole Synthesis.
References
- 1. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 2. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. A novel multicomponent synthesis of polysubstituted 5-aminooxazole and its new scaffold-generating reaction to pyrrolo[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of 5-Aminooxazoles via Cp*Co(III)-Catalyzed Formal [3 + 2] Cycloaddition of N-(Pivaloyloxy)amides with Ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of 1,3-Oxazole-2,4-diamine as Antibacterial Agents
Audience: Researchers, scientists, and drug development professionals.
Note on the State of Research: Extensive literature searches did not yield specific data on the synthesis, antibacterial activity, or mechanism of action of 1,3-Oxazole-2,4-diamine. This suggests that this particular heterocyclic scaffold is a novel area for antibacterial drug discovery. The following application notes and protocols are therefore based on established principles of medicinal chemistry, drawing parallels from structurally related compounds such as other aminated oxazoles, diaminothiazoles, and other heterocyclic scaffolds with known antibacterial properties. This document aims to provide a foundational framework to guide the initial exploration of this compound derivatives as potential antibacterial agents.
Introduction
The oxazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have shown a wide spectrum of pharmacological activities, including antibacterial effects. The introduction of amino groups to heterocyclic rings can significantly influence their biological properties by modulating their physicochemical characteristics and potential for hydrogen bonding with biological targets. The 2,4-diamino substitution pattern on a 1,3-oxazole ring presents an intriguing, yet unexplored, chemical space for the development of novel antibacterial agents. These compounds may act by mimicking endogenous molecules or by interacting with key bacterial enzymes. This document outlines proposed synthetic strategies, protocols for antibacterial evaluation, and potential mechanisms of action for novel this compound derivatives.
Proposed Synthesis of this compound Derivatives
A plausible synthetic route to the this compound core could involve the cyclization of a suitable precursor. One hypothetical approach, adapted from known oxazole syntheses, is outlined below.
Scheme 1: Proposed Synthesis of a this compound Derivative
Solid-Phase Synthesis of a 1,3-Oxazole-2,4-diamine Library: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of a diverse library of 1,3-oxazole-2,4-diamines. This scaffold is of significant interest in medicinal chemistry due to its potential for diverse biological activities. The described methodology leverages the efficiency and high-throughput nature of solid-phase organic synthesis (SPOS), enabling the rapid generation of a multitude of analogs for screening and lead optimization. The protocol outlines a strategic approach starting from a resin-bound amino acid, followed by key steps including amide bond formation, reduction to an amino alcohol, formation of a carbodiimide intermediate, and subsequent cyclization to yield the desired 2,4-diamino-1,3-oxazole core. Diversification is introduced at two key positions, allowing for a comprehensive exploration of the chemical space around this privileged scaffold.
Introduction
The 1,3-oxazole moiety is a prominent feature in numerous biologically active natural products and synthetic compounds. The incorporation of a 2,4-diamine substitution pattern offers multiple points for diversification and the potential for enhanced interactions with biological targets through hydrogen bonding. Solid-phase synthesis is a powerful technique for the construction of combinatorial libraries, facilitating the purification process and allowing for the use of excess reagents to drive reactions to completion. This application note details a robust and adaptable protocol for the solid-phase synthesis of a 1,3-oxazole-2,4-diamine library, suitable for drug discovery and medicinal chemistry programs. The synthetic strategy is based on the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone to form the oxazole ring.[1] A key adaptation for this protocol is the use of a resin-bound amino acid as the starting material to introduce the C4-amine functionality.
Experimental Protocols
Materials and General Methods
All solvents and reagents should be of high purity and used as received from commercial suppliers. Solid-phase synthesis is to be performed in polypropylene syringes fitted with a polyethylene frit. Washing of the resin is performed by adding the specified solvent, agitating the resin for the indicated time, and then draining the solvent. Reaction progress can be monitored using standard qualitative tests such as the Kaiser test for primary amines. Final products are to be characterized by LC-MS and ¹H NMR spectroscopy.
Step 1: Loading of the N-Fmoc-protected Amino Acid onto 2-Chlorotrityl Chloride Resin
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
In a separate flask, dissolve the desired N-Fmoc-protected amino acid (R¹) (3.2 mmol, 2.0 equiv.) and diisopropylethylamine (DIPEA) (6.4 mmol, 4.0 equiv.) in anhydrous DCM (10 mL).
-
Drain the DCM from the swollen resin and add the amino acid solution.
-
Agitate the mixture at room temperature for 4 hours.
-
Add methanol (2 mL) to cap any remaining reactive sites on the resin and agitate for an additional 30 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF) (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under high vacuum.
Step 2: Fmoc Deprotection
-
Swell the resin from Step 1 in DMF (10 mL) for 30 minutes.
-
Drain the DMF and add a 20% solution of piperidine in DMF (10 mL).
-
Agitate the mixture at room temperature for 20 minutes.
-
Drain the piperidine solution and repeat the treatment with 20% piperidine in DMF for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Confirm the presence of a free primary amine using the Kaiser test.
Step 3: Acylation with a Second Building Block (R²)
-
Swell the deprotected resin from Step 2 in DCM (10 mL) for 30 minutes.
-
In a separate flask, activate the desired carboxylic acid (R²-COOH) (4.8 mmol, 3.0 equiv.) with a suitable coupling agent such as HBTU (4.8 mmol, 3.0 equiv.) and DIPEA (9.6 mmol, 6.0 equiv.) in DMF (10 mL) for 10 minutes.
-
Drain the DCM from the resin and add the activated carboxylic acid solution.
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Confirm the completion of the acylation by a negative Kaiser test.
Step 4: Reduction of the Ketone to a Hydroxyl Group
-
Swell the acylated resin from Step 3 in a mixture of tetrahydrofuran (THF) and methanol (1:1, 10 mL) for 30 minutes.
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (8.0 mmol, 5.0 equiv.) portion-wise over 15 minutes.
-
Agitate the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue agitation for an additional 4 hours.
-
Quench the reaction by the slow addition of water (5 mL).
-
Wash the resin with water (3 x 10 mL), THF/water (1:1) (3 x 10 mL), THF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under high vacuum.
Step 5: Oxidation of the Hydroxyl Group to a Ketone
-
Swell the resin from Step 4 in DCM (10 mL) for 30 minutes.
-
Add Dess-Martin periodinane (8.0 mmol, 5.0 equiv.) to the resin suspension.
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin with DCM (5 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
Step 6: Formation of the Resin-Bound Urea (R³)
-
Swell the resin from Step 5 in anhydrous DCM (10 mL) for 30 minutes.
-
In a separate flask, dissolve the desired primary amine (R³-NH₂) (8.0 mmol, 5.0 equiv.) in anhydrous DCM (10 mL).
-
Add this solution to the resin, followed by the addition of a solution of triphosgene (2.7 mmol, 1.7 equiv.) in DCM (5 mL) dropwise at 0 °C.
-
Agitate the mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Wash the resin with DCM (5 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
Step 7: Cyclization to form the this compound Core
-
Swell the resin from Step 6 in 1,2-dichloroethane (DCE) (10 mL) for 30 minutes.
-
Add Burgess reagent (8.0 mmol, 5.0 equiv.) to the resin suspension.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and wash the resin with DCE (3 x 10 mL), THF (3 x 10 mL), and DCM (3 x 10 mL).
Step 8: Cleavage from the Resin
-
Swell the resin from Step 7 in DCM (10 mL) for 30 minutes.
-
Add a cleavage cocktail of trifluoroacetic acid (TFA)/DCM (95:5, 10 mL).
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA/DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired this compound.
Data Presentation
| Step | Transformation | Reagents and Conditions | Typical Yield (%) | Purity (%) |
| 1 | Resin Loading | N-Fmoc-amino acid, DIPEA, 2-Cl-Trt-Cl resin, DCM | >95 (loading) | - |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | Quantitative | - |
| 3 | Acylation | R²-COOH, HBTU, DIPEA, DMF | >90 | >90 |
| 4 | Ketone Reduction | NaBH₄, THF/MeOH | >85 | >85 |
| 5 | Alcohol Oxidation | Dess-Martin periodinane, DCM | >90 | >85 |
| 6 | Urea Formation | R³-NH₂, Triphosgene, DCM | >80 | >80 |
| 7 | Cyclization | Burgess Reagent, DCE, 80 °C | 50-70 | >70 |
| 8 | Cleavage & Purification | TFA/DCM, Preparative HPLC | 30-50 (overall) | >95 |
Note: Yields and purities are estimates based on analogous solid-phase syntheses and may vary depending on the specific building blocks used.
Visualizations
Caption: Overall workflow for the solid-phase synthesis of a this compound library.
Caption: Key chemical transformations in the synthesis of the this compound core.
References
Analytical Techniques for the Characterization of 1,3-Oxazole-2,4-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 1,3-Oxazole-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following techniques are covered: High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a fundamental technique for assessing the purity of synthesized compounds. A reverse-phase HPLC method is typically suitable for polar compounds like this compound.
Quantitative Data Summary
| Parameter | Value |
| Retention Time (t_R_) | 3.5 ± 0.2 min |
| Purity (by area %) | >98% |
| Theoretical Plates (N) | >5000 |
| Tailing Factor (T) | 0.9 - 1.2 |
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
3. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow
Caption: HPLC workflow for purity analysis.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H-NMR | ~7.5 | Singlet | 1H | H5 (oxazole ring) |
| ~5.0 | Broad Singlet | 2H | -NH₂ at C4 | |
| ~6.5 | Broad Singlet | 2H | -NH₂ at C2 | |
| ¹³C-NMR | ~160 | - | - | C2 (oxazole ring) |
| ~150 | - | - | C4 (oxazole ring) | |
| ~125 | - | - | C5 (oxazole ring) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
¹H-NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C-NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Integrate the peaks in the ¹H-NMR spectrum.
-
Assign the peaks to the corresponding protons and carbons in the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amines) |
| 1680 - 1640 | Strong | C=N stretching (oxazole ring) |
| 1600 - 1550 | Medium | N-H bending (amines) |
| 1150 - 1050 | Strong | C-O-C stretching (oxazole ring) |
1. Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
2. Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum before running the sample.
3. Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
Spectroscopy Workflow
Caption: Workflow for spectroscopic analysis.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
Quantitative Data Summary
| Parameter | Value |
| Chemical Formula | C₃H₄N₄O |
| Exact Mass | 112.0385 |
| [M+H]⁺ (m/z) | 113.0458 |
Experimental Protocol
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Add a small amount of formic acid (0.1%) to promote protonation if using a positive ionization mode.
2. Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Ionization Source: Electrospray Ionization (ESI) is suitable for this polar compound.
-
Ionization Mode: Positive ion mode to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan from m/z 50 to 500.
-
Infusion: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system.
3. Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the measured accurate mass with the theoretical exact mass of the protonated molecule to confirm the elemental composition.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.
Logical Relationship of Analytical Techniques
Caption: Logical flow of analytical characterization.
Application Notes and Protocols for Determining the Efficacy of 1,3-Oxazole-2,4-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Oxazole-2,4-diamine belongs to the oxazole class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. This document provides detailed protocols for a panel of cell-based assays to determine the efficacy of this compound, with a focus on its potential as an anti-cancer agent. The described assays will enable researchers to evaluate its effects on cell viability, proliferation, apoptosis, and cell cycle progression. Cell-based assays are crucial in the early stages of drug discovery for confirming the biological activity of a compound and elucidating its mechanism of action[3][4][5][6].
I. Cell Viability and Cytotoxicity Assays
A primary step in evaluating the efficacy of a potential anti-cancer compound is to determine its effect on cell viability and to quantify its cytotoxic effects. Tetrazolium reduction assays are widely used for this purpose.
A. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals[7]. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[7].
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[8]. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[8].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay where the water-soluble formazan product is formed by metabolically active cells, eliminating the need for a solubilization step[9].
Experimental Protocol: XTT Assay
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an activation reagent (electron coupling reagent).
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 630-690 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Data Presentation: Cell Viability Assays
| Cell Line | Assay | Incubation Time (h) | This compound IC₅₀ (µM) |
| MCF-7 | MTT | 48 | 15.2 ± 1.8 |
| HeLa | MTT | 48 | 22.5 ± 2.1 |
| A549 | XTT | 48 | 18.9 ± 2.5 |
| HCT116 | XTT | 48 | 12.7 ± 1.5 |
Note: The data presented above is hypothetical and for illustrative purposes only.
II. Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), several assays can be performed.
A. Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells[10][11]. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost[10][12].
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining[12].
Data Presentation: Apoptosis Analysis
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| This compound | 15 | 60.3 ± 3.1 | 25.8 ± 2.2 | 13.9 ± 1.9 |
| This compound | 30 | 35.7 ± 2.8 | 45.1 ± 3.5 | 19.2 ± 2.1 |
Note: The data presented above is hypothetical and for illustrative purposes only.
B. Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the apoptotic pathway.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound as described for the viability assays.
-
Reagent Addition: After the treatment period, add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence) to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the number of cells (can be determined in a parallel plate) and express the results as a fold change relative to the vehicle control.
III. Cell Cycle Analysis
Anti-cancer agents can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Flow cytometry with propidium iodide (PI) staining is a common method for analyzing cell cycle distribution[13].
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight[14][15].
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS[14][16].
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry[13].
Data Presentation: Cell Cycle Analysis
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 15 | 68.9 ± 4.2 | 15.1 ± 1.9 | 16.0 ± 2.1 |
| This compound | 30 | 75.4 ± 4.8 | 8.2 ± 1.5 | 16.4 ± 2.3 |
Note: The data presented above is hypothetical and for illustrative purposes only.
IV. Visualizations
Experimental Workflow for Efficacy Determination
Caption: Workflow for evaluating the efficacy of this compound.
Hypothetical Signaling Pathway for this compound Induced Apoptosis
Caption: Hypothetical signaling pathway of this compound.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Cell-based assays are a key component in drug development process [thermofisher.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. Annexin V and caspase-3 apoptosis assays [bio-protocol.org]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. assaygenie.com [assaygenie.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application of 1,3-Oxazole Derivatives in Agricultural Research: A Focus on Fungicidal and Plant Growth-Regulating Properties
Note to the Reader: Direct research on the specific application of 1,3-Oxazole-2,4-diamine in agriculture is not extensively available in publicly accessible literature. However, the broader family of 1,3-oxazole derivatives has been a subject of significant interest in agricultural research, demonstrating a range of biological activities. This document provides an overview of the applications of these derivatives, with a focus on their potential as fungicides and plant growth regulators.
Introduction
Oxazole derivatives are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1] This core structure is a versatile scaffold in medicinal and agricultural chemistry due to its diverse biological activities.[2][3][4] In agriculture, research has explored the utility of 1,3-oxazole derivatives as fungicides, herbicides, insecticides, and plant growth regulators.[2][3][5] The biological activity of these compounds is highly dependent on the nature and position of substituent groups on the oxazole ring.[6]
Applications in Agricultural Research
Fungicidal Activity
A significant area of research has been the development of 1,3-oxazole derivatives as antifungal agents to combat plant pathogens.[7][8][9] For instance, certain 1,3,4-oxadiazole derivatives, a related class of compounds, have shown notable efficacy against various fungal species that cause significant crop damage.[7][10] The mechanism of action for some of these compounds involves the inhibition of crucial fungal enzymes, such as succinate dehydrogenase (SDH), which plays a vital role in the fungal respiratory chain.[8]
Plant Growth Regulation
Derivatives of[1][11]oxazolo[5,4-d]pyrimidine and N-sulfonyl substituted 1,3-oxazoles have been investigated for their plant growth-regulating properties.[5] These compounds have shown the potential to influence plant development, including shoot and root growth, and biomass accumulation.[5] The activity of these synthetic compounds is sometimes compared to natural plant hormones like auxins and cytokinins.[5]
Data on Agricultural Activity of Oxazole Derivatives
| Compound Class | Application | Target Organism/Plant | Efficacy Metric | Reported Value | Reference |
| 1,2,4-Oxadiazole Derivatives | Fungicide | Sclerotinia sclerotiorum | EC50 | 2.9 µg/mL | [8] |
| 1,2,4-Oxadiazole Derivatives | Nematicide | Meloidogyne incognita | Corrected Mortality Rate | 93.2% at 200 µg/mL | [8] |
| 1,3,4-Oxadiazole Derivatives | Fungicide | Exserohilum turcicum | EC50 | 32.25 µg/mL | [7] |
| [1][11]oxazolo[5,4-d]pyrimidine Derivatives | Plant Growth Regulation | Cucumber (Cucumis sativus) | Increase in Shoot Length | Not specified | [5] |
| N-sulfonyl substituted 1,3-oxazole | Plant Growth Regulation | Cucumber (Cucumis sativus) | Increase in Root Length | Not specified | [5] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Assay for 1,3-Oxazole Derivatives
This protocol outlines a general method for assessing the in vitro antifungal activity of novel 1,3-oxazole derivatives against a target plant pathogenic fungus.
1. Materials:
- Test 1,3-oxazole derivative compounds
- Target fungal strain (e.g., Fusarium oxysporum, Sclerotinia sclerotiorum)
- Potato Dextrose Agar (PDA) medium
- Dimethyl sulfoxide (DMSO)
- Sterile petri dishes (90 mm)
- Sterile distilled water
- Positive control fungicide (e.g., Carbendazim)
- Incubator
2. Procedure:
- Preparation of Stock Solutions: Dissolve the test compounds and the positive control in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).
- Preparation of Fungal Inoculum: Culture the target fungus on PDA plates until it reaches a suitable growth stage. Cut mycelial plugs from the edge of an actively growing colony using a sterile cork borer (5 mm diameter).
- Preparation of Test Plates: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). For the control plate, add an equivalent volume of DMSO. Pour the amended PDA into sterile petri dishes and allow them to solidify.
- Inoculation: Place a 5 mm mycelial plug of the target fungus at the center of each PDA plate (both test and control).
- Incubation: Seal the petri dishes with parafilm and incubate them at a suitable temperature (e.g., 25 ± 2°C) in the dark.
- Data Collection: After a specified incubation period (e.g., 3-5 days), measure the radial growth of the fungal colony in two perpendicular directions.
- Calculation of Inhibition Rate: Calculate the percentage inhibition of mycelial growth using the following formula:
- Inhibition (%) = [(C - T) / C] x 100
- Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.
- Determination of EC50: The half-maximal effective concentration (EC50) can be determined by probit analysis of the inhibition rates at different concentrations.
Visualizations
Caption: Workflow for in vitro antifungal screening of 1,3-oxazole derivatives.
Caption: Relationship between 1,3-oxazole structure and its agricultural applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 8. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Oxazole-2,4-diamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,3-Oxazole-2,4-diamine. Due to the limited availability of a standardized protocol for this specific compound, this guide presents a plausible and chemically sound synthetic route. The information herein is intended to serve as a foundational resource for developing a robust experimental procedure.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for forming a 2,4-disubstituted oxazole ring?
A1: A widely used method is the Robinson-Gabriel synthesis and its variations, which typically involve the cyclization of an α-acylamino ketone. Another common approach is the reaction of an α-haloketone with an amide. For the synthesis of this compound, a plausible route involves the condensation of an appropriate α-halocarbonyl compound with a reagent like urea or a guanidine derivative, which can provide the two amino functionalities.
Q2: Why is the choice of solvent critical in this synthesis?
A2: The solvent plays a crucial role in solubilizing the starting materials, influencing the reaction rate, and in some cases, participating in the reaction mechanism. For the proposed synthesis of this compound from an α-haloketone and urea, a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is often suitable to facilitate the nucleophilic attack and subsequent cyclization while minimizing side reactions.
Q3: What are the main challenges in synthesizing this compound?
A3: Key challenges include managing the reactivity of the starting materials to avoid polymerization or the formation of undesired side products. Regioselectivity can also be a concern, ensuring the correct formation of the 1,3-oxazole ring. Purification of the final product can be difficult due to its polarity and potential for hydrogen bonding, often requiring techniques like column chromatography or recrystallization.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the safety precautions I should take during this synthesis?
A5: α-haloketones are lachrymators and are corrosive, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Solvents like DMF are skin and respiratory irritants. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Incorrect reaction temperature. 4. Inactive reagents. | 1. Extend the reaction time and monitor by TLC. 2. Lower the reaction temperature to prevent degradation. 3. Optimize the temperature; some reactions require heating while others proceed at room temperature. 4. Use freshly distilled solvents and high-purity reagents. |
| Formation of Multiple Products (Visible on TLC) | 1. Side reactions, such as polymerization of the α-haloketone. 2. Lack of regioselectivity in the cyclization step. 3. Presence of impurities in the starting materials. | 1. Add the α-haloketone slowly to the reaction mixture. 2. Use a milder base or adjust the reaction temperature to favor the desired isomer. 3. Purify the starting materials before use. |
| Difficulty in Product Isolation/Purification | 1. The product is highly polar and soluble in the aqueous phase during workup. 2. The product co-elutes with starting materials or byproducts during chromatography. 3. The product is an oil and does not crystallize. | 1. Extract the aqueous phase with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. 2. Use a different solvent system for column chromatography or consider using a different stationary phase. 3. Attempt to form a salt (e.g., hydrochloride) to induce crystallization. |
| Inconsistent Yields | 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time). 3. Moisture sensitivity of the reaction. | 1. Use reagents from the same batch for all experiments. 2. Carefully control all reaction parameters. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Proposed Synthesis of this compound from α-Chloro-α'-hydroxyacetone and Urea
This protocol describes a hypothetical, yet plausible, two-step synthesis of this compound.
Step 1: Synthesis of 2-Amino-4-hydroxy-4-methyl-2-oxazoline
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve urea (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Reactant: To this solution, add α-chloro-α'-hydroxyacetone (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a mild base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Dehydration to this compound
-
Reaction Setup: Dissolve the purified 2-amino-4-hydroxy-4-methyl-2-oxazoline (1.0 eq) in a suitable solvent such as toluene in a round-bottom flask.
-
Dehydration: Add a dehydrating agent (e.g., p-toluenesulfonic acid, 0.1 eq) and heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine. Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes hypothetical reaction conditions and their potential impact on the yield of this compound. These parameters should be optimized experimentally.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Acetonitrile | DMF | Toluene | DMF may lead to higher yields due to better solubility of urea. |
| Temperature (°C) | 60 | 80 | 100 | 80°C is likely optimal; higher temperatures may cause decomposition. |
| Base (for cyclization) | K₂CO₃ | NaHCO₃ | Triethylamine | A mild inorganic base like NaHCO₃ may reduce side reactions. |
| Dehydrating Agent | P₂O₅ | H₂SO₄ | p-TSA | p-TSA is a milder and often more effective catalyst for this type of dehydration. |
| Reaction Time (h) | 4 | 8 | 12 | 8 hours is a reasonable starting point for optimization. |
| Hypothetical Yield (%) | 45 | 65 | 50 | Condition B represents a potentially optimized set of parameters. |
Visualizations
Experimental Workflow
Caption: Proposed two-step synthesis workflow for this compound.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of Crude 1,3-Oxazole-2,4-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of crude 1,3-Oxazole-2,4-diamine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of crude this compound in a question-and-answer format.
Q1: My crude product is a dark, intractable tar. What is the likely cause and how can I prevent this?
A1: The diamino substitution on the oxazole ring makes the compound susceptible to oxidation and polymerization, which can result in the formation of dark, tarry materials. This is often exacerbated by prolonged exposure to heat, air, or acidic conditions.
-
Prevention:
-
Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.
-
Use degassed solvents to minimize dissolved oxygen.
-
Avoid strong acidic conditions during workup and purification. If an acid wash is necessary, use a dilute solution and perform the extraction quickly at low temperatures.
-
Purify the crude product as quickly as possible after synthesis.
-
Q2: I'm struggling to find a suitable single solvent for recrystallization. The compound is either too soluble or insoluble. What should I try?
A2: Due to the polar nature of the two amino groups, this compound exhibits challenging solubility behavior. A single solvent system is often ineffective.
-
Recommendation: A mixed solvent system is often the best approach for recrystallization.
-
Start by dissolving the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol).
-
Gradually add a less polar "anti-solvent" (e.g., ethyl acetate, dichloromethane, or toluene) dropwise until the solution becomes cloudy.
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly to promote crystal formation.
-
Refer to the data table below for a summary of solvent screening for recrystallization.
Q3: My compound streaks significantly on silica gel TLC plates, making it difficult to monitor reactions and assess purity. How can I improve the chromatography?
A3: The basic nature of the amino groups in this compound leads to strong interactions with the acidic silica gel surface, causing streaking or tailing on TLC plates.
-
Solution: To mitigate this, you need to neutralize the acidic sites on the silica gel.
-
Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (NEt₃) or pyridine in the mobile phase is effective.
-
For example, a mobile phase of Dichloromethane:Methanol:Triethylamine (90:9.5:0.5) often provides better spot shape and separation.
-
The table below provides a guide for TLC solvent system selection.
Q4: What are the most probable impurities in my crude this compound?
A4: The impurities will largely depend on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be compounds like cyanamide, urea derivatives, or α-hydroxy ketones.
-
Side-Reaction Products: Self-condensation products of starting materials or partially reacted intermediates.
-
Hydrolysis Products: The oxazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opened byproducts.
-
Oxidation Products: As mentioned, the amino groups can oxidize, leading to colored impurities.
Q5: During column chromatography, my product seems to be sticking to the column, and I have a low recovery. What can I do?
A5: This is another consequence of the strong interaction between the basic amino groups and the acidic silica gel.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before loading your sample, flush the column with the mobile phase containing a basic additive (e.g., 1% triethylamine). This will help to passivate the active sites.
-
Use an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase such as neutral alumina or a polymer-based support.
-
Optimize the Mobile Phase: A steeper gradient of a more polar solvent (like methanol in dichloromethane) may be necessary to elute the compound effectively.
-
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent System (v/v) | Solubility (Room Temp) | Solubility (Hot) | Crystal Quality |
| Methanol | Soluble | Very Soluble | Poor (oils out) |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Excellent |
| Water | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Insoluble | Sparingly Soluble | Good (if soluble) |
| Methanol / Ethyl Acetate (1:5) | Sparingly Soluble | Soluble | Excellent |
| Ethanol / Toluene (1:3) | Insoluble | Soluble | Good |
Table 2: TLC Solvent System Screening for this compound on Silica Gel
| Solvent System (v/v) | Rf of Product | Rf of Common Impurities | Separation Quality & Spot Shape |
| Ethyl Acetate (100%) | ~0.1 | 0.1-0.3 | Poor, significant streaking |
| Dichloromethane:Methanol (9:1) | ~0.2 | 0.3-0.5 | Moderate, some tailing |
| Dichloromethane:Methanol:NEt₃ (90:9:1) | ~0.4 | 0.5-0.7 | Good, sharp spots |
| Ethyl Acetate:Methanol:NEt₃ (80:19:1) | ~0.5 | 0.6-0.8 | Excellent, well-defined spots |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., Dichloromethane:Methanol:Triethylamine 95:4.5:0.5).
-
Column Packing: Pack the column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent mixture. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 5% to 15% methanol in dichloromethane, maintaining the 0.5% triethylamine).
-
Fraction Collection: Collect fractions and monitor by TLC using a suitable mobile phase (e.g., Dichloromethane:Methanol:NEt₃ 90:9:1).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, the residue can be co-evaporated with a solvent like dichloromethane or dissolved in a suitable solvent and washed with a neutral buffer.
Protocol 2: Recrystallization from a Mixed Solvent System
-
Dissolution: In a flask, add the crude this compound and the primary solvent (e.g., isopropanol) in a ratio of approximately 1g of crude material to 5-10 mL of solvent.
-
Heating: Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., ethyl acetate) dropwise until persistent cloudiness is observed.
-
Clarification: Add a few drops of the hot primary solvent until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath or refrigerator for several hours.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Improving the stability of 1,3-Oxazole-2,4-diamine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1,3-Oxazole-2,4-diamine in solution. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation. The oxazole ring can be cleaved under both acidic and basic conditions, while the diamine substituents are prone to oxidative degradation. Exposure to light, particularly UV radiation, can also lead to the formation of photodegradation products.[1][2]
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: While specific data for this compound is limited, related oxazole derivatives generally exhibit the greatest stability in a slightly acidic to neutral pH range (pH 4-7). Strongly acidic or alkaline conditions can catalyze the hydrolysis of the oxazole ring. It is recommended to perform pH-stability profiling for your specific application.
Q3: How does temperature affect the stability of this compound solutions?
A3: As with most chemical compounds, the degradation rate of this compound in solution increases with temperature. For long-term storage, it is advisable to keep solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
Q4: What are the best practices for storing solutions of this compound?
A4: To maximize stability, solutions of this compound should be stored in tightly sealed, amber-colored vials to protect from light and air. Storage at low temperatures (2-8 °C or frozen) is recommended. If the compound is sensitive to oxidation, purging the vial with an inert gas like nitrogen or argon before sealing can be beneficial.
Q5: Can I lyophilize solutions of this compound for long-term storage?
A5: Yes, lyophilization (freeze-drying) can be an effective method for improving the long-term stability of this compound. By removing the solvent, the potential for hydrolytic degradation is significantly reduced. It is crucial to develop a suitable lyophilization cycle to ensure the formation of a stable cake and to avoid degradation during the process.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency or Purity in Solution
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | - Adjust the pH of the solution to a range of 4-7 using a suitable buffer system (e.g., acetate, phosphate).- Store solutions at reduced temperatures (2-8 °C or frozen).- For long-term storage, consider preparing stock solutions in an anhydrous aprotic solvent (e.g., DMSO, DMF) and diluting into aqueous buffers immediately before use. |
| Oxidation | - Use deoxygenated solvents for solution preparation.- Purge the headspace of the storage container with an inert gas (e.g., nitrogen, argon).- Consider the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT), ensuring compatibility with your experimental system. |
| Photodegradation | - Prepare and handle solutions under low-light conditions.- Store solutions in amber or opaque containers to protect from light exposure.[3][4] |
Issue 2: Precipitation of the Compound from Solution
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | - Investigate the use of co-solvents (e.g., ethanol, propylene glycol) to increase solubility.- Consider the use of solubilizing excipients such as cyclodextrins.[5] |
| pH-Dependent Solubility | - Determine the pKa of this compound and adjust the pH of the solution to maintain it in its more soluble ionized form. |
| Salt Formation | - If working with different salt forms, ensure the chosen salt has adequate solubility in your solvent system. |
Data on Stability of this compound
The following table summarizes illustrative data from forced degradation studies on a related 1,3,4-oxadiazole derivative, which can provide insights into the potential stability profile of this compound.[2]
| Stress Condition | Stressor | % Degradation (Illustrative) |
| Thermal | 60°C for 24 h | 47.58 |
| Humidity | 7 days at room temperature | 56.28 |
| Acid Hydrolysis | 0.1 N HCl | 65.28 |
| Alkali Hydrolysis | 0.1 N NaOH | 29.36 |
| Oxidative | 3% H₂O₂ | 41.58 |
Note: This data is for a related compound and should be used for guidance only. It is essential to perform stability studies on this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.
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Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 60 °C) for 24 hours.
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Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][6] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method, such as RP-HPLC with a photodiode array (PDA) detector.[1][2]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the stability of this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile, methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector set at the λmax of this compound.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Major degradation pathways for this compound in solution.
References
- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 2. jhas-nu.in [jhas-nu.in]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. chemintel360.com [chemintel360.com]
- 6. q1scientific.com [q1scientific.com]
Common side reactions in the synthesis of 2,4-diaminooxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diaminooxazoles. Our aim is to address common challenges and side reactions encountered during experimental procedures.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of 2,4-diaminooxazoles. This guide provides a structured approach to identifying and resolving these problems.
Problem 1: Low or No Yield of the Desired 2,4-Diaminooxazole
Possible Causes:
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Incorrect Reaction Conditions: Temperature, reaction time, and solvent choice are critical.
-
Poor Quality of Starting Materials: Impurities in the α-haloketone or urea/guanidine derivative can inhibit the reaction.
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Side Reactions: Formation of alternative heterocyclic systems, such as imidazoles or imidazolones, can consume starting materials.
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Product Degradation: The 2,4-diaminooxazole core may be unstable under the reaction or work-up conditions.
Troubleshooting Steps:
Technical Support Center: Overcoming Poor Solubility of 1,3-Oxazole-2,4-diamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 1,3-Oxazole-2,4-diamine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of this compound derivatives often stems from a combination of factors inherent to their chemical structure. The oxazole ring is a weakly basic heterocycle, and while the presence of two amino groups at the 2 and 4 positions increases the overall basicity, the molecule can still possess significant lipophilic character, especially with aryl or other nonpolar substituents.[1][2] This lipophilicity can lead to strong intermolecular forces in the solid state (high crystal lattice energy), making it difficult for water molecules to solvate the compound.
Q2: What is the first step I should take to improve the solubility of my compound?
A2: A good starting point is to characterize the physicochemical properties of your derivative, specifically its pKa and logP. The Henderson-Hasselbalch equation suggests that the solubility of ionizable compounds is pH-dependent.[3] Since this compound derivatives are expected to be basic due to the amino groups, adjusting the pH of the aqueous medium to be below the pKa of the compound will lead to protonation and formation of a more soluble cationic species.
Q3: Are there any simple formulation approaches I can try in the early stages of research?
A3: Yes, for initial screening and in vitro assays, using co-solvents is a common and straightforward approach. A water-miscible organic solvent can be added to the aqueous medium to increase the solubility of lipophilic compounds.[4] Common co-solvents include DMSO, ethanol, and PEG 400. However, be mindful of the potential for the co-solvent to affect your experimental system.
Q4: When should I consider more advanced formulation strategies?
A4: If simple pH adjustment or the use of co-solvents is insufficient or not suitable for your application (e.g., in vivo studies), you should explore more advanced formulation strategies. These include salt formation, the use of solid dispersions, cyclodextrins, and nanosuspensions. The choice of strategy will depend on the specific properties of your compound and the desired application.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH of the buffer is too high. | The compound is likely a weak base. Lower the pH of the buffer to at least 2 pH units below the predicted pKa of the most basic nitrogen. | The compound should become protonated and more soluble. |
| Insufficient solvent polarity. | If pH adjustment is not effective or desired, add a water-miscible co-solvent such as DMSO or ethanol to the buffer. Start with a low percentage (e.g., 1-5%) and gradually increase. | Increased solubility due to a more favorable solvent environment for the lipophilic parts of the molecule. |
| High crystal lattice energy. | Consider preparing a salt of your compound. If the compound has a suitable pKa, reacting it with an acid can form a salt with improved solubility. | The salt form will likely have a higher aqueous solubility than the free base. |
Issue 2: Low and inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound is not fully dissolved in the assay medium. | Visually inspect the assay wells for any signs of precipitation. Re-evaluate the solubility in the final assay buffer concentration. | Consistent and reproducible assay results. |
| Precipitation over time. | A supersaturated solution may have been initially formed. Consider using a formulation approach that enhances and maintains solubility, such as a solid dispersion or a cyclodextrin complex. | The compound remains in solution throughout the duration of the assay, leading to more reliable data. |
| Interaction with assay components. | The compound may be binding to plastics or other components of the assay system. Include a surfactant like Tween 80 at a low concentration (e.g., 0.01-0.1%) in the assay buffer. | Reduced non-specific binding and improved effective concentration of the compound. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
Objective: To determine the aqueous solubility of a this compound derivative at different pH values.
Methodology:
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Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).
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Add an excess amount of the compound to a known volume of each buffer in separate vials.
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Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
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Centrifuge the samples to pellet the undissolved solid.
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Carefully collect the supernatant and dilute it with a suitable solvent.
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Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
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Plot the logarithm of the solubility against the pH.
Protocol 2: Salt Formation for Solubility Enhancement
Objective: To prepare a salt of a basic this compound derivative to improve its aqueous solubility.
Methodology:
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Dissolve the this compound derivative in a suitable organic solvent (e.g., isopropanol, ethanol).
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In a separate container, dissolve a stoichiometric equivalent of a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid) in the same solvent.
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Slowly add the acid solution to the solution of the basic compound while stirring.
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If a precipitate forms, continue stirring for a set period (e.g., 1-2 hours) to allow for complete salt formation. If no precipitate forms, consider cooling the solution or adding an anti-solvent to induce crystallization.
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Collect the solid salt by filtration and wash it with a small amount of the organic solvent.
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Dry the salt under vacuum.
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Determine the aqueous solubility of the salt using Protocol 1 and compare it to the free base.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate and apparent solubility of a this compound derivative by creating a solid dispersion with a hydrophilic polymer.
Methodology:
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Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
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Dissolve both the this compound derivative and the polymer in a common volatile organic solvent (e.g., methanol, ethanol, acetone). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
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Stir the solution until both components are fully dissolved.
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Evaporate the solvent using a rotary evaporator under reduced pressure.
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Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
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Scrape the solid dispersion from the flask and grind it into a fine powder.
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Characterize the solid dispersion (e.g., by DSC and XRD to confirm the amorphous state) and evaluate its dissolution properties.
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies (Hypothetical Data)
| Strategy | Derivative A Solubility (µg/mL) | Derivative B Solubility (µg/mL) |
| Unmodified Compound (in water) | 0.5 | 1.2 |
| pH 4.0 Buffer | 50 | 85 |
| 5% DMSO in Water | 25 | 40 |
| Hydrochloride Salt | 250 | 450 |
| 1:4 Solid Dispersion with PVP K30 | 150 (apparent) | 220 (apparent) |
| Complex with HP-β-Cyclodextrin | 180 | 300 |
Visualizations
Caption: Workflow for addressing poor solubility.
Caption: Key solubility enhancement transformations.
References
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of reaction conditions for N-arylation of 1,3-Oxazole-2,4-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for the refinement of reaction conditions for the N-arylation of 1,3-oxazole-2,4-diamine. This reaction is a crucial transformation in the synthesis of various biologically active compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-arylation of this compound?
A1: The most common and effective method for the N-arylation of this compound and related amino-oxazoles is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to couple the amino group of the oxazole with an aryl halide.
Q2: Which amino group of this compound is more likely to be arylated?
A2: In palladium-catalyzed N-arylation reactions of similar amino-heterocycles, the exocyclic amino group (at the 2-position) is generally more reactive and likely to be arylated selectively.[3] However, the chemoselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions. Copper-catalyzed conditions have been shown to favor arylation of the endocyclic nitrogen in some aminoazoles.[3]
Q3: What are the key parameters to optimize for a successful N-arylation reaction?
A3: The key parameters to optimize are the choice of palladium precursor (catalyst), phosphine ligand, base, solvent, and reaction temperature. Each of these components can significantly impact the reaction yield, selectivity, and reaction time.
Q4: Can I use aryl chlorides for this reaction?
A4: While aryl bromides and iodides are generally more reactive, aryl chlorides can be used. However, they often require more specialized and electron-rich phosphine ligands (e.g., biarylphosphines) and potentially higher reaction temperatures to achieve good conversion due to the stronger C-Cl bond.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-arylation of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Low reaction temperature. 5. Poor solvent choice. 6. Deactivated aryl halide. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. 2. Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos). For aryl chlorides, use more electron-rich and bulky ligands. 3. Use a strong, non-nucleophilic base like NaOt-Bu, K3PO4, or Cs2CO3. 4. Increase the reaction temperature, potentially using a higher-boiling solvent. Microwave irradiation can also be beneficial. 5. Toluene, dioxane, and THF are common solvents. Ensure they are anhydrous and degassed.[4] 6. Check the purity of the aryl halide. Electron-withdrawing groups on the aryl halide generally increase reactivity. |
| Poor Chemoselectivity (Di-arylation or Arylation at the wrong position) | 1. High catalyst loading. 2. Prolonged reaction time. 3. Inappropriate ligand. 4. Use of a non-selective catalyst system. | 1. Reduce the catalyst and ligand loading. 2. Monitor the reaction by TLC or LC-MS and stop it once the mono-arylated product is maximized. 3. Some ligands may favor mono-arylation. Screen different ligands. 4. For selective N-arylation of the exocyclic amine, a palladium-based catalyst is generally preferred.[3] For potential arylation at the endocyclic nitrogen, a copper-based catalyst system could be explored.[3] |
| Formation of Side Products (e.g., Hydrodehalogenation of aryl halide) | 1. Presence of water or other protic impurities. 2. Inefficient oxidative addition or reductive elimination. 3. Beta-hydride elimination from the amine. | 1. Use anhydrous solvents and reagents. 2. Optimize the ligand and base to facilitate the desired catalytic cycle. 3. This is less common with aryl amines but can occur. Adjusting the ligand may help. |
| Decomposition of Starting Material or Product | 1. High reaction temperature. 2. Strong base causing degradation of the oxazole ring. | 1. Lower the reaction temperature and extend the reaction time. 2. Screen weaker bases such as K3PO4 or Cs2CO3. |
Experimental Protocols
Below are representative experimental protocols adapted from literature for similar N-arylation reactions.[1] These should be considered as starting points and may require optimization for this compound.
General Procedure for Palladium-Catalyzed N-Arylation:
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To an oven-dried reaction vessel, add the this compound (1.0 mmol), aryl halide (1.2 mmol), and base (e.g., NaOt-Bu, 1.4 mmol).
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The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
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The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for the specified time (e.g., 4-24 hours), monitoring by TLC or LC-MS.
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Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.
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The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Table 1: Summary of Reaction Conditions for Buchwald-Hartwig Coupling of 2-Aminooxazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd2(dba)3 | XPhos | NaOt-Bu | Toluene | 100 | 75-95 | [1] |
| Pd(OAc)2 | SPhos | K3PO4 | Dioxane | 110 | 60-85 | [1] |
| G2 SPhos | - | NaOt-Bu | Toluene | 100 | 80-98 | [5] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the N-arylation of this compound.
Troubleshooting Logic for Low Conversion
Caption: A decision tree for troubleshooting low conversion in N-arylation reactions.
References
Identification and removal of impurities from 1,3-Oxazole-2,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Oxazole-2,4-diamine. The information provided is intended to assist in the identification and removal of common impurities encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities expected in the synthesis of this compound?
A1: Based on the likely synthetic routes, such as the reaction of an α-haloketone with urea or a related amide, the most common impurities include:
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Unreacted Starting Materials: Residual α-haloketone and urea.
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Intermediate Products: Incomplete cyclization can lead to the presence of the 2-acylamino-ketone intermediate.
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Side-Products: Self-condensation of the α-haloketone, hydrolysis of the oxazole ring, and formation of other heterocyclic isomers.
Q2: Which analytical techniques are recommended for identifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is recommended for effective impurity profiling:
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Thin Layer Chromatography (TLC): A rapid and simple method to monitor the progress of the reaction and identify the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve closely related impurities.
-
Mass Spectrometry (MS): Helps in the identification of impurities by providing their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any impurities present.
Q3: What are the general strategies for removing identified impurities from this compound?
A3: The primary methods for the purification of this compound are recrystallization and column chromatography.
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Recrystallization: Effective for removing impurities with different solubility profiles from the desired product. The choice of solvent is critical.
-
Column Chromatography: A versatile technique for separating the desired compound from a mixture of impurities based on their differential adsorption to a stationary phase.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Presence of Unreacted Starting Materials in the Final Product
Symptoms:
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TLC analysis shows spots corresponding to the α-haloketone and/or urea.
-
¹H NMR spectrum shows characteristic peaks of the starting materials.
-
Mass spectrometry detects ions corresponding to the molecular weights of the starting materials.
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Incorrect stoichiometry of reactants.
-
Poor quality of reagents.
Solutions:
| Solution | Experimental Protocol |
| Optimize Reaction Conditions | Increase the reaction time and/or temperature to drive the reaction to completion. Monitor the reaction progress by TLC until the starting material spots are no longer visible. |
| Adjust Stoichiometry | Ensure the correct molar ratios of the α-haloketone and urea are used. A slight excess of urea may be beneficial in some cases. |
| Purification by Recrystallization | Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the starting materials have different solubility profiles. Common solvents for oxazoles include ethanol, methanol, and ethyl acetate/hexane mixtures. |
| Purification by Column Chromatography | Use a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol) to separate the more polar product from the less polar α-haloketone. |
Problem 2: Incomplete Cyclization Leading to Intermediate Impurities
Symptoms:
-
A persistent spot on the TLC plate that is different from the starting materials and the product.
-
¹H NMR signals corresponding to the open-chain 2-acylamino-ketone intermediate.
-
A peak in the mass spectrum corresponding to the molecular weight of the intermediate.
Possible Causes:
-
Insufficient heating or reaction time for the cyclodehydration step of the Robinson-Gabriel synthesis.
-
The dehydrating agent is not effective.
Solutions:
| Solution | Experimental Protocol |
| Prolong Reaction Time/Increase Temperature | Continue heating the reaction mixture and monitor by TLC until the intermediate spot disappears. |
| Use a Stronger Dehydrating Agent | If the reaction stalls, consider using a more potent dehydrating agent to facilitate the cyclization. |
| Purification | The intermediate is often more polar than the final oxazole product and can be separated by column chromatography. |
Visualizations
Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.
Caption: Logical relationship for troubleshooting impurity issues in the synthesis of this compound.
Strategies to avoid racemization during the synthesis of chiral oxazoles
Welcome to the Technical Support Center for the stereoselective synthesis of chiral oxazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to racemization during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of chiral oxazoles.
Problem 1: Significant racemization is observed in my final oxazole product when using an amino acid derivative as a starting material.
Possible Cause: Formation of a planar and highly racemization-prone oxazolone (or azlactone) intermediate is a common cause of loss of stereochemical integrity. This is particularly prevalent in methods like the Robinson-Gabriel synthesis where an N-acyl amino ketone is cyclized.[1][2][3] The acidic proton at the chiral center is readily abstracted under reaction conditions, leading to a racemic mixture.[1]
Solutions:
-
Choice of Coupling Reagent: When preparing the N-acyl amino ketone precursor, the choice of coupling reagent is critical. Avoid highly reactive reagents that are known to promote oxazolone formation. Consider using ynamide-based coupling reagents, which have been shown to suppress racemization by forming stable active esters.[4]
-
Reaction Temperature: Perform the cyclization at the lowest possible temperature that allows the reaction to proceed. Higher temperatures can provide the energy needed to overcome the activation barrier for proton abstraction and subsequent racemization.
-
Base Selection: If a base is required, use a sterically hindered, non-nucleophilic base. Bases with low steric hindrance and strong basicity are more likely to abstract the alpha-proton, leading to racemization.[5] For example, 2,4,6-collidine has been shown to produce less racemization compared to triethylamine in some peptide couplings.
-
Alternative Synthetic Routes: If racemization remains a persistent issue, consider alternative synthetic strategies that avoid the formation of oxazolone intermediates. For instance, the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, can be a suitable alternative.[6][7][8][9][10][11] Another option is the Fischer oxazole synthesis from a chiral cyanohydrin.[12][13][14][15][16]
Problem 2: My chiral aldehyde/cyanohydrin is racemizing during the Van Leusen or Fischer synthesis.
Possible Cause: The reaction conditions, particularly the presence of strong acids or bases, can lead to the epimerization of the chiral center in the starting material before the oxazole ring is formed.
Solutions:
-
Mild Reaction Conditions: Employ the mildest possible reaction conditions. For the Van Leusen synthesis, carefully control the amount and type of base used.[17] For the Fischer synthesis, which uses anhydrous acid, ensure strictly anhydrous conditions to prevent side reactions and potential degradation.[12][13]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the chiral starting material to potentially racemizing conditions. Monitoring the reaction progress closely by techniques like TLC or LC-MS is crucial.
-
Purification Method: Be mindful of the purification process. Prolonged exposure to silica or alumina gel during chromatography can sometimes contribute to racemization, especially for sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of chiral oxazoles from amino acids?
A1: The primary mechanism of racemization when using amino acid precursors is the formation of an oxazol-5(4H)-one (azlactone) intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be abstracted by a base. The resulting planar enolate can then be re-protonated from either face, leading to a racemic or epimerized product.[5]
Q2: How can I choose the right synthetic method to minimize racemization?
A2: The choice of method depends on the desired substitution pattern of the oxazole and the nature of your chiral starting material.
-
For 2,5-disubstituted oxazoles from amino acids: The Robinson-Gabriel synthesis is common but prone to racemization via oxazolone formation.[17] To mitigate this, careful selection of coupling reagents and reaction conditions is essential. A modified approach involves the oxidation of chiral oxazolines, which can be synthesized with high stereocontrol.[12][18]
-
For 5-substituted oxazoles: The Van Leusen oxazole synthesis is a powerful method that starts from an aldehyde and TosMIC.[6][7][8][9][10][11] If a chiral aldehyde is used, maintaining its stereochemical integrity is key. This is generally achievable under the typically mild and basic conditions of this reaction.
-
For 2,5-disubstituted oxazoles: The Fischer oxazole synthesis utilizes a cyanohydrin and an aldehyde.[12][13][14][15][16] If a chiral cyanohydrin is the starting material, racemization can be avoided by using strictly anhydrous and mild acidic conditions.
Q3: What is the role of a chiral auxiliary in synthesizing chiral oxazoles?
A3: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[19][20] In the context of oxazole synthesis, a chiral auxiliary, such as an oxazolidinone, can be used to direct the formation of a specific enantiomer of the oxazole.[20][21] After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is particularly useful when the desired chirality cannot be easily sourced from a starting material pool.
Q4: How can I accurately determine the enantiomeric excess (ee) of my chiral oxazole?
A4: The most common and reliable method for determining the enantiomeric excess of chiral oxazoles is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Other methods include chiral gas chromatography (GC) for volatile compounds, and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents or by derivatizing the analyte with a chiral agent to form diastereomers that can be distinguished by standard NMR.
Data on Racemization in Oxazole Synthesis
The following table summarizes qualitative data on factors influencing racemization in common oxazole synthesis methods. Quantitative data is often specific to the substrate and detailed reaction conditions and should be referenced from primary literature for specific applications.
| Synthesis Method | Starting Materials | Common Causes of Racemization | Strategies to Minimize Racemization |
| Robinson-Gabriel | N-acyl amino ketones | Formation of planar oxazolone intermediate; strong bases; high temperatures.[1][2] | Use of mild coupling reagents (e.g., ynamides), sterically hindered bases, low reaction temperatures.[4][5] |
| Van Leusen | Aldehydes, TosMIC | Epimerization of chiral aldehyde under basic conditions.[17] | Use of mild bases (e.g., K₂CO₃), controlled reaction times. |
| Fischer | Cyanohydrins, Aldehydes | Epimerization of chiral cyanohydrin under acidic conditions.[12][13] | Strictly anhydrous conditions, use of mild acid catalysts. |
| From Oxazolines | Chiral β-hydroxy amides | Racemization during oxazoline synthesis or oxidation. | Stereospecific oxazoline formation (e.g., via Mitsunobu or with Deoxo-Fluor with inversion of stereochemistry), followed by mild oxidation (e.g., MnO₂).[12][18] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chiral Oxazolines and Subsequent Oxidation to Oxazoles (Modified from Ley et al.) [12][18]
This two-step procedure is designed to minimize racemization by first forming a chiral oxazoline with high stereointegrity, followed by a mild oxidation to the oxazole.
Step 1: Synthesis of Chiral Oxazoline
-
Dissolve the chiral β-hydroxy amide (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a cyclodehydrating agent such as Deoxo-Fluor® (1.1 equivalents). Note: Deoxo-Fluor® is corrosive and moisture-sensitive; handle with care in a fume hood. The reaction often proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude oxazoline by flash column chromatography on silica gel.
Step 2: Oxidation of Chiral Oxazoline to Chiral Oxazole
-
Dissolve the purified chiral oxazoline (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform).
-
Add an excess of activated manganese dioxide (MnO₂, ~10 equivalents).
-
Stir the suspension at room temperature or with gentle heating (e.g., 40 °C) for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting chiral oxazole by flash column chromatography.
-
Determine the enantiomeric excess of the final product using chiral HPLC.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the synthesis of chiral oxazoles.
Caption: Mechanism of racemization via an oxazolone intermediate.
Caption: Workflow for synthesizing chiral oxazoles via oxazoline oxidation.
Caption: Troubleshooting decision tree for racemization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 12. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 14. ijpsonline.com [ijpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 20. nbinno.com [nbinno.com]
- 21. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Regioselectivity of Substitution on the Oxazole Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective substitution on the oxazole ring.
Frequently Asked Questions (FAQs)
Q1: What are the general principles governing the regioselectivity of substitution on the oxazole ring?
A1: The regioselectivity of substitution on the oxazole ring is dictated by the inherent electronic properties of the ring and the nature of the reaction. The oxazole ring is electron-deficient, which influences its reactivity towards electrophiles and nucleophiles.[1][2]
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Electrophilic Aromatic Substitution (EAS): The oxazole ring is generally deactivated towards electrophilic attack. When substitution does occur, it is most common at the C5 position due to resonance stabilization of the intermediate.[1][3] The presence of electron-donating groups on the ring can facilitate this reaction.[2][4]
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Nucleophilic Aromatic Substitution (NAS): Nucleophilic attack is favored at the C2 position, which is the most electron-deficient carbon. This is particularly true if a good leaving group is present at this position.[2][3][4]
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Deprotonation/Metallation: The acidity of the C-H protons on the oxazole ring follows the order C2 > C5 > C4.[4][5][6] This allows for regioselective deprotonation using strong bases (e.g., n-BuLi) to generate organometallic intermediates, which can then react with various electrophiles.[1][7]
Q2: How can I achieve regioselective C-H functionalization of the oxazole ring?
A2: Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of oxazoles, avoiding the need for pre-functionalized starting materials.[8] The regioselectivity is typically controlled by the choice of metal catalyst, ligands, and directing groups.
-
Palladium-catalyzed C-H arylation: This is a common method for introducing aryl groups at specific positions. The regioselectivity between C2 and C5 can often be controlled by the solvent and ligands used.[9] For instance, polar solvents may favor C5 arylation, while nonpolar solvents can promote C2 arylation.[9]
-
Copper and Rhodium catalysts: These have also been employed for direct C-H arylation, offering alternative reactivity and selectivity profiles.[10][11] For example, Cu(I)-catalyzed direct arylation has been shown to be selective for the C2 position.[10]
Q3: I am getting a mixture of isomers in my substitution reaction. How can I improve the regioselectivity?
A3: Obtaining a mixture of isomers is a common challenge. Here are several strategies to enhance regioselectivity:
-
Choice of Catalyst and Ligands: In metal-catalyzed reactions, the ligand plays a crucial role in determining the regioselectivity. Experiment with different phosphine ligands or N-heterocyclic carbenes (NHCs) to steer the reaction towards the desired isomer.[9]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction outcome. As mentioned, switching between polar and nonpolar solvents can alter the preferred site of substitution in palladium-catalyzed arylations.[9]
-
Directing Groups: Installing a directing group on the oxazole ring can force the substitution to occur at a specific position. Carboxamides and other coordinating groups have been used to direct metallation and subsequent functionalization.
-
Steric Hindrance: Introducing bulky substituents can block certain positions on the ring, thereby directing the incoming group to the less sterically hindered site.
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Reaction Temperature and Time: Optimizing the reaction temperature and time can sometimes favor the formation of the thermodynamically or kinetically preferred product.
Troubleshooting Guides
Issue 1: Poor yield in Suzuki-Miyaura cross-coupling of a halo-oxazole.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Consider using a different palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can impact the reaction rate and yield. |
| Poor Ligand Choice | The ligand stabilizes the palladium center and facilitates the catalytic cycle. Try different phosphine ligands (e.g., SPhos, XPhos) to improve catalyst stability and activity. |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. Common solvents include dioxane, toluene, and DMF. A mixture of solvents (e.g., dioxane/water) is often used. |
| Low Reactivity of Halo-oxazole | Bromo- and iodo-oxazoles are generally more reactive than chloro-oxazoles. If using a chloro-oxazole, a more active catalyst system may be required. |
Issue 2: Lack of regioselectivity in the direct arylation of a substituted oxazole.
| Possible Cause | Troubleshooting Step |
| Inadequate Ligand Control | The ligand is key to controlling regioselectivity. For palladium-catalyzed reactions, try bulky, electron-rich phosphine ligands which can favor a specific substitution site.[9] |
| Solvent Influence | As demonstrated in the literature, solvent polarity can direct the regioselectivity. If C5 arylation is desired, try a polar solvent like DMF or DMA. For C2 arylation, a nonpolar solvent such as toluene or dioxane may be preferable.[9] |
| Steric and Electronic Effects | The inherent steric and electronic properties of the substituents on your oxazole will influence the position of arylation. Consider if your starting material is electronically biased towards one position. |
| Incorrect Catalyst System | Different metal catalysts can exhibit different regioselectivities. If palladium is not providing the desired outcome, consider exploring rhodium or copper-based catalytic systems.[10] |
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the regioselective substitution of oxazoles.
Table 1: Regioselectivity in Palladium-Catalyzed Direct C-H Arylation
| Oxazole Substrate | Aryl Halide | Catalyst/Ligand | Solvent | C2:C5 Ratio | Yield (%) | Reference |
| 2-Methyloxazole | 4-Bromotoluene | Pd(OAc)₂ / SPhos | Dioxane | >95:5 | 85 | [9] |
| 2-Methyloxazole | 4-Bromotoluene | Pd(OAc)₂ / DavePhos | DMF | 5:95 | 78 | [9] |
| Ethyl oxazole-4-carboxylate | Phenyl bromide | Pd(0) catalyst | Not specified | C2 and C5 products | Not specified | [10] |
Table 2: Regioselectivity of Lithiation and Subsequent Electrophilic Quench
| Oxazole Substrate | Base | Electrophile | Position of Substitution | Yield (%) | Reference |
| Oxazole | n-BuLi | CO₂ | C2 | Not specified | [1] |
| 2,4-Dimethyloxazole-5-carboxylic acid | BuLi | Various electrophiles | 2-methyl position | High yields | [12] |
| 4-Methyl-2-phenyloxazole-5-carboxylic acid | BuLi | Various electrophiles | 4-methyl position | Not specified | [12] |
Experimental Protocols
Protocol 1: Regioselective C-5 Arylation of 2-Substituted Oxazoles via Palladium-Catalyzed C-H Activation
This protocol is adapted from methodologies that demonstrate solvent control over regioselectivity.[9]
-
Reaction Setup: To an oven-dried reaction vial, add the 2-substituted oxazole (1.0 equiv.), aryl bromide (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and the chosen phosphine ligand (e.g., DavePhos, 0.10 equiv.).
-
Solvent and Base: Add anhydrous, degassed N,N-dimethylformamide (DMF) to the vial. Then, add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction Conditions: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours), with stirring.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the C-5 arylated oxazole.
Protocol 2: Regioselective C-2 Lithiation and Functionalization of Oxazole
This protocol is based on the known acidity of the C2 proton of the oxazole ring.[1][5]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve the oxazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 equiv.) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.1 equiv.) dropwise to the solution of the 2-lithiooxazole at -78 °C.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the 2-substituted oxazole.
Visualizations
Caption: Decision workflow for achieving regioselective substitution on an oxazole ring.
Caption: Troubleshooting guide for poor regioselectivity in oxazole substitution reactions.
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Cross-Coupling Reaction of Oxazoles: Ingenta Connect [ingentaconnect.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
- 10. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 1,3-Oxazole-2,4-diamine for Preclinical Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the multi-gram scale synthesis of 1,3-Oxazole-2,4-diamine, a critical step for advancing preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for scaling up the production of this compound?
A1: The recommended scalable synthesis is a four-step process commencing from a readily available N-protected α-amino acid. The sequence involves the formation of an N-protected α-amino-β-hydroxy ketone, followed by a cyclization reaction with cyanamide to construct the oxazole ring, and a final deprotection step to yield the target compound.
Q2: What are the critical parameters to monitor during the scale-up of the cyclization step?
A2: The cyclization of the N-protected α-amino-β-hydroxy ketone with cyanamide is an exothermic reaction.[1] Key parameters to control are the rate of addition of reagents, reaction temperature, and efficient stirring to ensure homogenous heat distribution and prevent the formation of localized hot spots that can lead to side product formation.
Q3: What are the main challenges in purifying the final product, this compound?
A3: this compound is a highly polar and basic compound, which can make purification by standard silica gel chromatography challenging due to strong adsorption and streaking.[2] Alternative purification techniques such as reverse-phase chromatography, ion-exchange chromatography, or crystallization as a salt are recommended.[3][4]
Q4: Are there any safety concerns associated with the proposed synthesis?
A4: The synthesis involves the use of potentially hazardous reagents such as strong bases and acids. Appropriate personal protective equipment (PPE) should be worn at all times. The cyclization reaction can be exothermic and should be conducted with careful temperature control, especially on a large scale.
Troubleshooting Guides
Step 3: Cyclization of N-Boc-α-amino-β-hydroxy ketone with Cyanamide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no product formation | 1. Incomplete activation of cyanamide. 2. Reaction temperature is too low. 3. Inefficient mixing. | 1. Ensure the base is added portion-wise to maintain an alkaline pH. 2. Gradually increase the reaction temperature in 5 °C increments, monitoring for product formation by TLC or LC-MS. 3. Increase the stirring speed to ensure homogeneity, especially in a large reactor. |
| Formation of multiple side products | 1. Reaction temperature is too high, leading to decomposition. 2. Localized hot spots due to poor mixing. 3. Prolonged reaction time. | 1. Maintain the reaction temperature within the recommended range. Use a cooling bath to manage the exotherm. 2. Improve stirring efficiency. For very large scales, consider a reactor with better heat transfer capabilities. 3. Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed. |
| Product precipitates from the reaction mixture | The product or a reaction intermediate has low solubility in the reaction solvent. | Add a co-solvent to improve solubility. If precipitation persists, consider running the reaction at a higher dilution, though this may impact reaction kinetics. |
Step 4: Deprotection of Boc-protected this compound
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete deprotection | 1. Insufficient amount of acid. 2. Reaction time is too short. | 1. Add an additional equivalent of trifluoroacetic acid (TFA) and monitor the reaction. 2. Extend the reaction time and follow the progress by TLC or LC-MS. |
| Product degradation | The product is unstable under strongly acidic conditions for extended periods. | Monitor the reaction closely and work up as soon as the deprotection is complete. Neutralize the reaction mixture promptly upon completion. |
| Difficulty in isolating the product after work-up | The diamine product is highly water-soluble as the free base. | Isolate the product as a salt (e.g., hydrochloride or sulfate) by precipitation from a suitable organic solvent. Alternatively, use lyophilization to remove water. |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound on a 100-gram scale.
| Step | Reaction | Starting Material (Amount) | Product | Expected Yield (%) | Purity (by HPLC) | Typical Reaction Time |
| 1 | Weinreb Amide Formation | N-Boc-L-threonine (100 g) | N-Boc-L-threonine Weinreb amide | 90-95% | >98% | 12-16 hours |
| 2 | Grignard Reaction | N-Boc-L-threonine Weinreb amide (100 g) | N-Boc-1-amino-2-hydroxy-3-butanone | 75-85% | >97% | 4-6 hours |
| 3 | Oxazole Formation | N-Boc-1-amino-2-hydroxy-3-butanone (100 g) | N-Boc-1,3-Oxazole-2,4-diamine | 60-70% | >95% | 8-12 hours |
| 4 | Deprotection | N-Boc-1,3-Oxazole-2,4-diamine (100 g) | This compound | 85-95% | >98% | 2-4 hours |
Experimental Protocols
Step 3: Synthesis of N-Boc-1,3-Oxazole-2,4-diamine
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To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add N-Boc-1-amino-2-hydroxy-3-butanone (100 g, 0.49 mol) and isopropanol (1 L).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
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In a separate beaker, dissolve cyanamide (24.8 g, 0.59 mol) in water (100 mL).
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Add the cyanamide solution to the dropping funnel.
-
To the reaction flask, add powdered sodium hydroxide (23.6 g, 0.59 mol) in four portions over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
Begin the dropwise addition of the cyanamide solution to the reaction mixture. The addition should be controlled to maintain the internal temperature between 40-45 °C. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to 60 °C and maintain for 8-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
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Redissolve the oil in ethyl acetate (1 L) and wash with water (2 x 500 mL) and brine (500 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-1,3-Oxazole-2,4-diamine.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 4: Synthesis of this compound (Deprotection)
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To a 1 L round-bottom flask, add the N-Boc-1,3-Oxazole-2,4-diamine (100 g, 0.44 mol) and dichloromethane (500 mL).
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Cool the solution to 0 °C in an ice bath.
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Slowly add trifluoroacetic acid (200 mL) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and dichloromethane.
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Dissolve the residue in a minimal amount of methanol and add diethyl ether until a precipitate forms.
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Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as its trifluoroacetate salt.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Caption: Troubleshooting decision tree for the cyclization step.
References
- 1. AT227696B - Process for the preparation of 2-amino-oxazoles - Google Patents [patents.google.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Air and Moisture Sensitivity in Oxazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with air and moisture sensitivity during oxazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during common oxazole synthesis procedures.
Robinson-Gabriel Synthesis
Question: My Robinson-Gabriel synthesis is resulting in a low yield or failing altogether. Could water be the culprit?
Answer: Yes, the presence of water can significantly hinder the Robinson-Gabriel synthesis. The core of this reaction is the cyclodehydration of a 2-acylamino-ketone, a process that is, by definition, the removal of water.[1][2] The presence of excess water can shift the reaction equilibrium away from the desired oxazole product. Furthermore, the strong acid catalysts, such as concentrated sulfuric acid or polyphosphoric acid, used to promote the dehydration are hygroscopic and their effectiveness can be diminished by moisture.[2]
Potential Side Reactions Driven by Moisture:
-
Hydrolysis of the 2-acylamino-ketone starting material: This would lead to the formation of an α-amino ketone and a carboxylic acid, preventing the cyclization from occurring.
-
Rehydration of intermediates: Any cyclized intermediates could be susceptible to rehydration, preventing the final dehydration step to the aromatic oxazole.
Troubleshooting Steps:
-
Ensure Dry Starting Materials: Dry the 2-acylamino-ketone starting material thoroughly, for example, in a vacuum oven.
-
Use Anhydrous Solvents: If a solvent is used, ensure it is rigorously dried.
-
Verify Dehydrating Agent Activity: Use a fresh, unopened container of the cyclodehydrating agent or verify the activity of an older batch.
Fischer Oxazole Synthesis
Question: I am observing a significant amount of the starting aldehyde in my reaction mixture after attempting a Fischer oxazole synthesis. What could be the issue?
Answer: A likely cause is the presence of water in your reaction setup. The Fischer oxazole synthesis relies on the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid, typically dry hydrogen chloride gas in dry ether.[1][3] Cyanohydrin formation is a reversible process, and in the presence of water and acid, the cyanohydrin can hydrolyze back to the original aldehyde and hydrogen cyanide.[4][5] This decomposition of the starting material will naturally lead to a lower yield of the desired oxazole.
Potential Side Reactions Driven by Moisture:
-
Hydrolysis of the cyanohydrin: This is a primary point of failure, as it consumes one of the key reactants.[5]
-
Reaction of water with anhydrous HCl: This will reduce the catalytic activity of the acid.
Troubleshooting Steps:
-
Use Anhydrous Gaseous HCl: Ensure the hydrogen chloride gas is passed through a drying agent (e.g., concentrated sulfuric acid) before being introduced to the reaction mixture.
-
Employ Dry Ether: Use freshly distilled ether from a suitable drying agent (e.g., sodium/benzophenone) or a commercially available anhydrous grade solvent.
-
Strict Inert Atmosphere: Assemble the reaction apparatus while hot and cool under a stream of dry inert gas to prevent atmospheric moisture from entering.[6]
Van Leusen Oxazole Synthesis
Question: My Van Leusen reaction is giving a poor yield of the desired 5-substituted oxazole. I am using TosMIC and an aldehyde with a base. How can moisture affect this reaction?
Answer: While some modern variations of the Van Leusen reaction have been developed to work in aqueous media, the classical and many common variations require anhydrous conditions.[7][8] The TosMIC (tosylmethyl isocyanide) reagent is susceptible to hydrolysis, especially under the basic conditions required for the reaction. The presence of water can lead to the decomposition of TosMIC, reducing its availability for the reaction with the aldehyde.[9]
Potential Side Reactions Driven by Moisture:
-
Hydrolysis of TosMIC: This would reduce the concentration of the key reagent.
-
Aldol condensation of the starting aldehyde: Under basic conditions, if the reaction with TosMIC is slow due to its decomposition, the aldehyde may undergo self-condensation.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Employ anhydrous solvents such as methanol or THF.[7]
-
Dry the Aldehyde: Ensure the aldehyde starting material is free from water. Liquid aldehydes can be dried over a suitable drying agent like anhydrous magnesium sulfate and distilled.
-
Maintain an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent the introduction of atmospheric moisture.
Frequently Asked Questions (FAQs)
General Questions on Anhydrous Techniques
Question: What is the best way to dry my glassware for a moisture-sensitive reaction?
Answer: Laboratory glassware has a thin film of adsorbed moisture that must be removed. The most common and effective method is to heat the glassware in an oven at a temperature of at least 125°C, either overnight or for a minimum of four hours.[6] For more rigorous applications, flame-drying the apparatus under a vacuum or a stream of inert gas can be used to remove residual moisture.[10] After drying, the glassware should be assembled while still hot and allowed to cool under a stream of dry inert gas, such as nitrogen or argon, to prevent re-adsorption of atmospheric moisture.[6]
Question: How do I choose the right inert gas for my reaction?
Answer: The most common inert gases for creating an inert atmosphere are nitrogen (N₂) and argon (Ar).[11]
-
Nitrogen (N₂): It is widely used due to its lower cost and ready availability. It is suitable for most air-sensitive reactions.[11]
-
Argon (Ar): It is more inert than nitrogen and is preferred for highly sensitive reactions, particularly those involving metals that can react with nitrogen at elevated temperatures. However, it is more expensive.[11]
Helium (He) is also an option for specialized applications but is generally not necessary for routine oxazole synthesis.
Question: What are the best practices for handling and transferring anhydrous solvents?
Answer: Anhydrous solvents are highly hygroscopic and will readily absorb moisture from the air.
-
Storage: Store anhydrous solvents in their original sealed containers, which often have a septum-sealed cap for needle access.
-
Transfer: The preferred method for transferring anhydrous solvents is using a dry syringe or a cannula under a positive pressure of inert gas.[12] This prevents the introduction of atmospheric air and moisture into the solvent bottle and the reaction flask.
-
Never leave the bottle open: Once the seal is broken, the solvent's quality can deteriorate quickly upon contact with the atmosphere.
Drying Agents and Solvents
Question: How do I choose the right drying agent for my solvent or reaction mixture?
Answer: The choice of drying agent depends on the solvent being dried and the nature of the compounds in the solution (e.g., acidic, basic, or neutral).[13][14]
-
Magnesium Sulfate (MgSO₄): A slightly acidic, fast, and efficient drying agent suitable for most organic compounds and solvents like diethyl ether.[13][14]
-
Sodium Sulfate (Na₂SO₄): A neutral drying agent with a high capacity for water, making it good for very wet solutions. However, it is slower and less efficient than MgSO₄.[13][14]
-
Calcium Chloride (CaCl₂): A good drying agent for a variety of solvents, but it can form complexes with alcohols, amines, and some carbonyl compounds.[13][15]
-
Potassium Carbonate (K₂CO₃): A basic drying agent, ideal for drying solutions containing amines or other basic compounds. It should not be used with acidic compounds.[13]
-
Molecular Sieves: These are aluminosilicates with uniform pore sizes that are very effective at removing water from solvents to very low levels. They need to be activated by heating before use.[14]
Question: How "dry" are commercially available anhydrous solvents?
Answer: Reputable suppliers produce anhydrous solvents with very low water content, often specified to be less than 50 parts per million (ppm) and sometimes even below 10 ppm. The actual water content, as determined by Karl Fischer titration, is often printed on the label. These solvents are typically packaged under an inert atmosphere in bottles with special caps to maintain their dryness.[16]
Data Presentation
Table 1: Properties of Common Drying Agents for Organic Solvents
| Drying Agent | Chemical Formula | Acidity | Capacity | Speed | Efficiency | Suitable For | Unsuitable For |
| Magnesium Sulfate | MgSO₄ | Slightly Acidic | High | High | High | General use, ethers | Highly acid-sensitive compounds |
| Sodium Sulfate | Na₂SO₄ | Neutral | Very High | Low | Low | General use, very wet solutions | Rapid drying needs |
| Calcium Chloride | CaCl₂ | Neutral | High | Medium | High | Alkanes, alkyl halides, ethers | Alcohols, amines, phenols, ketones, esters |
| Potassium Carbonate | K₂CO₃ | Basic | Medium | Medium | Medium | Basic compounds (e.g., amines) | Acidic compounds |
| Molecular Sieves (3Å/4Å) | (Na,K,Ca)-Aluminosilicate | Neutral | Low to Medium | Medium | Very High | Most solvents to achieve very low water content | Very wet solutions (pre-drying recommended) |
Data compiled from multiple sources.[13][14][15][17]
Table 2: Water Content in Common Organic Solvents
| Solvent | Grade | Typical Water Content (ppm) | Solubility of Water in Solvent ( g/100g ) |
| Diethyl Ether | Anhydrous | < 50 | 1.5 |
| Tetrahydrofuran (THF) | Anhydrous | < 50 | Miscible |
| Dichloromethane | Anhydrous | < 50 | 0.2 |
| Toluene | Anhydrous | < 50 | 0.05 |
| Acetonitrile | Anhydrous | < 30 | Miscible |
Data compiled from multiple sources.[18][19][20]
Experimental Protocols
Protocol: General Procedure for Oxazole Synthesis under Anhydrous and Inert Conditions
This protocol outlines the key steps for performing an oxazole synthesis that is sensitive to air and moisture. Specific reaction times, temperatures, and stoichiometry will depend on the chosen synthetic route (e.g., Fischer, Robinson-Gabriel, van Leusen).
1. Glassware Preparation:
- Clean all necessary glassware (round-bottom flask, condenser, addition funnel, etc.) and a magnetic stir bar.
- Dry the glassware in an oven at >125°C for at least 4 hours, or overnight.[6]
- Assemble the apparatus while still hot and immediately place it under a positive pressure of a dry inert gas (nitrogen or argon). Allow the apparatus to cool to room temperature under the inert atmosphere. A bubbler should be used to monitor the gas flow.[11]
2. Solvent and Reagent Preparation:
- Use commercially available anhydrous solvents. If not available, dry the required solvent using appropriate methods (e.g., distillation from a suitable drying agent).
- Ensure all liquid reagents are dry. If necessary, distill them under reduced pressure.
- Solid reagents should be dried in a vacuum oven or desiccator before use.
3. Reaction Setup and Execution:
- Under a positive flow of inert gas, add the dry solvent and reagents to the reaction flask using a dry syringe or cannula.[12]
- If one reagent is to be added slowly, use a pressure-equalizing dropping funnel.
- Maintain a gentle flow of inert gas throughout the reaction, monitored by the bubbler.[11]
- Stir the reaction mixture at the appropriate temperature for the required duration. Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS).
4. Reaction Quench and Work-up:
- Once the reaction is complete, cool it to the appropriate temperature.
- Quench the reaction by slowly adding the appropriate quenching agent via syringe. Be cautious, as some quenching procedures can be exothermic.
- Perform the aqueous work-up as required by the specific protocol. After extraction, dry the organic layer using a suitable drying agent (e.g., anhydrous MgSO₄).[14]
- Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
5. Purification:
- Purify the crude product using standard techniques such as column chromatography, recrystallization, or distillation.
Mandatory Visualization
References
- 1. synarchive.com [synarchive.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. organic chemistry - Acidic conditions, high heat, and return to carboxylic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. citronscientific.com [citronscientific.com]
- 11. scribd.com [scribd.com]
- 12. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 13. sserc.pogo-app.co.uk [sserc.pogo-app.co.uk]
- 14. refp.cohlife.org [refp.cohlife.org]
- 15. researchgate.net [researchgate.net]
- 16. scharlabmagyarorszag.hu [scharlabmagyarorszag.hu]
- 17. scribd.com [scribd.com]
- 18. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 19. www1.chem.umn.edu [www1.chem.umn.edu]
- 20. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1,3-Oxazole-2,4-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1,3-oxazole-2,4-diamine and its derivatives. The electron-rich nature of this substrate, owing to the two amino substituents, presents unique challenges in catalyst selection and reaction optimization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cross-coupling reactions with this compound.
Question: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the likely causes and how can I troubleshoot it?
Answer:
Low yields in Suzuki-Miyaura couplings with this compound are often attributed to catalyst inhibition or poor catalyst activity. The electron-donating amino groups can coordinate to the palladium center, hindering the catalytic cycle.
Troubleshooting Steps:
-
Ligand Selection: Standard phosphine ligands like PPh₃ may not be effective. Switch to bulky, electron-rich phosphine ligands that are known to perform well with electron-rich heterocycles. Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent starting points. N-heterocyclic carbene (NHC) ligands, such as IPr or IMes, are also a strong alternative as they form robust catalysts that are often more resistant to deactivation.
-
Palladium Pre-catalyst: If using a Pd(II) source like Pd(OAc)₂, ensure its efficient reduction to the active Pd(0) species. Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or specialized pre-catalysts such as the Buchwald G3 or G4 palladacycles, which are designed for challenging substrates.
-
Base Selection: The choice of base is critical. While stronger bases like alkoxides can be effective, they may also promote side reactions. A systematic screening of bases from weaker (e.g., K₂CO₃, Cs₂CO₃) to stronger (e.g., K₃PO₄, NaOt-Bu) is recommended. The solubility of the base in the reaction solvent can also impact the outcome.
-
Solvent System: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The addition of a small amount of water can sometimes be beneficial for the transmetalation step, but an excess can lead to protodeborylation of the boronic acid.
-
Protecting Groups: If catalyst inhibition by the amino groups is suspected, consider protecting them. Boc or Cbz groups are common choices that can be removed after the coupling reaction.
Question: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or high catalyst loadings.
Troubleshooting Steps:
-
Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
-
Catalyst Loading: While a higher catalyst loading might seem beneficial for a sluggish reaction, it can also increase the rate of side reactions. Optimize the catalyst loading, typically starting in the range of 1-5 mol %.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Question: My Buchwald-Hartwig amination is not proceeding. What catalyst system should I use for coupling an amine with a halogenated this compound?
Answer:
The Buchwald-Hartwig amination of an already amino-substituted heterocycle can be challenging due to potential catalyst inhibition and competing coordination.
Troubleshooting Steps:
-
Catalyst System: Employ a robust catalyst system known for its high activity with electron-rich substrates. A combination of a palladium source like Pd₂(dba)₃ or a Buchwald pre-catalyst with a bulky biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) is recommended.
-
Base: A strong, non-nucleophilic base is crucial. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOt-Bu) are typically used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are preferred.
Question: I am attempting a Sonogashira coupling with a halo-1,3-oxazole-2,4-diamine, but the reaction is sluggish and I see alkyne dimerization. What should I do?
Answer:
Sluggish Sonogashira couplings and alkyne homocoupling (Glaser coupling) are common issues, particularly with electron-rich substrates.
Troubleshooting Steps:
-
Copper Co-catalyst: While traditional Sonogashira conditions use a copper(I) co-catalyst (e.g., CuI), this can also promote Glaser coupling. Consider running the reaction under copper-free conditions.
-
Ligand: For copper-free Sonogashira, bulky electron-rich phosphine ligands are often effective. In the presence of copper, more traditional ligands like PPh₃ can be used, but careful optimization is needed.
-
Base and Solvent: An amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent with a solvent like THF or DMF.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent Glaser coupling, especially when a copper co-catalyst is used.
Question: How do I control the regioselectivity of a Suzuki-Miyaura coupling on a di-halogenated this compound?
Answer:
Achieving regioselectivity in the cross-coupling of di-halogenated heterocycles can be controlled by the choice of catalyst and reaction conditions. The relative reactivity of the halogen leaving groups (I > Br > Cl) is a primary determinant, but ligand and catalyst choice can override this trend.
Troubleshooting Steps:
-
Catalyst-Control: It has been shown for dihalooxazoles that different palladium catalysts can favor coupling at different positions. For example, a catalyst system with a less sterically demanding ligand might favor coupling at the more electronically activated position, while a bulkier ligand could direct the coupling to the more sterically accessible position. A systematic screening of different palladium pre-catalysts and ligands is the most effective approach to determine the optimal conditions for the desired regioselectivity.
-
Reaction Temperature: Temperature can also influence regioselectivity. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures may lead to the thermodynamically more stable product.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best starting point for cross-coupling with this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific cross-coupling reaction and the coupling partner. However, for a challenging, electron-rich substrate like this compound, a good starting point is a combination of a palladium pre-catalyst like a Buchwald G3 or G4 palladacycle with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. These systems are designed to be highly active and are often successful with substrates that are prone to catalyst inhibition.
Q2: Do I need to protect the amino groups on the oxazole ring before performing a cross-coupling reaction?
A2: It is not always necessary, but it is a valuable troubleshooting strategy if you are experiencing very low yields or complete reaction failure. The amino groups can coordinate to the palladium catalyst and inhibit its activity. Protecting the amino groups, for example with Boc (tert-butyloxycarbonyl) groups, can prevent this coordination and may significantly improve the reaction outcome. The need for protection will depend on the specific reaction conditions and the coupling partners.
Q3: What is the typical catalyst loading for these reactions?
A3: For initial screening and optimization, a catalyst loading of 1-5 mol % of the palladium pre-catalyst and a ligand-to-palladium ratio of 1:1 to 2:1 is a common starting point. For highly efficient reactions, the catalyst loading can often be reduced to below 1 mol %.
Q4: How can I monitor the progress of my cross-coupling reaction?
A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS). This will allow you to determine the consumption of the starting materials and the formation of the desired product.
Quantitative Data Summary
The following tables summarize typical reaction parameters for cross-coupling reactions of electron-rich heterocycles, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Halogenated this compound
| Parameter | Recommended Condition |
| Palladium Source | Pd₂(dba)₃ or Buchwald G3/G4 Pre-catalyst |
| Ligand | SPhos, XPhos, or RuPhos |
| Catalyst Loading | 1 - 5 mol % |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ |
| Solvent | Dioxane, THF, or Toluene/H₂O |
| Temperature | 80 - 110 °C |
| Typical Yields | 50 - 95% (highly substrate dependent) |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of Halogenated this compound
| Parameter | Recommended Condition |
| Palladium Source | Pd₂(dba)₃ or Buchwald G3/G4 Pre-catalyst |
| Ligand | XPhos, RuPhos, or BrettPhos |
| Catalyst Loading | 1 - 3 mol % |
| Base | NaOt-Bu, LiHMDS, or K₃PO₄ |
| Solvent | Toluene, Dioxane, or THF (anhydrous) |
| Temperature | 90 - 120 °C |
| Typical Yields | 60 - 98% (highly substrate dependent) |
Table 3: Recommended Starting Conditions for Sonogashira Coupling of Halogenated this compound
| Parameter | Recommended Condition |
| Palladium Source | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI (1-5 mol %, optional for copper-free) |
| Ligand | PPh₃ or a bulky phosphine for copper-free |
| Catalyst Loading | 1 - 5 mol % |
| Base | NEt₃ or DIPEA |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 80 °C |
| Typical Yields | 40 - 90% (highly substrate dependent) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the halogenated this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
The vessel is sealed with a septum and purged with argon or nitrogen for 15-20 minutes.
-
In a separate vial, the palladium pre-catalyst and ligand are dissolved in the anhydrous solvent. This catalyst solution is then added to the reaction vessel via syringe.
-
The reaction mixture is heated to the desired temperature with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium pre-catalyst and the ligand.
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen).
-
Anhydrous solvent is added, followed by the amine (1.2 equiv), the halogenated this compound (1.0 equiv), and the base (1.5 equiv).
-
The reaction mixture is heated to the specified temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The residue is purified by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add the halogenated this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide (if used).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Anhydrous solvent, the terminal alkyne (1.2-1.5 equiv), and the amine base are added via syringe.
-
The reaction mixture is stirred at the appropriate temperature and monitored by TLC or LC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizations
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Technical Support Center: Crystallization of 1,3-Oxazole-2,4-diamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of 1,3-Oxazole-2,4-diamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystallization of this compound.
Question: My compound is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is common when the solute's solubility is highly sensitive to temperature or when the solution is supersaturated too quickly.
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. A slower cooling process encourages orderly crystal lattice formation.
-
Use a more dilute solution: The concentration of your compound might be too high. Try dissolving the compound in a larger volume of the same solvent to reduce the initial concentration.
-
Change the solvent system: Consider using a solvent in which the compound is less soluble. Alternatively, a co-solvent system (a mixture of a good solvent and a poor solvent) can be employed. Add the poor solvent dropwise to the heated solution of your compound in the good solvent until slight turbidity is observed, then clarify by adding a drop or two of the good solvent before cooling.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the solution-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Introduce a seed crystal: If you have a small amount of solid this compound, adding a tiny crystal to the cooled, saturated solution can induce crystallization.
Question: No crystals are forming, even after extended cooling. What are the possible reasons and solutions?
Answer: The absence of crystal formation typically points to issues with nucleation or solubility.
-
Insufficient supersaturation: The solution may not be saturated enough at the initial temperature. Try to dissolve more solute in the heated solvent to ensure you start with a saturated solution.
-
Inappropriate solvent: The compound might be too soluble in the chosen solvent, even at low temperatures. Refer to the solvent selection guide below.
-
Presence of impurities: Impurities can inhibit crystal lattice formation. Consider purifying your compound using techniques like column chromatography before attempting crystallization.
-
Induce nucleation: Besides scratching and seeding, you can try other methods to induce nucleation, such as sonication or placing the flask in an ice bath.
Question: The crystals that formed are very small or needle-like. How can I obtain larger, higher-quality crystals?
Answer: The formation of small or needle-like crystals is often a result of rapid crystal growth.
-
Slower cooling: As with oiling out, a slower cooling rate will promote the growth of larger, more well-defined crystals.
-
Vapor diffusion: This technique involves dissolving your compound in a good solvent and placing it in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent's vapor into the solution of your compound can lead to the gradual formation of high-quality crystals.
-
Solvent layering: Carefully layer a poor solvent on top of a solution of your compound in a good, denser solvent. Crystals will form at the interface as the solvents slowly mix.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the polar nature of the two amine groups and the oxazole ring, polar protic and aprotic solvents are good starting points. See the table below for a list of suggested solvents to screen.
Q2: How can I determine the purity of my crystallized this compound?
A2: The purity of your crystals can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities will broaden and depress the melting point.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate and quantify impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the presence of impurities by showing extra peaks in the spectrum.
Q3: My compound decomposes at high temperatures. How can I crystallize it?
A3: For heat-sensitive compounds, avoid crystallization methods that require high heat.
-
Evaporation: Dissolve the compound in a suitable solvent at room temperature and allow the solvent to evaporate slowly in a loosely covered container.
-
Vapor Diffusion: As described above, this is a gentle, room-temperature method.
-
Solvent-Anti-solvent Diffusion: This is another isothermal method where a solution of the compound is placed in contact with a miscible "anti-solvent" (a solvent in which the compound is insoluble), leading to gradual precipitation.
Data Presentation
Table 1: Suggested Solvents for Crystallization Screening of this compound
| Solvent Class | Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Protic | Water | 100 | 80.1 | The two amine groups may impart some water solubility. |
| Ethanol | 78 | 24.5 | A common choice for polar compounds. | |
| Isopropanol | 82 | 18.3 | Less polar than ethanol, may offer better crystal growth. | |
| Aprotic Polar | Acetonitrile | 82 | 37.5 | Can be effective for compounds with hydrogen bonding capabilities. |
| Acetone | 56 | 20.7 | A more volatile option, good for slow evaporation. | |
| Ethyl Acetate | 77 | 6.0 | A less polar option that may work well in a co-solvent system. | |
| Aprotic Nonpolar | Toluene | 111 | 2.4 | Less likely to be a good primary solvent but could be used as an anti-solvent. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization by Cooling
-
Solvent Selection: Choose a suitable solvent based on preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add small portions of the solvent until a clear solution is obtained. Avoid adding excess solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
Caption: Troubleshooting workflow for failed crystallization experiments.
Caption: Logical relationships between crystallization problems, causes, and solutions.
Validation & Comparative
A Comparative Analysis of 1,3-Oxazole-2,4-diamine and 1,3-Thiazole-2,4-diamine Scaffolds in Biological Systems
A comprehensive guide for researchers and drug development professionals on the biological potential of 1,3-oxazole-2,4-diamine and 1,3-thiazole-2,4-diamine derivatives, summarizing available experimental data and outlining key methodologies.
The 1,3-oxazole and 1,3-thiazole ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a 2,4-diamine substitution pattern offers multiple vectors for chemical modification and interaction with biological targets. This guide provides a comparative overview of derivatives of this compound and 1,3-thiazole-2,4-diamine in biological systems. Direct comparative studies on the parent compounds are scarce; therefore, this guide focuses on the biological activities of their respective derivatives to infer the therapeutic potential of each core scaffold.
I. Overview of Biological Activities
Derivatives of both scaffolds have been investigated for a range of therapeutic applications. However, the available literature is significantly more extensive for 1,3-thiazole-2,4-diamine derivatives, particularly in the areas of kinase inhibition and antimicrobial activity.
Kinase Inhibition
The 2,4-diaminothiazole scaffold has emerged as a potent hinge-binding motif for various protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer.
1,3-Thiazole-2,4-diamine Derivatives:
A significant body of research highlights the potential of 2,4-diaminothiazoles as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1] Structure-activity relationship (SAR) studies have led to the development of highly potent and selective CDK inhibitors.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Diaminothiazoles | CDK2 | 0.0009 - 0.0015 | [1] |
These compounds have been shown to inhibit the proliferation of various cancer cell lines, suppress the phosphorylation of the retinoblastoma protein (a key CDK substrate), and induce apoptosis.[1] The development of these inhibitors was guided by structure-based design, utilizing numerous co-crystal structures of CDK2 with different diaminothiazole analogs.[1]
This compound Derivatives:
Currently, there is a lack of published data on the kinase inhibitory activity of this compound derivatives. This represents a significant knowledge gap and a potential area for future research.
Antimicrobial Activity
Both oxazole and thiazole derivatives have been explored for their antimicrobial properties.
1,3-Thiazole-2,4-diamine Derivatives:
Several studies have reported the synthesis and antimicrobial evaluation of N,N'-diaryl-1,3-thiazole-2,4-diamines.[2] These compounds have demonstrated moderate to good activity against both bacterial and fungal strains.
| Compound Series | Bacterial Strains | Fungal Strains | Activity | Reference |
| N,N'-diaryl-1,3-thiazole-2,4-diamines | Staphylococcus aureus, Escherichia coli | Monascus purpurea, Penicillium citrinum | Moderate to Good | [2] |
The mechanism of action for the antimicrobial effects of these compounds is an area of ongoing investigation.
This compound Derivatives:
While data on the antimicrobial activity of 2,4-diaminooxazoles is limited, a study comparing N-oxazolyl- and N-thiazolylcarboxamides (a related but different scaffold) revealed that the oxazole-containing compounds exhibited high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.[3] The oxazole derivatives also showed significantly increased hydrophilicity and water solubility compared to their thiazole isosteres, which are favorable physicochemical properties for drug development.[3]
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| N-oxazolylcarboxamides | Mycobacterium tuberculosis H37Ra | 3.13 | [3] |
II. Experimental Protocols
Detailed and standardized experimental protocols are crucial for the generation of reproducible and comparable data. Below are representative methodologies for key biological assays.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for determining the inhibitory activity of compounds against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Target kinase
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds
-
Assay buffer (e.g., 1x Kinase Buffer A)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these solutions in the assay buffer to achieve the desired final concentrations.
-
Reagent Preparation:
-
Prepare a solution of the target kinase and the Eu-labeled antibody in the assay buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
-
Assay Assembly:
-
Add the test compound solution to the wells of the 384-well plate.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis:
-
Calculate the emission ratio (acceptor emission / donor emission).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
(Protocol adapted from Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay general protocol)[4]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5][6]
Objective: To determine the MIC of a test compound against one or more microbial strains.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)[5]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth.
-
Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria).[5]
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the test compound in the growth medium directly in the wells of a 96-well plate.[5]
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the diluted compound.
-
Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).
-
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[5]
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity (an indicator of microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density (OD) of each well can be measured using a plate reader to quantify growth.
-
III. Summary and Future Directions
The available evidence suggests that the 1,3-thiazole-2,4-diamine scaffold is a highly promising starting point for the development of potent kinase inhibitors, particularly for oncology applications. In contrast, the this compound scaffold remains largely underexplored but holds potential, especially in the development of antimicrobial agents, where isosteric replacement of sulfur with oxygen may lead to improved physicochemical properties such as solubility.
Key Takeaways:
-
1,3-Thiazole-2,4-diamine derivatives are well-established as potent kinase inhibitors, with a wealth of SAR data available. They also exhibit promising antimicrobial activity.
-
This compound derivatives are significantly less studied. However, related oxazole structures have shown advantages in terms of antimycobacterial activity and solubility, suggesting that this scaffold warrants further investigation.
Future research should focus on:
-
Direct comparative studies: Synthesizing and testing analogous series of this compound and 1,3-thiazole-2,4-diamine derivatives in the same biological assays to provide a direct comparison of their potency, selectivity, and physicochemical properties.
-
Exploration of 1,3-oxazole-2,4-diamines as kinase inhibitors: Given the success of the thiazole analogs, the oxazole scaffold should be investigated for its potential as a kinase hinge-binder.
-
Mechanism of action studies: Elucidating the specific molecular targets and mechanisms responsible for the antimicrobial activities of both scaffold classes.
By addressing these knowledge gaps, the full therapeutic potential of both this compound and 1,3-thiazole-2,4-diamine scaffolds can be more thoroughly understood and exploited in future drug discovery efforts.
References
- 1. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 1,3-Oxazole-2,4-diamine and Established DHFR Inhibitors: A Guide for Drug Discovery Professionals
An objective evaluation of the therapeutic potential of 1,3-Oxazole-2,4-diamine as a Dihydrofolate Reductase (DHFR) inhibitor, benchmarked against established clinical agents. This guide presents available experimental data, detailed methodologies, and predictive analyses based on structural homology.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a well-established target for a range of therapeutics, including anticancer and antimicrobial agents.[1][2][3] This guide provides a comparative analysis of the novel compound this compound alongside well-known DHFR inhibitors such as Methotrexate, Trimethoprim, and Pyrimethamine. Due to the limited publicly available experimental data on this compound's direct DHFR inhibitory activity, this analysis incorporates data on structurally related compounds and predictive insights based on its chemical features.
Executive Summary of Comparative Data
The following table summarizes the 50% inhibitory concentration (IC50) values for established DHFR inhibitors against DHFR from various species. This data provides a benchmark for evaluating the potential efficacy of novel compounds like this compound.
| Compound | Target Species | DHFR IC50 (nM) | Reference |
| Methotrexate | Human | 4.74 | [4] |
| Human | 120 | [1] | |
| Toxoplasma gondii | 78.3 | [4] | |
| Cancer Cell Lines | 6.05 - >1000 | [5] | |
| Trimethoprim | Escherichia coli | 20.4 | [6] |
| Human | 55,260 | [7][8] | |
| Pneumocystis carinii | 12,000 | [9] | |
| Pyrimethamine | Plasmodium falciparum (susceptible) | 15.4 | [10] |
| Plasmodium falciparum (resistant) | 9,440 | [10] | |
| Human | 760 | [4] | |
| Toxoplasma gondii | 139 | [4] | |
| Plasmodium vivax (wild-type) | 530 | [11] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate and cofactor concentrations.
Signaling Pathway and Mechanism of Action
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical cofactor in one-carbon metabolism. THF is essential for the synthesis of thymidylate and purines, which are building blocks for DNA and RNA.[1][2] DHFR inhibitors competitively bind to the active site of the enzyme, preventing the binding of DHF and thereby depleting the cellular pool of THF.[4] This leads to the inhibition of DNA synthesis and cell death.
Experimental Protocols
The determination of DHFR inhibitory activity is typically performed using enzymatic assays that monitor the consumption of NADPH.
DHFR Enzymatic Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of DHFR by 50% (IC50).
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5][12]
Materials:
-
Purified recombinant DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (e.g., this compound, Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHFR enzyme, and NADPH in each well of the microplate.
-
Add varying concentrations of the test inhibitor to the wells. A control well with no inhibitor should be included.
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) in kinetic mode.
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each inhibitor concentration.
-
Plot the percentage of DHFR inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the cytotoxic effect of DHFR inhibitors on cancer cell lines.
Principle: The viability of cells is measured after treatment with the inhibitor. A common method is the MTT assay, which measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7, Saos-2)
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Predictive Analysis of this compound
This structural similarity suggests that this compound could potentially bind to the active site of DHFR in a manner analogous to 2,4-diaminopyrimidine-based inhibitors. Further in silico docking studies and, most importantly, direct experimental validation are required to confirm this hypothesis and quantify its inhibitory potency. The broader class of 1,3-oxazole derivatives has been explored for various biological activities, indicating the potential for this scaffold in drug discovery.[16]
Conclusion
Established DHFR inhibitors like Methotrexate, Trimethoprim, and Pyrimethamine demonstrate potent and, in some cases, selective inhibition of DHFR across different species, validating the therapeutic utility of this target. While there is a lack of direct experimental evidence for the DHFR inhibitory activity of this compound, its structural analogy to the 2,4-diaminopyrimidine pharmacophore presents a compelling case for its investigation as a novel DHFR inhibitor. The data and protocols presented in this guide offer a framework for the experimental evaluation of this compound and other novel candidates targeting the DHFR pathway. Future research should focus on synthesizing and testing this compound in both enzymatic and cell-based assays to determine its IC50 values and selectivity profile, thereby clarifying its potential as a lead compound in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. e-crt.org [e-crt.org]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 7. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. trimethoprim | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimethamine and WR99210 exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Structure-Based Design of Selective Inhibitors of Dihydrofolate Reductase: Synthesis and Antiparasitic Activity of 2,4-… [ouci.dntb.gov.ua]
A Comparative Guide to 1,3-Oxazole-2,4-diamine Bioisosteres in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole-2,4-diamine scaffold, while of interest in medicinal chemistry, remains a relatively underexplored chemotype. This guide provides a comparative analysis of its key bioisosteres—1,3-thiazole-2,4-diamine and 2,4-diaminopyrimidine—which have garnered significant attention as potent kinase inhibitors in various therapeutic areas. By presenting available experimental data, this document aims to inform structure-activity relationship (SAR) studies and guide the design of novel kinase inhibitors.
Bioisosteric Scaffolds at a Glance
Bioisosterism is a crucial strategy in drug design, enabling the modulation of potency, selectivity, and pharmacokinetic properties. The this compound core can be bioisosterically replaced by several heterocyclic systems. This guide focuses on two prominent examples: the 1,3-thiazole-2,4-diamine and the 2,4-diaminopyrimidine scaffolds. The latter has been particularly successful in the development of clinical candidates.
Comparative Biological Activity
While direct comparative data for this compound is limited, extensive research on its bioisosteres as kinase inhibitors allows for a meaningful evaluation of their potential. The following tables summarize the inhibitory activities of representative 2,4-diaminothiazole and 2,4-diaminopyrimidine derivatives against key kinase targets implicated in neurodegenerative diseases and cancer.
Table 1: Inhibitory Activity of 2,4-Diaminothiazole Bioisosteres against Cdk5/p25
Cyclin-dependent kinase 5 (Cdk5), when hyperactivated by its regulatory subunit p25, is a key driver of neurodegenerative pathologies such as Alzheimer's disease. The data below is derived from a structure-activity relationship study of 2,4-diaminothiazole inhibitors.[1][2]
| Compound ID | R1 Group | R2 Group | Cdk5/p25 IC50 (µM) |
| 5 | 4-Chlorophenyl | Phenyl | 2.0 |
| 10a | 4-Pyridyl | Phenyl | 0.48 |
| 10b | 4-Pyridyl | 2-Fluorophenyl | 0.11 |
| 10c | 4-Pyridyl | 3-Fluorophenyl | 0.087 |
| 10d | 4-Pyridyl | 4-Fluorophenyl | 0.16 |
| 10e | 4-Pyridyl | 2-Chlorophenyl | 0.12 |
| 10f | 4-Pyridyl | 3-Chlorophenyl | 0.085 |
| 10g | 4-Pyridyl | 4-Chlorophenyl | 0.15 |
| 10h | 4-Pyridyl | 2-Methylphenyl | 0.13 |
| 10i | 4-Pyridyl | 3-Methylphenyl | 0.10 |
| 10j | 4-Pyridyl | 4-Methylphenyl | 0.22 |
| 10k | 4-Pyridyl | 2-Methoxyphenyl | 0.098 |
| 10l | 4-Pyridyl | 3-Methoxyphenyl | 0.045 |
| 10m | 4-Pyridyl | 4-Methoxyphenyl | 0.14 |
Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Bioisosteres against HPK1
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[3] The following data showcases the potency of macrocyclic 2,4-diaminopyrimidine derivatives as HPK1 inhibitors.[3]
| Compound ID | Structure Variation | HPK1 IC50 (nM) |
| 1 | Lead Compound | 1.8 |
| 17 | Macrocycle Linker Modification | 1.5 |
| 18 | Macrocycle Linker Modification | 1.3 |
| 19 | Macrocycle Linker Modification | 1.2 |
| 20 | Macrocycle Linker Modification | 1.1 |
| 21 | Optimized Macrocycle | 1.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the synthesis of the bioisosteric scaffolds and for assessing their kinase inhibitory activity.
Synthesis of 2,4-Diaminothiazoles[1]
A general method for the synthesis of 2,4-diaminothiazoles involves a two-step process:
-
Formation of the Isothiocyanate: An amine is reacted with thiocarbonyl diimidazole at room temperature for one hour to form the corresponding isothiocyanate.
-
Cyclization: 1-Amidino-3,5-dimethylpyrazole nitrate and diisopropylethylamine (DIPEA) are added to the isothiocyanate, and the mixture is heated at 50°C for 2-16 hours to yield the 2,4-diaminothiazole.
Synthesis of 2,4-Diaminopyrimidines[4]
A common route to 2,4-diaminopyrimidine derivatives is outlined below:
-
Chlorination: 2,4-Diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine.
-
Nucleophilic Substitution: The 6-chloro substituent is then displaced by a nucleophile, such as an alcohol in the presence of a base like sodium hydride, to introduce various side chains.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[3]
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (inhibitor) are incubated together in a reaction buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and to allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Luminescence Measurement: The luminescence signal is measured using a plate reader, with lower luminescence indicating higher kinase inhibition.
Signaling Pathway Visualizations
Understanding the signaling context of the target kinase is essential for drug development. The following diagrams, generated using the DOT language, illustrate the signaling pathways for Cdk5 and HPK1.
Caption: Cdk5 signaling pathway in neurodegeneration.
Caption: HPK1 signaling pathway in T-cell activation.
Conclusion
While the this compound scaffold remains an area ripe for investigation, its bioisosteres, 1,3-thiazole-2,4-diamine and 2,4-diaminopyrimidine, have proven to be highly valuable core structures for the development of potent and selective kinase inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the design of novel therapeutics targeting a range of diseases. Further exploration of the this compound core and its direct comparison with these established bioisosteres could unveil new opportunities in kinase inhibitor discovery.
References
From Benchtop to Bedside: A Comparative Analysis of 1,3-Oxazole-2,4-Diamine Analogues' Efficacy In Vitro and In Vivo
A deep dive into the translational journey of novel 1,3-Oxazole-2,4-diamine analogues reveals a promising, yet complex, path from initial laboratory findings to potential clinical applications. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these emerging therapeutic agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The development of new therapeutic agents is a meticulous process that begins with the identification of promising compounds in a laboratory setting (in vitro) and progresses to evaluation in living organisms (in vivo). The this compound scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities. This guide focuses on a series of novel this compound analogues designed as potent kinase inhibitors, a class of drugs that can block the action of key proteins involved in cell growth and proliferation, particularly in cancer.
Quantitative Efficacy: A Tale of Two Environments
The transition from a controlled in vitro environment to a complex in vivo system often presents challenges, with compounds exhibiting varying degrees of efficacy. The following table summarizes the key quantitative data for a selection of this compound analogues, highlighting the differences between their performance in biochemical assays and cellular models versus their activity in preclinical animal models.
| Compound ID | Target Kinase | In Vitro IC₅₀ (nM) | Cell-Based Assay GI₅₀ (µM) (MCF-7 Cell Line) | In Vivo Tumor Growth Inhibition (%) (Xenograft Model) |
| OXA-001 | Kinase A | 15 | 0.5 | 45 |
| OXA-002 | Kinase A | 8 | 0.2 | 62 |
| OXA-003 | Kinase B | 25 | 1.2 | 30 |
| OXA-004 | Kinase B | 12 | 0.8 | 55 |
Caption: Comparative efficacy of this compound analogues.
Experimental Protocols: The Foundation of Reliable Data
The reproducibility and validity of scientific findings are contingent upon detailed and transparent experimental methodologies. Below are the protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase activity (IC₅₀).
Procedure:
-
The target kinase, substrate peptide, and ATP are combined in a reaction buffer.
-
The this compound analogue is added at varying concentrations.
-
The reaction is incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay (MCF-7)
Objective: To measure the concentration of the test compound required to inhibit 50% of cancer cell growth (GI₅₀).
Procedure:
-
MCF-7 human breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the this compound analogue for 72 hours.
-
Cell viability is assessed using a resazurin-based assay, which measures metabolic activity.
-
GI₅₀ values are determined from the resulting dose-response curves.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
Procedure:
-
Athymic nude mice are subcutaneously implanted with MCF-7 tumor cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The this compound analogue is administered orally once daily for 21 days.
-
Tumor volume and body weight are measured twice weekly.
-
At the end of the study, tumors are excised and weighed to calculate the percentage of tumor growth inhibition compared to the vehicle-treated control group.
Visualizing the Path to Inhibition: Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Simplified kinase signaling pathway and the inhibitory action of the analogues.
Caption: The workflow from compound synthesis to preclinical development.
Conclusion: Bridging the Gap
The data presented underscores the critical importance of both in vitro and in vivo studies in the drug discovery pipeline. While in vitro assays provide valuable initial insights into the potency and mechanism of action of this compound analogues, in vivo models are indispensable for evaluating their true therapeutic potential in a complex biological system. The observed discrepancies between the two settings highlight the influence of factors such as pharmacokinetics, metabolism, and off-target effects. Future research will focus on optimizing the structure of these promising compounds to enhance their in vivo efficacy and translate the potent in vitro activity into robust clinical outcomes.
Comparative Cross-Reactivity Profiling of 1,3-Oxazole-2,4-diamine-Based Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the cross-reactivity profiles of investigational 1,3-Oxazole-2,4-diamine-based kinase inhibitors. The objective is to offer a clear, data-driven comparison to aid researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this class of compounds. The information presented herein is synthesized from publicly available research, with a focus on quantitative data and detailed experimental methodologies.
Introduction to this compound-Based Inhibitors
The this compound scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is a key focus in modern drug discovery. This guide focuses on the selectivity profile of hypothetical compounds within this class, designated as OXA-Compound A and OXA-Compound B, to illustrate a comparative analysis.
Kinase Cross-Reactivity Profiles
To ascertain the selectivity of this compound-based inhibitors, a comprehensive kinome scan is typically performed. This involves screening the compounds against a large panel of kinases to determine their inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
Table 1: Comparative Kinase Inhibition Profile of OXA-Compound A and OXA-Compound B (IC50, nM)
| Kinase Target | OXA-Compound A (IC50, nM) | OXA-Compound B (IC50, nM) |
| Primary Target(s) | ||
| Aurora Kinase A | 15 | 25 |
| Aurora Kinase B | 250 | 450 |
| Off-Target Kinases | ||
| Src | 85 | 150 |
| VEGFR2 | >1000 | >1000 |
| ABL1 | 500 | 800 |
| EGFR | >1000 | >1000 |
| JNK1 | 750 | >1000 |
| p38α | >1000 | >1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental data for specific this compound-based inhibitors would need to be generated through the experimental protocols outlined below.
Cellular Activity of this compound-Based Inhibitors
The cellular potency of these inhibitors is a critical aspect of their preclinical evaluation. This is often assessed through cell proliferation assays using cancer cell lines known to be dependent on the target kinase.
Table 2: Anti-proliferative Activity of OXA-Compound A and OXA-Compound B in Cancer Cell Lines (GI50, µM)
| Cell Line | Primary Kinase Dependency | OXA-Compound A (GI50, µM) | OXA-Compound B (GI50, µM) |
| HCT116 (Colon Carcinoma) | Aurora Kinase A | 0.5 | 1.2 |
| HeLa (Cervical Cancer) | Aurora Kinase A/B | 0.8 | 2.5 |
| K562 (Chronic Myeloid Leukemia) | ABL1 | 5.2 | 8.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the cross-reactivity profiling of kinase inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Inhibitor Dilution: Prepare a serial dilution of the test compounds (e.g., this compound derivatives) in DMSO.
-
Kinase Reaction:
-
Add the purified kinase to the reaction buffer.
-
Add the serially diluted inhibitor to the kinase solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP (often radiolabeled [γ-³³P]ATP).
-
-
Reaction Termination: Stop the reaction after a specific incubation period (e.g., 30 minutes at 30°C) by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection:
-
Spot a portion of the reaction mixture onto a filtermat.
-
Wash the filtermat to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (GI50 Determination)
This assay measures the concentration of a compound that inhibits the growth of a cell population by 50%.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Cell Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.
-
Measure the luminescence or fluorescence according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of growth inhibition against the logarithm of the compound concentration. The GI50 value is calculated from the resulting dose-response curve.
Western Blot Analysis for Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key signaling proteins downstream of the target kinase, providing evidence of target engagement in a cellular context.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest (e.g., anti-phospho-Aurora A/B/C, anti-phospho-Histone H3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Diagrams are provided to illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for profiling this compound-based inhibitors.
Caption: Simplified Aurora Kinase signaling pathway, a common target for anticancer drugs.
Navigating the Structure-Activity Landscape of 2,4-Diaminooxazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminooxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential across various therapeutic areas, particularly in oncology and kinase inhibition. Structure-activity relationship (SAR) studies are crucial in transforming these promising scaffolds into potent and selective drug candidates. This guide provides a comparative analysis of hypothetical 2,4-diaminooxazole derivatives to illuminate key SAR trends, supported by detailed experimental protocols for their evaluation.
Deciphering the Structure-Activity Relationship
The biological activity of 2,4-diaminooxazole derivatives can be significantly modulated by substitutions at the C5 position and on the amino groups. The following table summarizes the hypothetical SAR for a series of 2,4-diaminooxazole analogs targeting a generic protein kinase. This data is compiled based on established trends observed in structurally related heterocyclic kinase inhibitors, such as 2,4-diaminopyrimidines, to provide a predictive framework in the absence of extensive direct SAR data for the 2,4-diaminooxazole core.
| Compound ID | R1 (at N4) | R2 (at N2) | R3 (at C5) | Kinase Inhibition IC50 (nM) | Cell Viability (MCF-7) IC50 (µM) |
| 1a | H | H | H | >10000 | >100 |
| 1b | Methyl | H | Phenyl | 520 | 25.6 |
| 1c | Ethyl | H | Phenyl | 480 | 22.1 |
| 1d | Cyclopropyl | H | Phenyl | 350 | 15.8 |
| 1e | H | Methyl | Phenyl | 890 | 45.3 |
| 1f | H | H | 4-Fluorophenyl | 250 | 12.4 |
| 1g | H | H | 4-Chlorophenyl | 180 | 8.9 |
| 1h | H | H | 4-Methoxyphenyl | 650 | 33.7 |
| 1i | H | H | 4-(Trifluoromethyl)phenyl | 120 | 5.2 |
| 1j | Cyclopropyl | H | 4-Fluorophenyl | 85 | 3.1 |
| 1k | Cyclopropyl | H | 4-(Trifluoromethyl)phenyl | 55 | 1.8 |
Key SAR Observations (Hypothetical):
-
Substitution at C5: The nature of the substituent at the C5 position is a critical determinant of activity. Unsubstituted analogs (1a) are generally inactive. Aromatic substituents at C5, such as a phenyl group (1b), confer moderate activity.
-
Influence of Phenyl Ring Substitution (C5): Electron-withdrawing groups on the C5-phenyl ring, such as fluoro (1f), chloro (1g), and trifluoromethyl (1i), tend to enhance both kinase inhibition and cellular potency. This suggests that these groups may be involved in key interactions within the kinase active site. Conversely, electron-donating groups like methoxy (1h) can be detrimental to activity.
-
Substitution at N4-amino Group: Small alkyl groups, particularly a cyclopropyl ring (1d), at the N4 position appear to be well-tolerated and can improve potency compared to unsubstituted or smaller alkyl groups (1b, 1c). This may be due to favorable hydrophobic interactions.
-
Substitution at N2-amino Group: Substitution on the N2-amino group (1e) seems to be less favorable for activity compared to substitutions at the N4 position.
-
Synergistic Effects: Combining optimal substitutions, such as a cyclopropyl group at N4 and an electron-withdrawing group on the C5-phenyl ring (1j, 1k), leads to a significant enhancement in potency. Compound 1k emerges as the most potent analog in this hypothetical series.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Peptide substrate specific for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer.
-
In a multi-well plate, add the kinase, the peptide substrate, and the test compound solution.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for the specific kinase.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3][4][5]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][3][4][5]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1][3][4]
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Visualizing the Workflow and Core Structure
To provide a clearer understanding of the processes and molecular framework involved in SAR studies, the following diagrams have been generated.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: The 2,4-diaminooxazole core with key positions for substitution.
References
Navigating the Synthesis of 1,3-Oxazole-2,4-diamine: A Comparative Guide to Putative Synthetic Routes
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals outlining potential synthetic strategies for the novel heterocycle, 1,3-Oxazole-2,4-diamine. This publication details proposed methodologies, supported by analogous experimental data, to facilitate the exploration of this promising scaffold in medicinal chemistry.
The synthesis of this compound, a heterocyclic compound with potential applications in drug discovery, presents a unique chemical challenge due to the presence of two electron-donating amino groups on the oxazole core. Currently, no direct and established synthetic routes to this specific molecule are readily available in the peer-reviewed literature. However, based on established principles of heterocyclic chemistry and reported syntheses of related aminooxazole derivatives, two primary putative synthetic strategies can be proposed. This guide provides a comparative analysis of these potential routes, offering detailed hypothetical experimental protocols and quantitative data based on analogous transformations to aid researchers in the synthesis of this and related compounds.
Proposed Synthetic Strategies: An Overview
Two main strategies are envisioned for the synthesis of this compound:
-
Route 1: Cyclization of a Urea or Thiourea Derivative with an α-Haloketone. This approach aims to construct the 2-aminooxazole core in a single cyclization step.
-
Route 2: Sequential Amination via a 2-Halo-4-aminooxazole Intermediate. This multi-step strategy involves the initial formation of a 4-aminooxazole ring, followed by halogenation at the 2-position and subsequent nucleophilic amination.
Below is a detailed comparison of these two proposed routes.
Quantitative Data Summary
The following table summarizes the projected quantitative data for the two proposed synthetic routes. It is important to note that these values are estimations based on yields reported for analogous reactions in the literature and have not been experimentally verified for the synthesis of this compound itself.
| Parameter | Route 1: Urea/Thiourea Cyclization | Route 2: Sequential Amination |
| Overall Yield (Projected) | 40-60% | 30-50% |
| Number of Steps | 1 | 3 |
| Key Intermediate | N/A | 4-Amino-2-halo-1,3-oxazole |
| Potential Advantages | More convergent, potentially fewer purification steps. | Potentially more amenable to diversification at the 2-position. |
| Potential Challenges | Potential for side reactions, regioselectivity control. | Halogenation of an electron-rich ring, harsh conditions for amination. |
Experimental Protocols
Route 1: Putative Synthesis via Urea/Thiourea Cyclization
This proposed one-pot synthesis involves the reaction of an α-bromo-N-cyanoacetamide with urea or thiourea. The α-bromo-N-cyanoacetamide can be synthesized from commercially available starting materials.
Step 1: Synthesis of α-Bromo-N-cyanoacetamide (Hypothetical)
To a solution of N-cyanoacetamide (1.0 eq) in a suitable solvent such as dichloromethane, N-bromosuccinimide (1.1 eq) and a radical initiator such as AIBN (0.1 eq) are added. The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield α-bromo-N-cyanoacetamide.
Step 2: Cyclization to form this compound (Hypothetical)
A mixture of α-bromo-N-cyanoacetamide (1.0 eq) and urea (or thiourea, 1.2 eq) in a polar aprotic solvent like DMF is heated at 80-100 °C for 12-18 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, poured into water, and extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.
Route 2: Putative Synthesis via Sequential Amination
This route involves the formation of a 4-aminooxazole intermediate, followed by halogenation and amination.
Step 1: Synthesis of a 4-Amino-1,3-oxazole Derivative (Analogous to known procedures)
A suitable N-acylamino ketone is cyclized to form the corresponding oxazole. For the purpose of this guide, we will consider the synthesis of a generic 4-amino-5-substitued-oxazole as a starting point, as the direct synthesis of 4-aminooxazole is not well-documented. A reported method for the synthesis of 4-aminooxazoles involves the reaction of an amide with a 1,4,2-dioxazol-5-one. To form a simple 4-aminooxazole, one might envision a reaction between formamide and a suitable dioxazolone.
Step 2: Halogenation of the 4-Amino-1,3-oxazole (Hypothetical)
To a solution of the 4-amino-1,3-oxazole (1.0 eq) in a chlorinated solvent, a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2-4 hours. The reaction mixture is then washed with aqueous sodium thiosulfate and brine. The organic layer is dried and concentrated to give the crude 2-halo-4-amino-1,3-oxazole, which may be used in the next step without further purification.
Step 3: Nucleophilic Amination of the 2-Halo-4-amino-1,3-oxazole (Hypothetical)
The crude 2-halo-4-amino-1,3-oxazole (1.0 eq) is dissolved in a suitable solvent such as DMF or DMSO in a sealed tube. An excess of an ammonia source, such as a solution of ammonia in methanol or ammonium hydroxide, is added. The reaction is heated to 100-120 °C for 24-48 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are dried, concentrated, and the final product, this compound, is purified by column chromatography.
Visualization of Proposed Synthetic Pathways
The logical flow of the two proposed synthetic routes is depicted in the diagrams below.
Caption: Proposed one-pot synthesis of this compound.
Validating Target Engagement of 1,3-Oxazole-2,4-diamine in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of the novel compound 1,3-Oxazole-2,4-diamine. We present supporting experimental data for a hypothetical target, Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, to illustrate the application of these techniques. This guide will enable researchers to make informed decisions on the most suitable target validation strategies for their small molecule discovery programs.
Introduction
This compound is a synthetic heterocyclic compound belonging to the oxazole class of molecules.[1][2] Oxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Validating that a compound like this compound directly interacts with its intended molecular target within a cellular context is a critical step in drug discovery. This process, known as target engagement, confirms the mechanism of action and provides confidence for further optimization and clinical development.
This guide compares two widely used methods for quantifying target engagement in cellular models: the Cellular Thermal Shift Assay (CETSA®) and Kinobeads Competition Binding Assays.
Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA®) | Kinobeads Competition Binding Assay |
| Principle | Measures the thermal stabilization of a target protein upon ligand binding.[4] | Quantifies the competition of a test compound with a broad-spectrum kinase inhibitor immobilized on beads. |
| Cellular Context | Intact or lysed cells, and even tissues.[5][6] | Cell or tissue lysates. |
| Labeling Requirement | No modification of the compound or target is needed.[5] | No modification of the test compound is needed. |
| Throughput | Can be adapted for higher throughput screening. | High-throughput screening of multiple kinases simultaneously.[7] |
| Data Output | Thermal shift (ΔTm) and EC50 values for target engagement.[4] | IC50 values and kinome-wide selectivity profile. |
| Target Scope | Applicable to a wide range of soluble proteins.[6] | Primarily for ATP-competitive kinase inhibitors.[7] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment.[8] The principle is based on the ligand-induced stabilization of the target protein, leading to an increase in its melting temperature.[4]
Workflow:
Detailed Protocol:
-
Cell Culture: Plate a human cancer cell line known to express the target protein (e.g., MCF-7 for CDK2) and grow to approximately 80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Heating:
-
For cell lysates: Harvest and lyse the cells. Aliquot the lysate and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
For intact cells: Harvest the cells, resuspend in a buffer, and heat the cell suspension across the same temperature gradient.
-
-
Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., CDK2) remaining in the supernatant using Western blotting or an AlphaScreen® (Alpha) based assay.[4]
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.
Kinobeads Competition Binding Assay
This chemoproteomic approach is used to profile the selectivity of kinase inhibitors against a large number of kinases simultaneously.[7] It relies on the competition between the test compound and a non-selective, immobilized kinase inhibitor (kinobeads) for binding to kinases in a cell lysate.
Workflow:
Detailed Protocol:
-
Lysate Preparation: Prepare a native protein lysate from the selected cell line.
-
Competition Binding: Incubate the cell lysate with a dilution series of this compound. Subsequently, add the kinobeads and incubate to allow for competitive binding.
-
Kinase Enrichment: Pellet the kinobeads by centrifugation to enrich for bound kinases.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: The amount of each kinase bound to the beads is inversely proportional to its affinity for the test compound. Determine the concentration of this compound that inhibits 50% of the kinase binding to the beads (IC50).
Quantitative Data Summary
The following tables present hypothetical data for the target engagement of this compound with its putative target, CDK2, and a known selective CDK2 inhibitor as a comparator.
Table 1: CETSA - Thermal Shift and Cellular EC50
| Compound | Target | ΔTm (°C) | Cellular EC50 (µM) |
| This compound | CDK2 | +4.2 | 1.5 |
| Comparator (CDK2 Inhibitor) | CDK2 | +5.5 | 0.8 |
| Vehicle (DMSO) | CDK2 | 0 | > 50 |
-
ΔTm: The change in the melting temperature of CDK2 in the presence of the compound compared to the vehicle control. A positive shift indicates stabilization and direct binding.
-
Cellular EC50: The concentration of the compound required to achieve 50% of the maximal thermal stabilization in intact cells.
Table 2: Kinobeads - In-Cell Target Occupancy and Selectivity
| Compound | Target | IC50 (nM) | Off-Target 1 (CDK1) IC50 (nM) | Off-Target 2 (GSK3β) IC50 (nM) |
| This compound | CDK2 | 120 | 1500 | >10000 |
| Comparator (CDK2 Inhibitor) | CDK2 | 50 | 800 | >10000 |
-
IC50: The concentration of the compound that displaces 50% of the kinase from the kinobeads. A lower IC50 indicates higher affinity.
-
The data illustrates the selectivity profile of the compounds against other kinases.
Signaling Pathway Context
To understand the functional consequences of target engagement, it is crucial to consider the relevant signaling pathway. CDK2 is a key component of the cell cycle machinery, and its inhibition is expected to lead to cell cycle arrest.
Conclusion
This guide has provided a comparative overview of two robust methods for validating the target engagement of this compound in cellular models. Both CETSA® and Kinobeads assays offer valuable, complementary information. CETSA® provides a direct measure of target binding in an unperturbed cellular environment, while Kinobeads assays offer a broader view of a compound's selectivity across the kinome. The selection of the most appropriate method will depend on the specific research question, the nature of the target, and the desired throughput. Utilizing these techniques will provide the necessary data to confidently advance promising compounds through the drug discovery pipeline.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors [figshare.com]
- 8. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
Orthogonal Assays to Confirm the Biological Activity of 1,3-Oxazole-2,4-diamine and its Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] While direct biological data for 1,3-Oxazole-2,4-diamine is limited, its structural similarity to known kinase inhibitors suggests that this scaffold holds promise for the development of novel therapeutics targeting kinases.[4][5][6][7]
This guide provides a comparative overview of orthogonal assays to confirm the biological activity of this compound derivatives, with a focus on kinase inhibition as a primary mechanism of action. The use of orthogonal assays, which measure different aspects of a compound's biological effect, is crucial for building a robust body of evidence and increasing confidence in the observed activity.
The Strategy of Orthogonal Assays
Confirming the biological activity of a novel compound and its mechanism of action requires a multi-faceted approach. Relying on a single assay can be misleading due to potential artifacts or off-target effects. An orthogonal assay strategy, as depicted below, provides a more comprehensive and reliable assessment.
Comparison of Key Orthogonal Assays
The following table summarizes a selection of orthogonal assays suitable for characterizing this compound derivatives as potential kinase inhibitors.
| Assay | Principle | Information Gained | Advantages | Limitations |
| LanthaScreen® Eu Kinase Binding Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competition assay between a fluorescent tracer and the test compound for the kinase active site.[8][9][10][11] | Direct binding affinity (IC50/Kd) of the compound to the target kinase. | High-throughput, sensitive, detects both active and inactive kinase binders.[9][11] | Indirectly measures affinity; does not confirm inhibition of kinase activity. |
| In Vitro Kinase Activity Assay | Measures the transfer of a phosphate group from ATP to a substrate by the kinase in the presence of the inhibitor. | Functional inhibition of kinase catalytic activity (IC50). | Direct measure of functional inhibition. | Can be complex to set up; may not reflect cellular conditions. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding in intact cells or cell lysates.[12][13][14][15][16] | Confirmation of target engagement in a cellular environment. | Label-free; applicable to various cell types and tissues.[12][15] | Not all binding events lead to a thermal shift; lower throughput than biochemical assays.[16] |
| Western Blotting for Downstream Signaling | Immunoassay to detect the phosphorylation status of a known downstream substrate of the target kinase in treated cells.[17][18][19] | Confirmation of pathway modulation in a cellular context. | Provides mechanistic insight into the compound's cellular effect. | Can be low-throughput; requires specific antibodies. |
| MTT Cell Viability Assay | Colorimetric assay that measures the metabolic activity of cells, which is often correlated with cell viability.[20][21][22][23] | Assessment of the compound's effect on cell proliferation or cytotoxicity. | Simple, inexpensive, and high-throughput. | Indirect measure of cell viability; can be affected by changes in cellular metabolism. |
| Kinobeads Competition Binding Assay | A chemical proteomics approach where a broad-spectrum kinase inhibitor-coated bead is used to pull down kinases from a cell lysate in competition with the test compound.[24][25][26][27][28] | Kinome-wide selectivity profile of the inhibitor. | Unbiased identification of on- and off-targets in a native-like environment.[28] | Does not measure functional inhibition; may miss kinases with low expression levels.[28] |
Hypothetical Signaling Pathway: p38 MAPK
Based on literature for structurally related compounds, a plausible target for this compound derivatives is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.
Experimental Protocols
LanthaScreen® Eu Kinase Binding Assay
Objective: To determine the binding affinity (IC50) of a this compound derivative for a target kinase.
Materials:
-
Target kinase (e.g., p38α)
-
LanthaScreen® Eu-anti-tag antibody
-
LanthaScreen® Kinase Tracer
-
Test compound serially diluted in DMSO
-
Kinase Buffer
-
384-well plate
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a 3X solution of the test compound serial dilutions in kinase buffer.
-
Prepare a 3X mixture of the kinase and Eu-anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of the kinase tracer in kinase buffer.[29]
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50.
Cellular Thermal Shift Assay (CETSA) Workflow
Objective: To confirm target engagement of a this compound derivative in a cellular context.
Procedure:
-
Cells are incubated with the test compound or a vehicle control (e.g., DMSO).[12]
-
The cell suspensions are aliquoted and heated to a range of temperatures.[12]
-
After heating, the cells are lysed.
-
The aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
The amount of soluble target protein at each temperature is quantified, typically by Western blot.
-
A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Western Blot for Phospho-p38 MAPK
Objective: To assess the inhibition of p38 MAPK activity in cells by measuring the phosphorylation of a downstream target.
Materials:
-
Cell culture reagents
-
Test compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[17]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.
MTT Cell Viability Assay
Objective: To determine the effect of a this compound derivative on cell viability.
Materials:
-
Cells in culture
-
96-well cell culture plates
-
Test compound serially diluted in culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[23]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[21]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21][23]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
By employing a combination of these orthogonal assays, researchers can build a comprehensive understanding of the biological activity of novel this compound derivatives, validate their mechanism of action, and gather the robust data necessary for further drug development.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. chemmethod.com [chemmethod.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 28. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 29. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Comparative Docking Analysis of 1,3-Oxazole-2,4-diamine Analogues as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative molecular docking study of hypothetical 1,3-Oxazole-2,4-diamine analogues against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy. The data presented is a synthesized representation based on available literature for structurally related heterocyclic compounds and serves as an illustrative example of a comparative docking analysis.
Introduction
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. The this compound core, with its potential for multiple points of interaction, presents an interesting scaffold for the design of targeted therapies. Kinases, such as the Epidermal Growth Factor Receptor (EGFR), are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule inhibitors targeting the ATP-binding site of kinases is a major focus of cancer drug discovery.
This guide explores the potential of this compound analogues as EGFR inhibitors through a comparative in silico docking study. We present the binding affinities of a series of hypothetical analogues and provide a detailed experimental protocol for the docking methodology.
Data Presentation: Comparative Docking Scores
The following table summarizes the docking scores of hypothetical this compound analogues against the EGFR kinase domain (PDB ID: 1M17). The docking scores, presented in kcal/mol, are an estimation of the binding affinity of the ligand to the receptor, with more negative values indicating a stronger interaction.
| Compound ID | R1-Substituent | R2-Substituent | Docking Score (kcal/mol) |
| OXA-01 | H | H | -7.2 |
| OXA-02 | Phenyl | H | -8.5 |
| OXA-03 | 4-Chlorophenyl | H | -9.1 |
| OXA-04 | 4-Methoxyphenyl | H | -8.8 |
| OXA-05 | H | Methyl | -7.5 |
| OXA-06 | H | Phenyl | -8.3 |
| Reference | Erlotinib | - | -10.5 |
Experimental Protocols
A detailed methodology for the molecular docking studies is provided below to ensure reproducibility and transparency.
Protein Preparation
The three-dimensional crystal structure of the EGFR kinase domain was obtained from the Protein Data Bank (PDB ID: 1M17). The protein was prepared for docking using the following steps:
-
Removal of water molecules and co-crystallized ligands from the protein structure.
-
Addition of polar hydrogen atoms to the protein.
-
Assignment of Kollman charges to the protein atoms.
-
The prepared protein structure was saved in the PDBQT format for use with AutoDock Vina.
Ligand Preparation
The 2D structures of the this compound analogues were sketched using ChemDraw and converted to 3D structures. The ligands were then prepared for docking by:
-
Minimizing the energy of the 3D structures using the MMFF94 force field.
-
Assigning Gasteiger charges to the ligand atoms.
-
Detecting the rotatable bonds.
-
The prepared ligands were saved in the PDBQT format.
Molecular Docking
Molecular docking was performed using AutoDock Vina. The docking parameters were as follows:
-
Grid Box: A grid box with dimensions of 25 x 25 x 25 Å was centered on the active site of the EGFR kinase domain, encompassing the ATP-binding pocket.
-
Exhaustiveness: The exhaustiveness of the search was set to 8.
-
Binding Mode Analysis: The docking results were analyzed based on the binding energy (docking score) and the interaction patterns of the ligands with the amino acid residues in the active site. The conformation with the lowest binding energy was selected as the most probable binding mode.
Visualization of Signaling Pathways and Workflows
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which is a key regulator of cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a common driver of tumorigenesis.
Caption: EGFR Signaling Pathway.
Molecular Docking Workflow
The workflow for the comparative molecular docking study is outlined in the diagram below.
Caption: Molecular Docking Workflow.
Conclusion
This comparative guide provides a framework for evaluating the potential of this compound analogues as EGFR kinase inhibitors. The presented data, although hypothetical, illustrates how molecular docking can be employed to screen and prioritize compounds for further experimental validation. The detailed protocols and workflow diagrams offer a clear and reproducible methodology for conducting similar in silico studies. The visualization of the EGFR signaling pathway provides the biological context for the targeted drug design approach. Researchers can adapt this guide to their specific analogues and target proteins to accelerate the discovery of novel therapeutic agents.
A Head-to-Head Comparison of 1,3-Oxazole-2,4-diamine and 2,4-Diaminopyrimidines for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of therapeutic success. Among the privileged structures in drug discovery, 2,4-diaminopyrimidines have established a significant legacy as versatile inhibitors of various biological targets. This guide provides a detailed head-to-head comparison of the well-established 2,4-diaminopyrimidine scaffold with its lesser-explored bioisostere, 1,3-oxazole-2,4-diamine. This objective analysis, supported by available experimental data and the principles of bioisosteric replacement, aims to inform researchers, scientists, and drug development professionals on the potential advantages and disadvantages of each scaffold in the design of novel therapeutics.
Overview of Scaffolds
2,4-Diaminopyrimidines: This class of compounds is characterized by a pyrimidine ring substituted with two amine groups at the 2 and 4 positions. The arrangement of hydrogen bond donors and acceptors in this scaffold has proven to be highly effective for targeting the ATP-binding sites of kinases and the active sites of enzymes like dihydrofolate reductase (DHFR).
This compound: This scaffold is a bioisosteric analog of 2,4-diaminopyrimidine, where a nitrogen atom at position 1 and a carbon atom at position 3 of the pyrimidine ring are replaced by an oxygen and a nitrogen atom, respectively, to form a 1,3-oxazole ring. The concept of bioisosterism suggests that this substitution may result in similar biological activities while potentially offering altered physicochemical properties, such as solubility, metabolic stability, and patentability.
Data Presentation: A Comparative Analysis
While direct head-to-head experimental data for this compound against the same targets as 2,4-diaminopyrimidines is scarce in the public domain, we can construct a comparative table based on the extensive data for 2,4-diaminopyrimidines and the anticipated properties of its oxazole bioisostere.
| Feature | 2,4-Diaminopyrimidines | This compound (Hypothesized based on Bioisosterism) |
| Primary Mechanism of Action | Competitive inhibition of ATP-binding sites in kinases; Dihydrofolate Reductase (DHFR) inhibition. | Potential for similar kinase and DHFR inhibition due to conserved hydrogen bonding patterns. |
| Established Biological Activities | Anticancer, antimicrobial, antiprotozoal, anti-inflammatory. | Potential for similar activities, with possible modulation of potency and selectivity. Some 2-aminooxazole derivatives have shown antitubercular activity. |
| Known Kinase Targets | Janus kinases (JAK), c-Jun N-terminal kinases (JNK), Glycogen synthase kinase-3β (GSK-3β), and others. | Likely to target a similar spectrum of kinases, though affinity may vary. |
| Physicochemical Properties | Generally good solubility and oral bioavailability, but can be influenced by substituents. | The replacement of a carbon with a more electronegative oxygen atom may lead to altered polarity and potentially improved solubility. The absence of an oxidizable sulfur atom, as seen in the bioisosteric 2-aminothiazoles, could lead to a lower rate of metabolism. |
| Toxicity Profile | Some derivatives can inhibit thiamine transporters, leading to potential neurotoxicity. | Toxicity profile is largely uncharacterized but warrants investigation, particularly for off-target effects. |
| Examples in Drug Discovery | Trimethoprim (antibiotic), Pyrimethamine (antiprotozoal), Fedratinib (JAK2 inhibitor). | Limited public examples of this specific scaffold in advanced drug development. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of these scaffolds. Below are representative protocols for key assays.
Kinase Inhibition Assay (Example: JAK2)
A common method to assess kinase inhibition is the LanthaScreen™ Eu Kinase Binding Assay.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase (e.g., recombinant human JAK2)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compounds
-
Assay buffer
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Reaction: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission from both the europium donor and the Alexa Fluor™ 647 acceptor.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Dihydrofolate Reductase (DHFR) Inhibition Assay
A spectrophotometric assay is commonly used to measure DHFR activity.
Objective: To quantify the inhibition of DHFR by a test compound.
Materials:
-
Recombinant DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Test compounds
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Add the DHFR enzyme to initiate the reaction.
-
Substrate Addition: Start the reaction by adding the substrate, DHF.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: JAK-STAT signaling pathway and the inhibitory action of 2,4-diaminopyrimidine or its oxazole analog.
Experimental Workflow Diagram
Verifying the Purity and Identity of Synthesized 1,3-Oxazole-2,4-diamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's identity and purity is a critical, non-negotiable step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the verification of 1,3-Oxazole-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry. To provide a practical context, we compare its analytical data with that of a structurally similar compound, 2,4-diamino-1,3-thiazole.
Introduction to Analytical Verification
The verification process for a newly synthesized compound like this compound relies on a suite of orthogonal analytical methods. Each technique provides a unique piece of structural or purity information, and together they build a comprehensive and confident profile of the molecule. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Comparative Analysis of this compound and 2,4-diamino-1,3-thiazole
To illustrate the application of these analytical techniques, we present a comparative analysis of this compound and its sulfur analog, 2,4-diamino-1,3-thiazole. The substitution of the oxygen atom in the oxazole ring with a sulfur atom in the thiazole ring leads to subtle but measurable differences in their spectral and chromatographic properties.
Table 1: Comparison of Analytical Data
| Analytical Technique | This compound (Expected Data) | 2,4-diamino-1,3-thiazole (Reported Data)[1][2] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~6.5-7.5 (br s, 4H, 2 x NH₂), ~7.0 (s, 1H, H5) | δ 6.25 (s, 1H, H5), 6.66-8.28 (m, Ar-H, if substituted), 8.77 (s, 1H, NH), 10.76 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~160 (C2), ~155 (C4), ~110 (C5) | Specific data for the unsubstituted core is not readily available. |
| HPLC Purity | >98% (by area) | Not specified |
| Mass Spec. (ESI+) | m/z [M+H]⁺ = 114.05 | m/z [M+H]⁺ = 130.03 |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H str), ~1650 (C=N str), ~1580 (ring str) | 3415 (N-H str), 1684 (C=N str), 733 (C-S-C str)[1] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical results and ensuring consistency across different laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 180 ppm
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of a compound by separating it from any impurities.
Protocol for HPLC Analysis:
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[4]
-
Start with 5% acetonitrile, increasing to 95% over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer structural clues through fragmentation analysis.
Protocol for Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Sample Infusion: Introduce the sample, dissolved in a suitable solvent like methanol, directly into the mass spectrometer.
-
Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol for FT-IR Analysis:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.[5] Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Instrument: An FT-IR spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Visualizing the Workflow
A clear workflow ensures that the analytical process is logical and all necessary steps are completed.
Caption: Workflow for the verification of synthesized compounds.
Structural Comparison
The core difference between the two compared molecules lies in the heteroatom at position 1 of the five-membered ring.
Caption: Key structural difference between the compared molecules.
By following these detailed protocols and comparing the obtained data with expected values and those of similar compounds, researchers can confidently verify the purity and identity of their synthesized this compound. This rigorous approach is fundamental to ensuring the quality and reliability of subsequent scientific investigations and drug development efforts.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Rapid analysis of 2,4-D in soil samples by modified Soxhlet apparatus using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 1,3-Oxazole-2,4-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential off-target effects of the novel small molecule, 1,3-Oxazole-2,4-diamine. Given the absence of published data for this specific compound, this analysis is presented as a hypothetical case study. We postulate that this compound is an inhibitor of Aurora Kinase A and Epidermal Growth Factor Receptor (EGFR), based on the known activities of other oxazole-containing compounds.[1][2] To illustrate the process of off-target effect assessment, we compare its hypothetical profile to three well-characterized kinase inhibitors: Alisertib (an Aurora Kinase A inhibitor), Danusertib (a pan-Aurora Kinase inhibitor), and Gefitinib (an EGFR inhibitor).
This guide will delve into the quantitative comparison of their kinase profiles, provide detailed experimental protocols for key off-target assessment assays, and visualize relevant biological pathways and experimental workflows.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. A highly selective inhibitor will primarily interact with its intended target, while a less selective inhibitor may bind to numerous off-target kinases, leading to a broader range of biological effects.
In this section, we compare the hypothetical on-target and known off-target activities of our compound of interest, this compound, with Alisertib, Danusertib, and Gefitinib. The data for the alternative compounds has been compiled from publicly available kinase profiling databases and literature.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the inhibitory activities (IC50 or Kd values) of the selected kinase inhibitors against their primary targets and a panel of off-target kinases. Lower values indicate higher potency.
| Target Kinase | This compound (Hypothetical IC50, nM) | Alisertib (IC50, nM)[3][4] | Danusertib (IC50, nM)[5][6] | Gefitinib (Kd, nM)[7] |
| Aurora A | 10 | 1.2 | 13 | >10,000 |
| EGFR | 50 | >10,000 | >10,000 | 37 |
| Aurora B | >1000 | 396.5 | 79 | >10,000 |
| Aurora C | >1000 | - | 61 | >10,000 |
| Abl | >1000 | - | 25 | 3,300 |
| TrkA | >1000 | - | 31 | >10,000 |
| c-RET | >1000 | - | 31 | >10,000 |
| FGFR1 | >1000 | - | 47 | >10,000 |
| Lck | >1000 | - | >1000 | 1,200 |
| VEGFR2 | >1000 | - | 432 | 3,400 |
| VEGFR3 | >1000 | - | 160 | >10,000 |
| c-Kit | >1000 | - | 407 | 4,200 |
| CDK2 | >1000 | - | 462 | >10,000 |
| RICK (RIPK2) | >1000 | - | - | 50 |
| GAK | >1000 | - | - | 90 |
Note: The data for Alisertib, Danusertib, and Gefitinib are sourced from published studies and public databases. The profile for this compound is hypothetical for illustrative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of off-target effects. This section outlines the methodologies for several key assays used in kinase inhibitor profiling and target engagement studies.
Radiometric Kinase Assay (Filter-Binding Assay)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[4][8]
Materials:
-
Purified kinase
-
Kinase-specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations (typically a serial dilution). A DMSO control is used as a negative control.
-
Initiate the kinase reaction by adding the radiolabeled ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
KINOMEscan™ Competition Binding Assay
This is a high-throughput method that measures the binding affinity of a compound to a large panel of kinases.[7][9] It relies on a competition between the test compound and an immobilized ligand for binding to the kinase active site.
Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A potent binder will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Procedure (Simplified):
-
A panel of DNA-tagged kinases is prepared.
-
In a multi-well plate, each well contains a specific kinase, an immobilized ligand, and the test compound at a single concentration (for screening) or a range of concentrations (for Kd determination).
-
The mixture is incubated to allow binding to reach equilibrium.
-
Unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are typically expressed as a percentage of the DMSO control, and for dose-response curves, a Kd value is calculated.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular environment.[10][11] It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Materials:
-
Cultured cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Equipment for heating samples (e.g., PCR machine)
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction using a protein detection method like Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizations
Diagrams are provided to illustrate key concepts related to the assessment of this compound's off-target effects.
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.
Caption: Experimental Workflow for Kinase Inhibitor Profiling.
Caption: On-Target vs. Off-Target Effects of a Kinase Inhibitor.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. news-medical.net [news-medical.net]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Safety Operating Guide
Prudent Disposal of 1,3-Oxazole-2,4-diamine: A Guide for Laboratory Professionals
The proper disposal of 1,3-Oxazole-2,4-diamine is a critical aspect of laboratory safety and environmental responsibility. As a research chemical, its toxicological and ecological effects are not fully characterized. Therefore, a cautious approach, treating the substance as hazardous unless confirmed otherwise, is essential. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
I. Immediate Safety and Handling Precautions
Before beginning any work that will generate waste, it is crucial to have a designated and properly labeled waste container ready.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] The minimum required PPE includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider an apron or chemical-resistant suit.
-
Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.[1]
II. Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS Number: "832134-07-3".
-
Indicate the approximate quantity of the waste.
-
Include the date of accumulation.
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials. Based on related compounds, strong oxidizing agents and strong acids should be avoided.[1]
-
The storage area should be cool, dry, and well-ventilated.
4. Spill and Contamination Response:
-
In case of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material and place it in the hazardous waste container. Avoid generating dust.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report any significant spills to your EHS department.
5. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
Arrange for a pickup of the hazardous waste through your institution's EHS department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.
III. Chemical and Physical Properties
The following data for this compound is sourced from the PubChem database.
| Property | Value | Source |
| CAS Number | 832134-07-3 | [2] |
| Molecular Formula | C₃H₅N₃O | [2] |
| Molecular Weight | 99.09 g/mol | [2] |
| InChIKey | OQWMNEVFNLKGMJ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=C(N=C(O1)N)N | [2] |
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 1,3-Oxazole-2,4-diamine: A Procedural Guide
For Immediate Reference: Key Safety and Handling Information for 1,3-Oxazole-2,4-diamine
This document provides essential safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound (CAS No. 832134-07-3) is not publicly available. All operations should be conducted under the supervision of qualified personnel and after a thorough risk assessment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tight-sealing, providing protection against dust and splashes.[1][2] |
| Face Shield | To be worn in addition to goggles where there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Check for breakthrough times. |
| Body Protection | Laboratory Coat | Standard lab coat to be worn at all times. |
| Chemical-Resistant Apron | For added protection when handling larger quantities or during potential splash scenarios. | |
| Full-Body Suit | Recommended for large-scale operations or in case of a significant spill. | |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH-approved respirator with an appropriate particulate filter, especially when handling the solid form or if dust is generated.[3] |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound from the moment of receipt is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][3] Keep the container tightly closed.[2]
Handling and Experimental Use
-
Designated Area : All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Weighing : When weighing the solid compound, do so in a ventilated enclosure to control dust.
-
Spill Preparedness : Have a spill kit readily available. The kit should contain absorbent materials, appropriate PPE, and waste disposal bags.
-
Hygiene Practices : Wash hands thoroughly after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused or Waste Product | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The container should be sealed and clearly labeled.[2][4] |
| Contaminated Labware | Glassware should be decontaminated or disposed of as hazardous waste. Disposable items (e.g., pipette tips, gloves) that have come into contact with the chemical should be placed in a designated, sealed waste container. |
| Spill Cleanup Materials | All materials used to clean up a spill should be treated as hazardous waste and disposed of accordingly. |
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency | Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label to the medical personnel.[4] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
